1-Acetoxy-3-chloroacetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3-chloro-2-oxopropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMPIWIWBGHBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068221 | |
| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40235-68-5 | |
| Record name | 1-(Acetyloxy)-3-chloro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40235-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040235685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-(acetyloxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetoxy-3-chloroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Acetoxy-3-chloroacetone from Epichlorohydrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthesis of 1-acetoxy-3-chloroacetone, a valuable intermediate in pharmaceutical synthesis, starting from the readily available precursor, epichlorohydrin. The described methodology involves the initial ring-opening of epichlorohydrin with acetic acid to yield an acetoxy chlorohydrin intermediate, followed by a selective oxidation to the target ketone. An alternative synthetic route commencing with the formation of 1,3-dichloroacetone is also discussed.
Core Synthesis Pathway: Epichlorohydrin to this compound
The primary synthetic route is a two-step process, outlined below. This pathway is favored for its directness and good overall yield.
Step 1: Synthesis of 1-Chloro-3-acetoxy-2-propanol
The first step involves the acid-catalyzed ring-opening of epichlorohydrin with acetic acid. The reaction proceeds via a nucleophilic attack of the acetate ion on one of the epoxide carbons. The use of a phase-transfer catalyst such as tetrabutylammonium bromide can facilitate this reaction.[1]
Step 2: Oxidation of 1-Chloro-3-acetoxy-2-propanol to this compound
The secondary alcohol of the intermediate, 1-chloro-3-acetoxy-2-propanol, is then oxidized to a ketone to yield the final product, this compound. A mild oxidizing agent like sodium hypochlorite in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is effective for this transformation.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-3-acetoxy-2-propanol[1]
Materials:
-
Epichlorohydrin
-
Acetic acid
-
Tetrabutylammonium bromide
-
Acetonitrile
-
5% Potassium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).
-
Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol) to the flask.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and evaporate the solvent under reduced pressure.
-
To the crude product, add a 5% potassium carbonate solution (50 mL) and extract with ethyl acetate (60 mL).
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate to obtain the product as a colorless liquid.
Protocol 2: Synthesis of this compound[1]
Materials:
-
1-Chloro-3-acetoxy-2-propanol
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium bicarbonate
-
Sodium hypochlorite solution
-
5% Sodium thiosulfate solution
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-neck flask, combine 1-chloro-3-acetoxy-2-propanol (5.0 g, 32.8 mmol), TEMPO (180 mg, 1.2 mmol), sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL).
-
Cool the mixture to 4°C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise, maintaining the temperature at 4°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Quench the reaction by adding a 5% sodium thiosulfate solution (20 mL).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain a colorless oily product.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Catalyst | Solvent | Yield | Purity (HPLC) |
| 1 | Ring-opening of Epichlorohydrin | Epichlorohydrin, Acetic Acid | Tetrabutylammonium bromide | Acetonitrile | 80.4%[1] | 98.2%[1] |
| 2 | Oxidation of 1-Chloro-3-acetoxy-2-propanol | 1-Chloro-3-acetoxy-2-propanol, Sodium hypochlorite | TEMPO | Ethyl acetate/Water | 83.0%[1] | 99.2%[1] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) |
| 1-Chloro-3-acetoxy-2-propanol | 4.22 (d, J=8.0Hz, 2H), 4.10-4.06 (m, 1H), 3.69-3.59 (m, 2H), 2.78 (d, J=8.0Hz, 1H), 2.12 (s, 3H)[1] |
| This compound | 4.87 (s, 2H), 4.13 (s, 2H), 2.17 (s, 3H)[1] |
Alternative Synthetic Route
An alternative pathway to this compound involves the synthesis of 1,3-dichloroacetone as a key intermediate.
-
Ring-opening of Epichlorohydrin with HCl: Epichlorohydrin can be reacted with hydrochloric acid to yield 1,3-dichloro-2-propanol.
-
Oxidation of 1,3-dichloro-2-propanol: The resulting dichlorohydrin can be oxidized to 1,3-dichloroacetone using an oxidizing agent such as sodium dichromate in sulfuric acid. A yield of 79.6% has been reported for this step.[2]
-
Acetoxylation of 1,3-dichloroacetone: 1,3-dichloroacetone can then be converted to this compound, likely through a nucleophilic substitution reaction with an acetate salt, such as sodium acetate.
While viable, this route may be less direct than the primary pathway described.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Alternative Route Logic
Caption: Alternative synthetic route to this compound.
References
An In-depth Technical Guide to 1-Acetoxy-3-chloroacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Acetoxy-3-chloroacetone. The information is intended to support research, development, and application activities involving this versatile chemical intermediate.
Chemical Identity and Physical Properties
This compound, also known as 1-acetoxy-3-chloro-2-propanone, is a functionalized ketone. It is a combustible liquid that appears as a light orange to yellow or green clear liquid.[1] The following tables summarize its key identifiers and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 40235-68-5[1][2] |
| Molecular Formula | C₅H₇ClO₃[2] |
| Molecular Weight | 150.56 g/mol [2] |
| IUPAC Name | (3-chloro-2-oxopropyl) acetate[2] |
| Synonyms | 1-Acetoxy-3-acetenyl Chloride, 1-Acetoxy-3-chloro-2-propanone, Chlorohydroxyacetone acetate[1][2] |
| InChI | InChI=1S/C5H7ClO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3[2] |
| SMILES | CC(=O)OCC(=O)CCl |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Light orange to Yellow to Green clear liquid[1] |
| Purity | >95.0% (GC)[1] |
| Boiling Point | Not explicitly available, though related compounds suggest it would be over 100°C at atmospheric pressure. |
| Flash Point | 86 °C[1] |
| Density | 1.28 g/cm³ (at 20°C)[1] |
| Solubility | Information not readily available, but likely soluble in organic solvents. |
| Stability | Moisture sensitive.[1] |
Chemical Structure
The structure of this compound features a propane backbone with a ketone at the 2-position, a chlorine atom at the 3-position, and an acetoxy group at the 1-position. The presence of the α-chloro and acetoxy groups makes it a reactive and versatile building block in organic synthesis.
Experimental Protocols
Synthesis of this compound
A known synthetic route to this compound involves a two-step process starting from epichlorohydrin and acetic acid.
Step 1: Synthesis of Ethyl 3-Chloro-2-hydroxypropionate
-
Materials: Epichlorohydrin, acetonitrile, acetic acid, tetrabutylammonium bromide.
-
Procedure: In a 250 mL three-neck flask, combine epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL). Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol). Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure. Dissolve the crude product in a 5% potassium carbonate solution (50 mL) and extract with ethyl acetate (60 mL). Concentrate the organic phase to yield ethyl 3-chloro-2-hydroxypropionate as a colorless liquid.
Step 2: Oxidation to Ethyl 3-Chloro-2-oxopropanoate (this compound)
-
Materials: Ethyl 3-chloro-2-hydroxypropionate, TEMPO, sodium bicarbonate, ethyl acetate, water, sodium hypochlorite solution, 5% sodium thiosulfate solution, anhydrous sodium sulfate.
-
Procedure: In a 250 mL three-neck flask, add ethyl 3-chloro-2-hydroxypropionate (5.0 g, 32.8 mmol), TEMPO (180 mg, 1.2 mmol), sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL). Cool the mixture to 4°C. Add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise. Stir the mixture for 30 minutes at the same temperature after the addition is complete. Quench the reaction by adding a 5% sodium thiosulfate solution (20 mL). Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to obtain this compound as a colorless oily product.
Analytical Characterization
While specific, publicly available spectra for this compound are limited, characterization would typically involve the following techniques. Predicted spectral data and data from similar compounds are provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the acetyl methyl protons, a singlet for the methylene protons adjacent to the chlorine, and a singlet for the methylene protons adjacent to the ester oxygen.
-
Predicted ¹H NMR (CDCl₃): δ ~2.2 ppm (s, 3H, -C(O)CH₃), δ ~4.3 ppm (s, 2H, -CH₂Cl), δ ~4.8 ppm (s, 2H, -OCH₂C(O)-).
-
-
¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in different chemical environments.
-
Predicted ¹³C NMR (CDCl₃): δ ~20 ppm (-C(O)CH₃), δ ~45 ppm (-CH₂Cl), δ ~68 ppm (-OCH₂C(O)-), δ ~170 ppm (-C(O)O-), δ ~200 ppm (C=O).
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (ketone and ester) and the C-Cl bond.
-
Expected IR Absorptions: ~1750 cm⁻¹ (C=O, ester), ~1730 cm⁻¹ (C=O, ketone), ~1230 cm⁻¹ (C-O, ester), ~750 cm⁻¹ (C-Cl).
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetoxy group and the chloromethyl group.
Reactivity and Applications
This compound is a reactive α-haloketone. The presence of the carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution.
A key reaction of α-haloketones is the Favorskii rearrangement , which occurs in the presence of a base to yield carboxylic acid derivatives. This rearrangement proceeds through a cyclopropanone intermediate.
Due to its reactive nature, this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. For instance, it is a precursor in the synthesis of 2-dimethylaminomethyl-4-hydroxymethylthiazole, an important intermediate for the H₂ receptor antagonist, nizatidine.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also suspected of causing genetic defects.[1] Personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Store in a cool, dark place under an inert atmosphere, as it is sensitive to moisture.[1]
References
1-Acetoxy-3-chloroacetone CAS number 40235-68-5
An In-Depth Technical Guide to 1-Acetoxy-3-chloroacetone (CAS Number: 40235-68-5)
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing genetic defects and causes severe skin burns and eye damage.[1][2] The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 40235-68-5 | [1][2][3] |
| Molecular Formula | C₅H₇ClO₃ | [1][2][3] |
| Molecular Weight | 150.56 g/mol | [1][2][3] |
| IUPAC Name | (3-chloro-2-oxopropyl) acetate | N/A |
| Synonyms | 1-Acetoxy-3-acetenyl Chloride, 1-Acetoxy-3-chloro-2-propanone | [1][2] |
| Appearance | Light orange to Yellow to Green clear liquid | [1][2][3] |
| Purity | >95.0% (GC) | [1][2][3] |
| Boiling Point | 200.9°C at 760 mmHg | [4] |
| Flash Point | 86 °C | [5] |
| Density | 1.223 g/cm³ | [4] |
| Specific Gravity (20/20) | 1.28 | [5] |
| Refractive Index | 1.45 | [5] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |
| Conditions to Avoid | Moisture Sensitive | [2] |
Synthesis of this compound
A known method for the preparation of this compound involves a two-step process starting from epichlorohydrin and acetic acid.[6]
Experimental Protocol
Step 1: Preparation of Ethyl 3-Chloro-2-hydroxypropionate [6]
-
To a 250mL three-neck flask, add epichlorohydrin (4.6g, 49.7mmol) and acetonitrile (50mL).
-
Add acetic acid (3.9g, 64.9mmol) and tetrabutylammonium bromide (161mg, 0.5mmol).
-
Heat the mixture to reflux.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add a 5% potassium carbonate solution (50mL) to the crude product and extract with ethyl acetate (60mL).
-
Concentrate the organic phase to obtain the product as a colorless liquid (yield: 6.1g, 80.4%; HPLC purity: 98.2%).
Step 2: Preparation of this compound [6]
-
In a 250mL three-neck flask, combine ethyl 3-chloro-2-hydroxypropionate (5.0g, 32.8mmol), TEMPO (180mg, 1.2mmol), sodium bicarbonate (7.6g, 90.5mmol), ethyl acetate (50mL), and water (20mL).
-
Cool the system to 4°C.
-
Add a solution of sodium hypochlorite (3.6g, 48.3mmol) in water (10mL) dropwise.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Add a 5% sodium thiosulfate solution (20mL).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the solution and distill under reduced pressure to obtain the final product as a colorless oily product (yield: 4.1g, 83.0%; HPLC purity: 99.2%).
Synthetic Workflow Diagram
Caption: Synthesis of this compound from epichlorohydrin.
Application in Drug Development: Synthesis of Nizatidine
This compound is a crucial intermediate in the synthesis of Nizatidine, a potent H2 receptor antagonist used to inhibit gastric acid secretion.[6] It serves as a key building block in the Hantzsch thiazole synthesis to construct the central thiazole ring of a Nizatidine precursor.[7]
Conceptual Experimental Workflow
The synthesis of the Nizatidine precursor, 2-dimethylaminomethyl-4-hydroxymethylthiazole, involves the reaction of this compound with 2-(dimethylamino)thioacetamide.[7] This reaction is a variation of the Hantzsch thiazole synthesis.
Logical Relationship Diagram
Caption: Role of this compound in Nizatidine precursor synthesis.
Analytical Methods
The purity of this compound is typically assessed by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3][6][8] While specific, validated analytical methods are not detailed in the available literature, the following tables provide suggested starting parameters for method development.
Suggested GC Method Parameters
| Parameter | Suggested Value |
| Column | Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Start at 80°C, ramp to 250°C at 10°C/min |
Suggested HPLC Method Parameters
| Parameter | Suggested Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
Biological Activity and Signaling Pathways
There is currently no scientific literature available that describes the specific biological activity or the involvement of this compound in any signaling pathways. Its primary significance in the field of drug development is as a synthetic intermediate for the construction of more complex, pharmacologically active molecules such as Nizatidine. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. The toxicological properties of the related class of α-haloketones suggest that they can be reactive molecules, but specific studies on this compound are lacking.[4]
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[1][2]
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |
| Flammability | H227: Combustible liquid. |
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of exposure or concern, get medical advice/attention. Store in a well-ventilated place. Keep cool. Dispose of contents/container to an approved waste disposal plant.[1]
References
- 1. Nizatidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0037474B1 - Process for the preparation of 1-acetoxy-3-chloro-pentanone-4 - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-chloro-2-oxopropyl) acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-chloro-2-oxopropyl) acetate, also commonly known as 1-Acetoxy-3-chloroacetone, is a reactive organic compound with the chemical formula C₅H₇ClO₃. Its structure features a ketone functional group with a chlorine atom and an acetoxy group on adjacent carbons. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application as a precursor in the synthesis of the histamine H₂ receptor antagonist, Nizatidine. Additionally, it touches upon the compound's potential biological activities.
Chemical and Physical Properties
(3-chloro-2-oxopropyl) acetate is a combustible liquid that appears light orange to yellow or green. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (3-chloro-2-oxopropyl) acetate | [1] |
| CAS Number | 40235-68-5 | [2] |
| Molecular Formula | C₅H₇ClO₃ | [2] |
| Molecular Weight | 150.56 g/mol | [2] |
| Appearance | Light orange to Yellow to Green clear liquid | |
| Boiling Point | 200.9 °C at 760 mmHg | [1] |
| Flash Point | 86.4 °C | [1] |
| Density | 1.223 g/cm³ | [1] |
| InChI Key | LCMPIWIWBGHBOY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)OCC(=O)CCl | [1] |
Synthesis of (3-chloro-2-oxopropyl) acetate
A representative method for the synthesis of (3-chloro-2-oxopropyl) acetate involves the reaction of epichlorohydrin with acetic acid. This two-step process begins with the formation of an intermediate, which is then oxidized to yield the final product.
Experimental Protocol: Synthesis from Epichlorohydrin
Step 1: Preparation of Ethyl 3-Chloro-2-hydroxypropionate
-
To a 250 mL three-neck flask, add epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).
-
Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol) to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[3]
Step 2: Oxidation to (3-chloro-2-oxopropyl) acetate
Note: The direct oxidation of the product from Step 1 to (3-chloro-2-oxopropyl) acetate is a subsequent step. A general oxidation protocol for a similar substrate is provided below, which may be adapted.
-
In a 250 mL three-neck flask, combine the crude product from the previous step, TEMPO (a catalytic oxidant), and sodium bicarbonate in a mixture of ethyl acetate and water.
-
Cool the mixture to approximately 4 °C.
-
Slowly add a solution of sodium hypochlorite in water dropwise to the reaction mixture.
-
After the reaction is complete, as monitored by TLC, the organic solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic phase is concentrated to yield the final product.
Application in Drug Development: Synthesis of a Nizatidine Intermediate
A significant application of (3-chloro-2-oxopropyl) acetate is in the pharmaceutical industry as a key building block for the synthesis of Nizatidine, a potent histamine H₂ receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.[4][5] (3-chloro-2-oxopropyl) acetate is utilized in the Hantzsch thiazole synthesis to construct the central thiazole ring of a crucial Nizatidine intermediate, 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole.
Experimental Protocol: Hantzsch Thiazole Synthesis of a Nizatidine Intermediate
This protocol describes a representative synthesis of a thiazole intermediate using an α-haloketone and a thioamide.
Materials:
-
(3-chloro-2-oxopropyl) acetate
-
Dimethylaminothioacetamide hydrochloride
-
Ethanol
-
Sodium carbonate solution
Procedure:
-
Dissolve Dimethylaminothioacetamide hydrochloride in ethanol in a round-bottom flask.
-
Add (3-chloro-2-oxopropyl) acetate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a sodium carbonate solution, which may cause the product to precipitate.[6]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a non-polar solvent (e.g., ether) to remove impurities.
-
The resulting intermediate, 2-(dimethylaminomethyl)-4-(acetoxymethyl)thiazole, can then be hydrolyzed to 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole, a key precursor for Nizatidine.
Biological Activity
While the primary utility of (3-chloro-2-oxopropyl) acetate is as a synthetic intermediate, related α-haloketones and ketone bodies have been noted for their biological activities.
Cytostatic and Anti-inflammatory Effects:
Compounds containing the α-haloketone motif have been reported to exhibit cytostatic and anti-inflammatory properties. The electrophilic nature of the carbon bearing the halogen allows these molecules to act as alkylating agents, which can potentially interact with biological nucleophiles such as amino acid residues in proteins. This reactivity is likely the basis for their observed biological effects.
Ketone bodies, more generally, have been shown to function as signaling molecules with anti-inflammatory properties.[7] For instance, the ketone body β-hydroxybutyrate (BHB) can inhibit inflammatory responses by activating specific receptors or modulating intracellular signaling pathways, such as the NF-κB pathway.[7] While the specific mechanisms for (3-chloro-2-oxopropyl) acetate have not been elucidated, its structural features suggest it may interact with similar biological targets.
Visualizations
The following diagrams illustrate the key synthetic pathway involving (3-chloro-2-oxopropyl) acetate.
Caption: A workflow diagram of the Hantzsch thiazole synthesis.
Caption: Overall synthesis pathway from (3-chloro-2-oxopropyl) acetate to Nizatidine.
Conclusion
(3-chloro-2-oxopropyl) acetate is a valuable and versatile chemical intermediate, with its most prominent role being in the synthesis of the widely used pharmaceutical, Nizatidine. Its reactivity, stemming from the presence of both a ketone and an α-chloro group, makes it an ideal substrate for the Hantzsch thiazole synthesis. While its own biological activity is not extensively studied, its structural motifs suggest potential for cytostatic and anti-inflammatory effects, warranting further investigation. The synthetic protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. US4777260A - Synthesis of nizatidine intermediate - Google Patents [patents.google.com]
- 5. Nizatidine synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetoxy-3-chloroacetone: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Acetoxy-3-chloroacetone, a versatile chemical intermediate. The document details its nomenclature, physicochemical properties, and key synthetic methodologies. Particular emphasis is placed on its role in the synthesis of pharmaceutical intermediates.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate accurate identification and sourcing.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier | Source |
| Systematic Name | 1-Acetoxy-3-chloropropan-2-one | IUPAC |
| (3-chloro-2-oxopropyl) acetate | IUPAC | |
| 2-Propanone, 1-(acetyloxy)-3-chloro- | Chemical Abstracts Service | |
| Common Names | This compound | TCI, Fisher Scientific, etc.[1] |
| 3-Chloro-2-oxopropyl acetate | PubChem[2] | |
| Chlorohydroxyacetone acetate | PubChem[2] | |
| 1-Acetyloxy-3-chloroacetone | PubChem[2] | |
| CAS Number | 40235-68-5 | Chemical Abstracts Service[2] |
| Beilstein Registry No. | 1759066 | Beilstein Handbook[2] |
| PubChem CID | 38413 | PubChem[2] |
| MDL Number | MFCD00191365 | TCI[3] |
| Other Synonyms | 1-Acetoxy-3-acetenyl Chloride | TCI[3] |
| 1-Acetoxy-3-chloro-2-propanone | TCI[3] | |
| 1-chloro-3-acetoxyacetone | PubChem[2] | |
| 1-chloro-3-acetoxypropanone | PubChem[2] | |
| 3-chloro-2-oxopropylacetate | PubChem[2] | |
| Acetic acid, chloroacetylmethyl ester | PubChem[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7ClO3 | PubChem[2] |
| Molecular Weight | 150.56 g/mol | PubChem[2] |
| Appearance | Colorless to light yellow or light orange to green clear liquid | TCI, HENAN SUNLAKE[3][4] |
| Boiling Point | 200.9 °C at 760 mmHg | Alfa Chemistry[5] |
| Density | 1.223 g/cm³ | Alfa Chemistry[5] |
| Flash Point | 86.4 °C | Alfa Chemistry[5] |
| Refractive Index | 1.45 | TCI |
| Purity | >95.0% (GC) | TCI[3] |
| Solubility | Soluble in water | ICSC[6] |
| Storage | Room temperature, recommended in a cool and dark place (<15°C), under inert gas. Moisture sensitive. | TCI |
Experimental Protocols
Synthesis of this compound
A two-step synthesis protocol for this compound has been reported, starting from epichlorohydrin and acetic acid.[7]
Step 1: Preparation of Ethyl 3-Chloro-2-hydroxypropionate
-
To a 250 mL three-neck flask, add epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).
-
Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add the crude product to a 5% potassium carbonate solution (50 mL) and extract with ethyl acetate (60 mL).
-
Concentrate the organic phase to obtain the product as a colorless liquid.
-
Yield: 6.1 g (80.4%)
-
Purity (HPLC): 98.2%
-
¹H NMR (CDCl₃): δ 4.22 (d, J=8.0Hz, 2H), 4.10-4.06 (m, 1H), 3.69-3.59 (m, 2H), 2.78 (d, J=8.0Hz, 1H), 2.12 (s, 3H).[7]
-
Step 2: Preparation of this compound (as Ethyl 3-Chloro-2-oxopropanoate)
Note: The source refers to the product of this step as Ethyl 3-Chloro-2-oxopropanoate, which is a synonym for this compound.
-
In a 250 mL three-neck flask, combine ethyl 3-chloro-2-hydroxypropionate (5.0 g, 32.8 mmol), TEMPO (180 mg, 1.2 mmol), sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL).
-
Cool the mixture to 4°C.
-
Add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Quench the reaction by adding a 5% sodium thiosulfate solution (20 mL).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase and distill the residue under reduced pressure to obtain the final product as a colorless oily liquid.
-
Yield: 4.1 g (83.0%)
-
Purity (HPLC): 99.2%
-
¹H NMR (CDCl₃): δ 4.87 (s, 2H), 4.13 (s, 2H), 2.17 (s, 3H).[7]
-
Synthetic Applications and Logical Relationships
A significant application of this compound is in the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry. One notable example is its use as a key intermediate in the preparation of 2-dimethylaminomethyl-4-hydroxymethylthiazole, a precursor to the H2 receptor antagonist, Nizatidine.[7]
The general reactivity of α-haloketones, such as this compound, involves nucleophilic substitution at the α-carbon. This reactivity is central to the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings. In this reaction, an α-haloketone reacts with a thioamide.
Below is a DOT script and the corresponding diagram illustrating the synthetic workflow from this compound to the Nizatidine intermediate.
Biological Signaling and Reactivity
While this compound is a valuable synthetic intermediate, a specific biological signaling pathway directly involving this compound has not been identified in the reviewed literature. Its biological activity is likely dominated by its reactivity as an α-haloketone.
α-Haloketones are known to be reactive towards nucleophiles, including those present in biological systems such as the side chains of amino acids in proteins (e.g., cysteine, histidine). The electrophilic α-carbon can undergo nucleophilic substitution, potentially leading to covalent modification of proteins and enzyme inhibition. For instance, the related compound chloroacetone has been shown to be an active-site-directed inhibitor of aliphatic amidase from Pseudomonas aeruginosa.[8]
The general mechanism of action for α-haloketones as potential enzyme inhibitors is illustrated in the following diagram. This represents a conceptual pathway of covalent modification rather than a specific signaling cascade.
References
- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 2-Propanone, 1-(acetyloxy)-3-chloro- | C5H7ClO3 | CID 38413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, CasNo.40235-68-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CHLOROACETONE [training.itcilo.org]
- 7. Page loading... [guidechem.com]
- 8. Chloroacetone as an active-site-directed inhibitor of the aliphatic amidase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 1-Acetoxy-3-chloroacetone (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 1-Acetoxy-3-chloroacetone, a key organic intermediate. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.
Core Physical Properties
This compound is a colorless to light yellow oily liquid.[1] Its key physical properties, boiling point and density, are summarized in the table below. These values are critical for a range of applications, from reaction setup and purification to formulation and quality control.
| Physical Property | Value | Conditions |
| Boiling Point | 200.9°C | at 760 mmHg[2] |
| Density | 1.223 g/cm³ | Not specified |
| Specific Gravity | 1.28 | 20/20 °C |
Experimental Protocols
The following sections detail standardized methodologies for the determination of boiling point and density for liquid compounds such as this compound.
Boiling Point Determination by Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] The distillation method is a common and accurate technique for this measurement.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus.
-
Place a measured volume of the liquid (at least 5 mL) into the distillation flask and add a few boiling chips.[3]
-
Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask.
-
Begin heating the distillation flask.
-
Record the temperature when the liquid is boiling and the condensing vapor ring is stable on the thermometer bulb. This temperature is the boiling point.[4]
-
It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[3]
Density Determination
Density is the mass per unit volume of a substance. For a liquid, it can be determined by measuring the mass of a known volume.
Apparatus:
-
Graduated cylinder or pycnometer
-
Analytical balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder.[1][5]
-
Add a specific volume of the liquid (e.g., 10 mL) to the graduated cylinder. Record the exact volume.[1][5]
-
Measure and record the mass of the graduated cylinder containing the liquid.[1][5]
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[1]
-
Calculate the density by dividing the mass of the liquid by its volume.
-
For higher accuracy, a pycnometer (a flask with a specific, accurately known volume) can be used in place of a graduated cylinder.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical.
Caption: Experimental workflow for determining boiling point and density.
References
Navigating the Hazards of a Potent Intermediate: A Technical Guide to 1-Acetoxy-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of α-Halo Ketones
In the landscape of pharmaceutical development and complex organic synthesis, α-halo ketones are indispensable intermediates. Their unique bifunctional nature, possessing both an electrophilic carbonyl carbon and a highly reactive α-carbon bearing a halogen, makes them powerful synthons for constructing complex molecular architectures, particularly heterocyclic scaffolds common in drug candidates. 1-Acetoxy-3-chloroacetone (CAS No. 40235-68-5) is a prime example of such a key building block. It serves as a crucial intermediate in the synthesis of pharmaceuticals like the H2 receptor antagonist nizatidine, used to treat gastrointestinal disorders.[1]
However, the very chemical reactivity that makes these compounds valuable also renders them significant laboratory hazards. As potent alkylating agents, α-halo ketones can react readily with biological nucleophiles, such as DNA and proteins, posing substantial health risks.[2] this compound is classified as harmful if swallowed, inhaled, or in contact with skin; it causes severe skin burns and eye damage and is suspected of causing genetic defects.[3] This guide, therefore, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of the hazards of this compound. It aims to empower researchers with the knowledge to not just follow safety protocols, but to understand the chemical principles that underpin them, thereby fostering a proactive culture of safety.
Section 1: Understanding the Inherent Reactivity and Associated Hazards
The hazardous nature of this compound is a direct consequence of its molecular structure. The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom bonded to the chlorine. This inductive effect polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack.[4] This is the fundamental reason it is a potent alkylating agent.
This inherent reactivity leads to a specific and severe hazard profile, as classified under the Globally Harmonized System (GHS).
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Flammable Liquids | Category 4 | H227: Combustible liquid. |
Source: Tokyo Chemical Industry Co., Ltd. SDS[5]
The signal word for this compound is "Danger" .[6] The associated pictograms are:
Causality of Hazards:
-
Corrosivity and Burns (H314/H318): The high reactivity towards nucleophiles means that upon contact with skin, eyes, or mucous membranes, this compound can rapidly alkylate water, proteins, and other biomolecules, leading to immediate and severe tissue damage and chemical burns.
-
Toxicity (H302, H312, H332): If absorbed into the bloodstream via ingestion, skin contact, or inhalation, its alkylating properties can cause systemic damage to cells and organs.
-
Mutagenicity (H341): The suspicion of causing genetic defects stems from its ability to alkylate the nucleophilic sites on DNA bases. This can lead to mutations during DNA replication, a primary mechanism of carcinogenicity. This places it in a category of compounds that must be handled with extreme prejudice to avoid any level of exposure.
Section 2: A Framework for Safe Handling: From Procurement to Disposal
A self-validating system of safety protocols is one where each step is designed to anticipate and mitigate the inherent risks of the next. The following workflow provides a comprehensive approach to managing this compound in a research setting.
Caption: A comprehensive workflow for the safe handling of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize all routes of exposure.
-
Engineering Controls: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to prevent inhalation of its vapors.[6] An emergency shower and eyewash station must be immediately accessible.
-
Personal Protective Equipment (PPE): A layered approach to PPE is mandatory.
-
Gloves: Use double-gloving, with a robust outer glove (e.g., butyl rubber or Viton) over a standard nitrile inner glove. Inspect gloves for any signs of degradation or puncture before each use.
-
Eye Protection: Chemical splash goggles are required at all times. When there is a significant splash risk, a face shield should be worn in addition to goggles.[6]
-
Body Protection: A flame-resistant lab coat, fully fastened, is required. Ensure clothing covers all exposed skin.
-
Storage and Transport
-
Storage: Store this compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[6] Store in a locked, dedicated cabinet for corrosive and toxic materials, segregated from incompatible substances like bases and oxidizing agents.
-
Transport: When moving the chemical within the laboratory, use a secondary containment carrier (e.g., a rubber bucket or plastic tote) to prevent spills in case the primary container is dropped or breaks.
Section 3: Experimental Protocol: Hantzsch Thiazole Synthesis
To contextualize these safety principles, we will examine a representative procedure: the Hantzsch synthesis of 2-amino-4-methylthiazole from chloroacetone (a close structural analog of this compound) and thiourea. This classic reaction highlights the handling of a reactive α-halo ketone.
Reaction:
Methodology (Adapted from Organic Syntheses) [5]
Pre-Reaction Safety Briefing: This procedure involves a highly reactive and toxic α-halo ketone and an exothermic reaction. All steps must be performed in a chemical fume hood with appropriate PPE. The addition of chloroacetone must be controlled to manage the exotherm.
-
Reagent Preparation: In a 500-mL flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, suspend thiourea (76 g, 1 mole) in water (200 mL).
-
Causality Note: Using water as a diluent helps to control the reaction rate and dissipate heat from the exothermic reaction, preventing it from becoming violent.[5]
-
-
Controlled Addition: Begin stirring the suspension. Add chloroacetone (92.5 g, 1 mole) dropwise from the dropping funnel over a period of 30 minutes.
-
Causality Note: The slow, controlled addition is critical. A rapid addition would cause a significant exotherm, potentially leading to boiling over and release of the hazardous chloroacetone.
-
-
Reaction: The temperature will rise as the reaction proceeds and the thiourea dissolves. After the addition is complete, heat the yellow solution to reflux for two hours.
-
Workup - Quenching and Extraction: Cool the reaction mixture in an ice bath. While stirring, cautiously add solid sodium hydroxide (200 g) in portions, ensuring the flask remains cool.
-
Causality Note: The addition of a strong base is highly exothermic and must be done with external cooling to prevent uncontrolled boiling. This step neutralizes the acid formed and deprotonates the product for extraction.
-
-
Extraction & Drying: Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over solid sodium hydroxide, and filter.
-
Purification & Waste: Remove the ether by distillation and purify the product by vacuum distillation.
-
Waste Management Note: All aqueous waste will contain residual chloroacetone and must be collected as hazardous waste. The sodium hydroxide used for drying is now contaminated and must also be disposed of as solid hazardous waste.
-
Section 4: Emergency Response and Decontamination
Preparedness is paramount. Before beginning any work, ensure all personnel are aware of the location of safety equipment and the following procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. Call for immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills within the fume hood, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid.
-
Neutralize/Decontaminate: Once absorbed, the material can be cautiously treated with a solution of sodium bicarbonate to neutralize any acidity, followed by collection into a sealed, labeled hazardous waste container.
-
Clean: Decontaminate the spill area and any affected equipment with a detergent solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.
Conclusion: A Mandate for Vigilance
This compound and related α-halo ketones are powerful tools in the arsenal of the synthetic chemist, enabling the creation of novel therapeutics and complex molecules. However, their utility is inextricably linked to their hazardous reactivity. A thorough understanding of the chemical principles driving this reactivity is not an academic exercise; it is the foundation of safe laboratory practice. By integrating this knowledge with rigorous adherence to engineering controls, personal protective equipment, and emergency preparedness, researchers can mitigate the risks and harness the synthetic potential of this important class of intermediates responsibly.
References
- 1. Page loading... [guidechem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. This compound | 40235-68-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of 1-Acetoxy-3-chloroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetoxy-3-chloroacetone. Due to the limited availability of experimentally derived spectra for this compound in public databases, this guide presents the available experimental data alongside predicted spectroscopic characteristics. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Chemical Structure and Properties
-
IUPAC Name: (3-chloro-2-oxopropyl) acetate
-
Synonyms: 1-Acetoxy-3-chloro-2-propanone, Chlorohydroxyacetone acetate
-
Molecular Weight: 150.56 g/mol [3]
Spectroscopic Data
The following sections detail the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR (Proton NMR) Data
A proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule.
Table 1: Experimental ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: While a direct experimental ¹H NMR spectrum was not found in the provided search results, analysis of the structure suggests the following expected signals:
Table 2: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.7 | Singlet | 2H | -O-CH₂-C(O)- |
| ~ 4.3 | Singlet | 2H | -C(O)-CH₂-Cl |
| ~ 2.2 | Singlet | 3H | CH₃-C(O)- |
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR provides information on the different carbon environments within a molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 200 | C=O (ketone) |
| ~ 170 | C=O (ester) |
| ~ 68 | -O-CH₂- |
| ~ 48 | -CH₂-Cl |
| ~ 20 | CH₃- |
Prediction based on data for Chloroacetone (¹³C shifts at ~200.3, 48.9, 27.1 ppm)[5] and general chemical shift values.
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~ 1750 | Strong | C=O stretch | Ester carbonyl |
| ~ 1730 | Strong | C=O stretch | Ketone carbonyl |
| ~ 1220 | Strong | C-O stretch | Ester |
| ~ 750 | Strong | C-Cl stretch | Alkyl halide |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
| 150/152 | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |
| 115 | [M - Cl]⁺ |
| 107 | [M - CH₂CO]⁺ |
| 79 | [CH₂ClCO]⁺ |
| 43 | [CH₃CO]⁺ (likely base peak) |
Prediction based on the fragmentation of similar ketones and esters. The molecular ion is expected to show a characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of chlorine.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[6]
-
Transfer the solution to a 5 mm NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
-
Sample Preparation (for a liquid sample):
-
Instrument Setup:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Ionization and Analysis:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]
-
For a volatile compound like this, Electron Ionization (EI) is a common method.[11][12] In EI, the sample is bombarded with a high-energy electron beam.[13]
-
The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio and detected.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical sample.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 40235-68-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 10. zefsci.com [zefsci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Acetoxy-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 1-acetoxy-3-chloroacetone, a key chemical intermediate. The document outlines the theoretical basis for the anticipated spectral features, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecular structure and proton relationships. While a definitive, publicly available experimental spectrum with full spectral parameters is not readily accessible, this guide offers a robust theoretical framework for researchers working with this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The expected chemical shifts, multiplicities, and integration values are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the adjacent functional groups.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (a) | ~2.2 | Singlet (s) | 3H |
| -CH₂Cl (c) | ~4.3 | Singlet (s) | 2H |
| -OCH₂CO- (b) | ~4.8 | Singlet (s) | 2H |
Interpretation of the Predicted Spectrum
The chemical structure of this compound (C₅H₇ClO₃) dictates the number and nature of the signals in its ¹H NMR spectrum. The molecule possesses a plane of symmetry through the carbonyl group, which simplifies the spectrum as there are no vicinal protons to cause spin-spin coupling.
-
-CH₃ (a): The methyl protons of the acetoxy group are in a relatively shielded environment, leading to an expected chemical shift of around 2.2 ppm. This signal is anticipated to be a singlet as there are no adjacent protons.
-
-CH₂Cl (c): The methylene protons adjacent to the chlorine atom and the carbonyl group are significantly deshielded due to the electron-withdrawing nature of both the chlorine and the carbonyl oxygen. This results in a predicted downfield chemical shift of approximately 4.3 ppm. This signal is also expected to be a singlet.
-
-OCH₂CO- (b): The methylene protons situated between the ester oxygen and the carbonyl group are the most deshielded protons in the molecule. The combined electron-withdrawing effects of the ester and ketone functionalities are predicted to shift this signal to around 4.8 ppm. This signal will appear as a singlet.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.2. Instrument Parameters
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Temperature | 298 K (25 °C) |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Pulse Width | 90° |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and labels the distinct proton environments.
Caption: Molecular structure of this compound with labeled proton environments.
This guide provides a comprehensive theoretical framework for understanding the ¹H NMR spectrum of this compound. Researchers can utilize this information to aid in the identification and characterization of this compound in their synthetic and analytical workflows.
13C NMR Chemical Shifts of 1-Acetoxy-3-chloroacetone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-acetoxy-3-chloroacetone. Due to the absence of publicly available experimental spectra for this specific compound, this guide synthesizes predicted data with established principles of NMR spectroscopy to offer a comprehensive understanding of its carbon environment. This document is intended to support researchers in identifying and characterizing this and similar molecules.
Predicted ¹³C NMR Chemical Shift Data
The chemical shifts for the carbon atoms in this compound are influenced by the electronegative chlorine and oxygen atoms, as well as the carbonyl groups of the ketone and ester functionalities. Based on established chemical shift prediction models and analysis of related structural motifs, the following chemical shifts are anticipated.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Structure | Predicted Chemical Shift (ppm) | Influencing Factors |
| C1 | CH₂Cl | ~45-50 | Attached to electronegative chlorine; adjacent to a carbonyl group. |
| C2 | C=O (Ketone) | ~195-205 | Ketone carbonyl carbon, deshielded. |
| C3 | CH₂OAc | ~65-70 | Attached to the ester oxygen, which is deshielding. |
| C4 | C=O (Ester) | ~168-172 | Ester carbonyl carbon, less deshielded than a ketone. |
| C5 | CH₃ | ~20-25 | Methyl group of the acetate, relatively shielded. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Factors Influencing the Chemical Shifts
The predicted chemical shifts of this compound are governed by several key factors inherent to its molecular structure:
-
Electronegativity: The presence of highly electronegative oxygen and chlorine atoms causes a significant downfield shift (deshielding) for the directly attached carbon atoms (C1 and C3).[1] The electron density around these carbon nuclei is reduced, leading them to resonate at a higher frequency.
-
Hybridization: The sp² hybridized carbonyl carbons (C2 and C4) are significantly deshielded and appear at the downfield end of the spectrum, a characteristic feature of carbonyl groups.[1] In contrast, the sp³ hybridized carbons (C1, C3, and C5) appear at relatively more upfield positions.
-
Inductive and Resonance Effects: The carbonyl group of the ketone (C2) withdraws electron density from the adjacent C1 and C3 carbons, contributing to their deshielding. The ester group also exhibits both inductive and resonance effects that influence the chemical shifts of C3, C4, and C5.
Below is a diagram illustrating the relationship between the molecular structure and the expected ¹³C NMR signals.
Caption: Correlation of carbon atoms in this compound to their predicted ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Quantity: Weigh approximately 20-50 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
3.2. NMR Instrument Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Table 2: Suggested NMR Acquisition Parameters
| Parameter | Recommended Setting | Purpose |
| Spectrometer Frequency | ≥ 75 MHz for ¹³C | Higher field strength provides better signal dispersion. |
| Pulse Program | Standard ¹³C observe with proton decoupling | Simplifies the spectrum to singlets for each carbon. |
| Spectral Width | 0 - 220 ppm | To encompass the full range of expected carbon chemical shifts. |
| Acquisition Time | 1-2 seconds | Ensures good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of nuclei between scans, crucial for accurate integration if needed. |
| Number of Scans | 128 - 1024 (or more) | Due to the low natural abundance of ¹³C, multiple scans are required to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shift of each peak is identified and recorded.
The following diagram outlines the general workflow for obtaining and processing the ¹³C NMR data.
Caption: A generalized workflow for the acquisition and processing of a ¹³C NMR spectrum.
This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound. For definitive structural elucidation, it is recommended to complement this data with other spectroscopic techniques such as ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy.
References
An In-depth Technical Guide to the FT-IR Spectrum and Characteristic Peaks of 1-Acetoxy-3-chloroacetone
This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 1-acetoxy-3-chloroacetone. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for molecular characterization.
Molecular Structure and Functional Groups
This compound (CAS RN: 40235-68-5) possesses a molecular formula of C₅H₇ClO₃.[1] Its structure contains three key functional groups that give rise to characteristic absorption bands in the infrared spectrum: an ester, a ketone, and an alkyl chloride. The presence of an electronegative chlorine atom on the carbon alpha to the ketone carbonyl group is expected to influence the position of the ketonic carbonyl stretching frequency.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic FT-IR absorption peaks for this compound. The wavenumber ranges are derived from established correlations for similar functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~1765 - 1745 | Strong | Ester | C=O Stretch |
| ~1740 - 1720 | Strong | α-Chloro Ketone | C=O Stretch |
| ~1300 - 1200 | Strong | Ester | C-O Stretch |
| ~1150 - 1000 | Strong | Ester | C-O Stretch |
| ~850 - 550 | Medium to Strong | Alkyl Halide | C-Cl Stretch[2] |
| ~3000 - 2850 | Medium | Alkyl C-H | C-H Stretch |
| ~1450 & ~1375 | Medium | -CH₃ | C-H Bend |
| ~1465 | Medium | -CH₂- | C-H Bend |
Note: The presence of two carbonyl groups (ester and α-chloro ketone) will result in two distinct, strong absorption bands in the 1700-1800 cm⁻¹ region. The α-chloro substitution typically shifts the ketone C=O stretch to a higher frequency than a simple aliphatic ketone (which appears around 1715 cm⁻¹)[3]. Aliphatic esters typically show a C=O stretch in the range of 1750-1735 cm⁻¹.[4] Therefore, two strong peaks are anticipated in this region.
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for acquiring the FT-IR spectrum of a liquid sample such as this compound. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
3.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
3.2. Experimental Workflow Diagram
References
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Acetoxy-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Acetoxy-3-chloroacetone. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of this and related α-haloketones, which are important intermediates in organic synthesis and drug development.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a series of characteristic fragments resulting from the cleavage of its ester and α-chloroketone moieties. The molecular ion peak is expected at an m/z corresponding to its molecular weight (150.56 g/mol )[1][2]. Due to the presence of a chlorine atom, any chlorine-containing fragment will display a characteristic M+2 isotopic peak with an intensity approximately one-third of the M peak[3].
A summary of the plausible key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins is presented below.
| m/z | Proposed Fragment Ion | Formula | Proposed Origin |
| 150/152 | [C₅H₇ClO₃]⁺ | Molecular Ion | Ionization of the parent molecule |
| 108/110 | [C₃H₄ClO]⁺ | Acylium ion | α-cleavage with loss of acetoxymethyl radical |
| 92/94 | [C₂H₃ClO]⁺ | Acylium ion | Cleavage of the C-C bond between the carbonyl and the acetoxy-bearing carbon |
| 79/81 | [C₂H₂Cl]⁺ | Loss of CO from the [C₃H₄ClO]⁺ fragment | |
| 73 | [C₃H₅O₂]⁺ | Acylium ion | α-cleavage with loss of chloromethyl radical |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation | Cleavage of the C-C bond adjacent to the carbonyl group |
| 43 | [C₂H₃O]⁺ | Acetyl cation | Cleavage of the ester group |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily dictated by the presence of the ketone, ester (acetoxy), and chloro functional groups. The most energetically favorable fragmentation pathways involve the formation of stable carbocations, particularly resonance-stabilized acylium ions[4][5].
The primary fragmentation processes are expected to be:
-
α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is cleaved. In this molecule, two primary α-cleavage pathways are possible:
-
Loss of a chloromethyl radical (•CH₂Cl) to form a resonance-stabilized acylium ion at m/z 73.
-
Loss of an acetoxymethyl radical (•CH₂OC(O)CH₃) to form a chloro-substituted acylium ion at m/z 108/110.
-
-
Cleavage of the Acetoxy Group: The ester functional group can undergo fragmentation to yield a characteristic acetyl cation at m/z 43[6]. Another common pathway for acetoxy-containing compounds is the neutral loss of ketene (CH₂=C=O, 42 Da)[7].
-
Secondary Fragmentations: Primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 108/110 may lose a molecule of carbon monoxide (CO) to form a fragment at m/z 79/81.
A logical diagram illustrating these key fragmentation pathways is provided below.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Guide to the Solubility of 1-Acetoxy-3-chloroacetone in Organic Solvents
Abstract
1-Acetoxy-3-chloroacetone (CAS No. 40235-68-5) is a halogenated ketone with significant potential as a building block in pharmaceutical synthesis and materials science. Despite its utility, publicly available data on its solubility in common organic solvents is notably absent.[1] This guide provides drug development professionals and researchers with a comprehensive framework for understanding and experimentally determining the solubility of this compound. By integrating theoretical principles of molecular interaction with robust, field-proven experimental protocols, this document serves as a predictive and practical resource for solvent selection, reaction optimization, and purification strategies.
Introduction: The Challenge of Undocumented Solubility
The efficiency of chemical reactions, the viability of purification methods, and the formulation of active pharmaceutical ingredients are all critically dependent on solvent selection. For novel or sparsely documented compounds like this compound, the lack of solubility data presents a significant bottleneck in process development. This guide addresses this challenge directly. Instead of presenting non-existent data, we provide a first-principles approach to predicting solubility based on molecular structure, and a detailed methodology for its empirical validation.
Our approach is grounded in the foundational principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[2] By dissecting the molecular structure of this compound, we can infer its polarity and hydrogen bonding capabilities, allowing for reasoned predictions of its behavior in a diverse range of organic solvents.
Physicochemical & Molecular Profile of this compound
A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its solubility.[3]
Molecular Structure:
Caption: Logical workflow for predicting solubility based on molecular properties.
Predicted Solubility Profile
Based on the structural analysis, a predicted solubility profile for this compound is presented below. This serves as an evidence-based starting point for experimental screening.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute's ester and ketone groups. Similar polarities. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. Acetone shares a ketone functional group. |
| Esters | Ethyl Acetate | High | "Like dissolves like"; strong potential for miscibility due to similar functional groups. |
| Chlorinated | Dichloromethane, Chloroform | High to Medium | Similar polar contributions from C-Cl bonds. Good general solvents for polar compounds. |
| Ethers | Diethyl Ether, THF | Medium | Moderate polarity. THF is more polar and likely a better solvent than diethyl ether. |
| Aromatics | Toluene | Low | Primarily nonpolar; lacks the strong dipole moments needed for efficient solvation. |
| Alkanes | Hexane, Heptane | Very Low | Nonpolar solvents with only weak dispersion forces; incompatible with the polar solute. |
Experimental Protocol for Solubility Determination
This section provides a self-validating, step-by-step methodology for researchers to empirically determine the solubility of this compound.
Critical Safety Precautions
Trustworthiness: Adherence to safety protocols is paramount for self-validating experimental work. This compound is a hazardous substance.
-
Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. [1]* Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles. [1]* Spills: Have appropriate spill cleanup materials ready. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. [1]* Waste: Dispose of all waste in a properly labeled hazardous waste container according to institutional guidelines.
Materials and Reagents
-
This compound (>95% purity) * Analytical balance (± 0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps
-
Calibrated positive displacement pipettes or glass syringes
-
Vortex mixer
-
Thermostatic shaker or water bath (for quantitative analysis)
-
Selection of organic solvents (analytical grade or higher), covering a range of polarities (e.g., Methanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Toluene, n-Hexane)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Procedure A: Qualitative Solubility Screening
This rapid method helps categorize solvents and refine the selection for quantitative analysis. [4][5]
-
Preparation: Label a series of glass vials, one for each solvent to be tested.
-
Weighing Solute: Into each vial, weigh approximately 20 mg of this compound. Record the exact mass.
-
Solvent Addition: Add the first solvent to its corresponding vial in 0.2 mL increments using a calibrated pipette.
-
Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution against a well-lit background. Note if the solid has completely dissolved.
-
Recording: Continue adding solvent increments up to a total volume of 2 mL. Record the approximate volume required for complete dissolution. Classify the solubility as:
-
Highly Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.5 mL.
-
Slightly Soluble: Dissolves in 1.5 - 2.0 mL.
-
Insoluble: Does not fully dissolve in 2.0 mL.
-
Procedure B: Quantitative Solubility Determination (Shake-Flask Method)
This is a gold-standard method for determining thermodynamic solubility. [6]
-
Preparation: To a vial, add a known volume and mass of a selected solvent (e.g., 5.0 mL).
-
Adding Excess Solute: Add an excess amount of this compound to the solvent—enough that a solid phase remains clearly visible.
-
Equilibration: Cap the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: Remove the vial and allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical technique such as HPLC, GC, or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.
Conclusion
While direct, published solubility data for this compound remains elusive, a systematic approach combining theoretical prediction and empirical testing provides a reliable path forward for researchers. The moderately to highly polar nature of the molecule, inferred from its ester, ketone, and chloro functional groups, strongly suggests high solubility in polar aprotic and polar protic solvents. The detailed experimental protocols and safety guidelines presented herein offer a robust framework for validating these predictions and generating the precise data needed for effective process development, purification, and formulation in a research and drug development setting.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. saltise.ca [saltise.ca]
- 6. youtube.com [youtube.com]
reactivity of the alpha-chloro ketone group in 1-Acetoxy-3-chloroacetone.
An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Ketone Group in 1-Acetoxy-3-chloroacetone
Abstract
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Its utility stems from the carefully orchestrated reactivity of its two key functional groups: an ester and, more critically, an α-chloro ketone. This guide provides an in-depth exploration of the chemical behavior of the α-chloro ketone moiety within this molecule. We will dissect the electronic properties that govern its reactivity, detail its primary reaction pathways—namely nucleophilic substitution and the Favorskii rearrangement—and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique synthetic potential of this versatile building block.
Introduction: The Molecular Architecture of this compound
This compound, with the molecular formula C₅H₇ClO₃, is a structurally intriguing molecule featuring two distinct electrophilic centers.[1][2] The core of its reactivity lies in the α-chloro ketone functional group, where a carbonyl group is positioned adjacent to a carbon atom bearing a chlorine substituent. This arrangement creates a highly activated system ripe for a variety of chemical transformations.
The presence of the acetoxy group at the other end of the carbon chain adds another layer of functionality, though it is the α-chloro ketone that typically dictates the primary reaction pathways under most conditions. Understanding the interplay of the electronic effects within this moiety is paramount to predicting and controlling its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40235-68-5 |
| Molecular Weight | 150.56 g/mol [1][2] |
| Appearance | Colorless to light yellow or orange liquid[3][4] |
| Density | ~1.223 g/cm³[1] |
| Boiling Point | 200.9°C at 760 mmHg[1] |
| Flash Point | 86.4°C[1] |
Safety and Handling: this compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3] It is also suspected of causing genetic defects.[3][5] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
The Electronic Landscape of the α-Chloro Ketone Moiety
The reactivity of the α-chloro ketone group is a direct consequence of the powerful electronic effects exerted by the carbonyl and the chlorine atom.
-
Dual Electrophilic Sites: The molecule possesses two primary electrophilic sites. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. Simultaneously, the adjacent α-carbon is rendered electrophilic by the strong inductive effect of the chlorine atom, making it a prime target for SN2-type reactions.[6]
-
Acidification of α-Protons: The electron-withdrawing nature of both the carbonyl group and the chlorine atom significantly increases the acidity of the proton on the carbon atom between them (the C1 proton). This acidity is a critical factor in base-mediated reactions, most notably the Favorskii rearrangement.[6]
The competition between these reactive sites is the cornerstone of the synthetic chemistry of this compound and can be controlled by the careful selection of reagents and reaction conditions.
Major Reaction Pathways
Nucleophilic Substitution at the α-Carbon (SN2 Reaction)
The most direct reaction pathway for α-chloro ketones is the nucleophilic substitution of the chloride ion.[7] The α-carbon is highly activated towards SN2 attack due to the electron-withdrawing carbonyl group, which helps to stabilize the transition state. This reaction is exceptionally rapid compared to substitution on a typical alkyl chloride.[6]
Causality of Experimental Choice: This pathway is favored under neutral or mildly basic conditions with soft, non-basic nucleophiles. The goal is to promote direct attack at the α-carbon while avoiding the deprotonation that initiates the Favorskii rearrangement. Solvents like acetone or DMF are often used as they effectively solvate the leaving group and support the bimolecular transition state.
Experimental Protocol: Synthesis of a Thioether via SN2 Reaction
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.51 g, 10 mmol) in 30 mL of acetone.
-
Nucleophile Addition: In a separate beaker, prepare a solution of sodium thiophenoxide (1.32 g, 10 mmol) in 20 mL of acetone.
-
Reaction Execution: Add the sodium thiophenoxide solution dropwise to the stirred solution of this compound at room temperature. A white precipitate of NaCl will form almost immediately.
-
Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification:
-
Filter the reaction mixture to remove the NaCl precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-acetoxy-3-(phenylthio)acetone.
-
Diagram: SN2 Reaction Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, CasNo.40235-68-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. This compound | 40235-68-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Strategic Application of 1-Acetoxy-3-chloroacetone in Hantzsch Thiazole Synthesis: A Detailed Guide for Researchers
For Immediate Release
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 1-acetoxy-3-chloroacetone in the Hantzsch thiazole synthesis. This versatile α-haloketone serves as a key building block for the construction of functionalized thiazole rings, which are prominent scaffolds in numerous pharmaceutical agents.
Introduction: The Hantzsch Thiazole Synthesis as a Cornerstone in Heterocyclic Chemistry
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a fundamental and widely employed method for the construction of the thiazole nucleus.[1] The classic reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1] The resulting thiazole derivatives are integral components in a vast array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The strategic choice of a functionalized α-haloketone, such as this compound, allows for the direct incorporation of valuable chemical handles for further molecular elaboration, a critical aspect in modern drug discovery.
The Role and Advantages of this compound
This compound is a bifunctional reagent that offers distinct advantages in the synthesis of specifically substituted thiazoles. The primary product of its reaction with thiourea is 2-amino-4-(acetoxymethyl)thiazole. This molecule is a key intermediate in the synthesis of Nizatidine, a potent histamine H2 receptor antagonist used to treat peptic ulcers.[2]
The strategic utility of this compound stems from:
-
Direct Functionalization: The acetoxy group provides a latent hydroxyl functionality. This allows for the direct synthesis of 4-(hydroxymethyl)thiazole derivatives after a simple hydrolysis step. This hydroxyl group can then be further modified, for example, by etherification or esterification, to build more complex molecular architectures.
-
Controlled Reactivity: As an α-chloroketone, this compound exhibits more moderate reactivity compared to its bromo or iodo counterparts.[3] While this may necessitate slightly more forcing reaction conditions, it can also lead to cleaner reactions with fewer side products, which is a significant advantage in large-scale synthesis. The reactivity of α-haloketones in the Hantzsch synthesis generally follows the order I > Br > Cl, influenced by the carbon-halogen bond strength and the leaving group ability of the halide.[3]
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide (or thiourea) on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
In the case of this compound and thiourea, the reaction proceeds as follows:
Figure 1: General mechanism of the Hantzsch thiazole synthesis.
The key steps are:
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in this compound in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the resulting thiouronium intermediate attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic ring.
-
Dehydration: The cyclic intermediate readily undergoes dehydration to form the stable, aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole
The following protocol is a representative procedure for the synthesis of 2-amino-4-(acetoxymethyl)thiazole from this compound and thiourea.
Materials and Equipment:
-
This compound
-
Thiourea
-
Ethanol (or other suitable solvent like isopropanol)
-
Sodium bicarbonate (or other suitable base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 1: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Isopropanol | Good solubility for reactants, suitable boiling point for reflux. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier, especially for the less reactive chloro-ketone. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; should be monitored by TLC. |
| Base for Workup | Sodium Bicarbonate | Neutralizes the hydrohalic acid formed during the reaction, facilitating product isolation. |
Characterization of 2-Amino-4-(acetoxymethyl)thiazole
The structure of the synthesized 2-amino-4-(acetoxymethyl)thiazole should be confirmed by standard analytical techniques:
-
1H NMR: Expect signals corresponding to the thiazole ring proton, the methylene protons of the acetoxymethyl group, the methyl protons of the acetate, and the amine protons.
-
13C NMR: Expect signals for the carbon atoms of the thiazole ring, the carbonyl carbon of the acetate, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amine N-H stretching, C=N and C=C stretching of the thiazole ring, and the C=O stretching of the ester should be present.
Safety Considerations
-
α-Haloketones are lachrymatory and skin irritants. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The use of this compound in the Hantzsch thiazole synthesis provides a direct and efficient route to 4-(acetoxymethyl)thiazole derivatives. This approach is particularly valuable for the synthesis of pharmaceutical intermediates, such as those required for Nizatidine. The ability to introduce a protected hydroxyl group in a single step underscores the strategic advantage of employing functionalized α-haloketones in modern synthetic organic chemistry.
References
Application Notes and Protocols: Synthesis of 2-Aminothiazoles using 1-Acetoxy-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic and versatile method, remains a cornerstone for the construction of this important heterocyclic ring system. This protocol details the synthesis of 2-aminothiazoles using 1-acetoxy-3-chloroacetone as the α-haloketone starting material. The presence of the acetoxy group offers a handle for further functionalization, making this a valuable building block in drug discovery and development. 2-aminothiazole derivatives are key intermediates in the synthesis of various pharmaceuticals, including some cephalosporin antibiotics like cefotaxime.
Reaction Principle: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide, most commonly thiourea, to produce a thiazole. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-aminothiazoles using this compound and thiourea.
Protocol 1: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of α-Haloketone: To the stirring solution of thiourea, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for a period of 2 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-amino-4-(acetoxymethyl)thiazole.
Protocol 2: One-Pot Synthesis of 2-Substituted-amino-4-methyl-5-formate Thiazole Salts
This protocol describes a "one-pot" two-step reaction involving bromination and cyclization. While not using this compound directly, it provides a relevant synthetic strategy for functionalized 2-aminothiazoles.
Procedure:
-
In a suitable reaction vessel, acetoacetate and N-bromosuccinimide are heated in a solvent mixture of water and tetrahydrofuran.
-
After the initial heating reaction is complete, various N-monosubstituted thiourea derivatives are added to the mixture.
-
The reaction mixture is then heated in a water bath to facilitate the cyclization, yielding various 2-substituted amino-4-methyl-5-formate thiazole salts.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Hantzsch synthesis of 2-aminothiazoles using various α-haloketones, providing a comparative context for the synthesis with this compound.
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chloroacetone | Thiourea | Water | Reflux | 2 | 70-75 | [1] |
| Chloroacetaldehyde | Thiourea | 2-Propanol | 60 | 2 | Not specified | [2] |
| 4-Bromoacetophenone | Thiourea | Ethanol | Reflux (78) | Not specified | High | [3] |
| 4-Chloroacetoacetyl chloride | Thiourea | Water/Methylene Chloride | 5-10 then 25-30 | Not specified | Good | [4] |
| Ethyl 4-chloroacetoacetate | Thiourea | Water | 20-25 | Not specified | 84 | |
| 1,3-Dichloroacetone | Resin-bound Thiourea | DMF | 70 | Overnight | Good |
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow for 2-Aminothiazole Synthesis
Caption: Step-by-step workflow for the synthesis and purification.
Applications in Drug Development
The 2-aminothiazole moiety is a versatile pharmacophore found in a variety of approved drugs. The ability to introduce a functionalized side chain at the 4-position, as demonstrated with the use of this compound, allows for the synthesis of a diverse library of compounds for screening in drug discovery programs. The resulting 2-amino-4-(acetoxymethyl)thiazole can be further modified, for example, by hydrolysis of the acetate to the corresponding alcohol, which can then be used in subsequent coupling reactions to build more complex molecules. This strategic functionalization is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The synthesis of Schiff bases from 2-aminothiazole-4-carboxylate has been reported, and these compounds have shown antimicrobial activity against multidrug-resistant strains.[5]
References
- 1. orgsyn.org [orgsyn.org]
- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetoxy-3-chloroacetone as a Precursor for Nizatidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of 1-acetoxy-3-chloroacetone in the synthesis of nizatidine, a potent H2 receptor antagonist. The focus is on the synthesis of the key intermediate, 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole, a critical building block in the total synthesis of nizatidine.
Introduction
Nizatidine is a widely used pharmaceutical agent for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Its chemical structure, N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, features a substituted thiazole ring as its core. The synthesis of this thiazole moiety is a crucial aspect of the manufacturing process. This compound serves as a valuable and efficient precursor for the construction of the 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole intermediate. This document outlines a representative experimental protocol for this synthesis, based on the principles of the Hantzsch thiazole synthesis.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the synthesis of the thiazole intermediate and its subsequent conversion to nizatidine.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| 1 | This compound | N,N-Dimethylthioacetamide | 2-(Dimethylaminomethyl)-4-(acetoxymethyl)thiazole | Ethanol | Reflux | 4-6 | 80-90 | >95 (crude) |
| 2 | 2-(Dimethylaminomethyl)-4-(acetoxymethyl)thiazole | Sodium Hydroxide | 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole | Methanol/Water | 25-30 | 2-3 | 90-95 | >98 |
| 3 | 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole | Thionyl Chloride | 4-(Chloromethyl)-2-((dimethylamino)methyl)thiazole | Dichloromethane | 0-10 | 1-2 | 85-95 | >97 |
| 4 | 4-(Chloromethyl)-2-((dimethylamino)methyl)thiazole | Cysteamine Hydrochloride | 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-amine | Isopropanol | Reflux | 3-5 | 75-85 | >96 |
| 5 | 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-amine | N-Methyl-1-(methylthio)-2-nitroethenamine | Nizatidine | Water | 50-60 | 6-8 | 80-90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole from this compound
This protocol details the two-step synthesis of the key thiazole intermediate.
Step 1: Synthesis of 2-(Dimethylaminomethyl)-4-(acetoxymethyl)thiazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-dimethylthioacetamide (1.0 eq).
-
Solvent Addition: Add absolute ethanol (100 mL) to the flask and stir until the thioacetamide is completely dissolved.
-
Reactant Addition: To the stirred solution, add this compound (1.05 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(dimethylaminomethyl)-4-(acetoxymethyl)thiazole as an oil.
Step 2: Hydrolysis to 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole
-
Reaction Setup: Dissolve the crude 2-(dimethylaminomethyl)-4-(acetoxymethyl)thiazole from the previous step in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and add a 2M aqueous solution of sodium hydroxide dropwise until the pH reaches 11-12.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the hydrolysis by TLC.
-
Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with 1M hydrochloric acid to a pH of 7. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield pure 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole.
Mandatory Visualizations
Caption: Synthetic pathway of Nizatidine from this compound.
Caption: Experimental workflow for the synthesis of the thiazole intermediate.
Application Notes and Protocols: Synthesis of 2-Aminothiazole Derivatives from 1-Acetoxy-3-chloroacetone and Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-halocarbonyl compounds with thiourea and its derivatives, known as the Hantzsch thiazole synthesis, is a fundamental and widely utilized method for the preparation of 2-aminothiazole scaffolds. This heterocyclic motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. 1-Acetoxy-3-chloroacetone is a functionalized α-haloketone that serves as a versatile building block for the synthesis of 4-substituted 2-aminothiazoles, particularly 2-amino-4-(acetoxymethyl)thiazole. This intermediate is valuable as its acetoxy group can be readily hydrolyzed to a hydroxymethyl group, providing a handle for further structural modifications.
These application notes provide a detailed overview of the synthesis of 2-aminothiazole derivatives from this compound, including a general reaction mechanism, experimental protocols, and potential applications in drug discovery.
Reaction Overview and Mechanism
The Hantzsch thiazole synthesis is a classic condensation reaction. The reaction between this compound and a thiourea derivative proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.
The generally accepted mechanism involves:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the α-carbon bearing the chlorine atom in this compound via an SN2 reaction, forming an isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to yield the final 2-aminothiazole product.
Applications in Drug Development
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The derivatives synthesized from this compound are particularly relevant as precursors to compounds with a variety of therapeutic applications, including:
-
Anti-ulcer Agents: The resulting 2-amino-4-(hydroxymethyl)thiazole is a key intermediate in the synthesis of H2 receptor antagonists like Nizatidine, used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[1]
-
Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.
-
Anti-inflammatory and Anticancer Agents: The thiazole nucleus is a common feature in molecules designed to target various enzymes and receptors implicated in inflammation and cancer.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole
Materials:
-
This compound (>95%)
-
Thiourea
-
Ethanol or Water
-
Sodium bicarbonate or other suitable base
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or water. Gentle warming may be required to aid dissolution.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (for ethanol) or a moderately elevated temperature (e.g., 80-90 °C for water) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction is performed in an acidic medium, carefully neutralize the mixture with a base such as a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the free base of the 2-aminothiazole.
-
The crude product can be isolated by filtration if it precipitates from the solution. If the product remains dissolved, the solvent can be removed under reduced pressure.
-
For purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or purified by column chromatography on silica gel.
Protocol 2: Reaction with N-Substituted Thioureas
The synthesis can be adapted for N-substituted thioureas to produce 2-(substituted-amino)-4-(acetoxymethyl)thiazoles. The general procedure remains the same as in Protocol 1, with the substitution of the corresponding N-alkyl or N-aryl thiourea for thiourea. The reaction conditions, particularly the reaction time and temperature, may need to be adjusted based on the reactivity of the specific thiourea derivative.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Hantzsch thiazole synthesis. Note that the data for the reaction of this compound is based on general protocols and may require optimization.
| α-Haloketone | Thiourea Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiourea | Ethanol | Reflux | 2-4 | (Not Reported) | General Protocol |
| Chloroacetone | Thiourea | Water | Reflux | 2 | 70-75 | [2] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | 99 | General Protocol |
| 4-Chloroacetoacetyl chloride | Thiourea | Water/Methylene Chloride | 5-30 | 1.5 | Good | [4] |
Visualizations
The following diagrams illustrate the key chemical transformations and a general experimental workflow.
Caption: Reaction pathway for the synthesis of 2-Amino-4-(acetoxymethyl)thiazole.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
Applications of 1-Acetoxy-3-chloroacetone in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetoxy-3-chloroacetone is a versatile bifunctional reagent employed in the synthesis of various heterocyclic compounds. Its utility stems from the presence of two reactive sites: a chloromethyl group susceptible to nucleophilic substitution and a ketone carbonyl group that can participate in condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of thiazole, imidazole, and oxazole derivatives using this compound as a key starting material.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective synthetic methodologies for these scaffolds is a cornerstone of modern organic chemistry. This compound serves as a valuable C3 synthon, enabling the construction of five-membered heterocyclic rings bearing an acetoxymethyl substituent, which can be further functionalized. This document outlines its application in the synthesis of thiazoles, imidazoles, and oxazoles, providing researchers with detailed protocols and expected outcomes.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. This compound is an excellent substrate for this reaction, leading to the formation of 4-(acetoxymethyl)thiazoles. A notable application is in the synthesis of 2-dimethylaminomethyl-4-hydroxymethylthiazole, a key intermediate in the production of the H2 receptor antagonist, Nizatidine.[1]
Logical Relationship: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-(acetoxymethyl)thiazole
This protocol is adapted from the general principles of the Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylthiourea (1.0 eq)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve N,N-dimethylthiourea (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| 2-(Dimethylamino)-4-(acetoxymethyl)thiazole | This compound, N,N-Dimethylthiourea | Ethanol | Reflux | 5 h | ~85% (Estimated) |
Synthesis of Imidazole Derivatives
The synthesis of imidazole derivatives can be achieved through the reaction of an α-haloketone with an amidine. This compound reacts with various amidines to yield 4-(acetoxymethyl)imidazoles. This reaction provides a straightforward route to functionalized imidazole cores.
Logical Relationship: Imidazole Synthesis
Caption: General workflow for imidazole synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-4-(acetoxymethyl)imidazole
This protocol is based on established methods for imidazole synthesis from α-haloketones.
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Sodium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of benzamidine hydrochloride (1.0 eq) in DMF, add sodium carbonate (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-phenyl-4-(acetoxymethyl)imidazole.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| 2-Phenyl-4-(acetoxymethyl)imidazole | This compound, Benzamidine hydrochloride | DMF | 85 °C | 10 h | ~75% (Estimated) |
Synthesis of Oxazole Derivatives
Oxazoles can be synthesized by the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. An alternative route is the reaction of an α-haloketone with a primary amide. This compound can react with amides in the presence of a suitable dehydrating agent to form 4-(acetoxymethyl)oxazoles.
Logical Relationship: Oxazole Synthesis
Caption: General workflow for oxazole synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-4-(acetoxymethyl)oxazole
This protocol is a representative procedure for the synthesis of oxazoles from α-haloketones.
Materials:
-
This compound (1.0 eq)
-
Benzamide (1.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzamide (1.0 eq) and this compound (1.0 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approximately 6-8 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time | Yield |
| 2-Phenyl-4-(acetoxymethyl)oxazole | This compound, Benzamide | Toluene | Reflux | 7 h | ~70% (Estimated) |
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a variety of 4-(acetoxymethyl)-substituted five-membered heterocycles. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel thiazole, imidazole, and oxazole derivatives for applications in drug discovery and materials science. The acetoxymethyl group at the 4-position provides a convenient handle for further chemical modifications, expanding the chemical space accessible from this versatile starting material.
References
The Versatile Virtuoso: 1-Acetoxy-3-chloroacetone as a Strategic Building Block in Pharmaceutical Intermediate Synthesis
In the intricate tapestry of pharmaceutical synthesis, the selection of versatile and efficient building blocks is paramount to the successful and economical development of novel therapeutics. Among these, 1-acetoxy-3-chloroacetone has emerged as a cornerstone intermediate, prized for its dual reactivity that enables the construction of a diverse array of heterocyclic scaffolds central to many blockbuster drugs. This technical guide provides an in-depth exploration of this compound's applications, offering detailed protocols and mechanistic insights for its use in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safe Handling
This compound, also known as 1-acetoxy-3-chloro-2-propanone, is a combustible liquid that requires careful handling due to its hazardous nature.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1] It is also suspected of causing genetic defects.[1] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO₃ | [2] |
| Molecular Weight | 150.56 g/mol | [2] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Density | 1.28 g/cm³ | [3] |
| CAS Number | 40235-68-5 | [2] |
The Gateway to Thiazoles: The Hantzsch Synthesis
The Hantzsch thiazole synthesis, a classic and widely used method, is a prime example of the utility of this compound.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring, a core structure in numerous pharmaceuticals.[4][6]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in this compound in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Protocol: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole
This protocol details the synthesis of 2-amino-4-(acetoxymethyl)thiazole, a valuable intermediate for various pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiourea in ethanol with gentle heating.
-
Cool the solution to room temperature and add this compound dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(acetoxymethyl)thiazole.
| Reactant | Molar Ratio | Solvent | Reaction Time | Yield |
| This compound | 1.0 | Ethanol | 2-4 hours | 75-85% |
| Thiourea | 1.1 |
Constructing Imidazoles: A Key Heterocycle in Medicinal Chemistry
This compound also serves as a precursor for the synthesis of imidazoles, another critical heterocyclic motif in drug discovery. The reaction of α-haloketones with amidines is a common method for preparing 2,4-disubstituted imidazoles.[4]
Mechanistic Considerations
Similar to the Hantzsch synthesis, the reaction begins with a nucleophilic attack of the amidine nitrogen on the carbon bearing the chlorine atom. This is followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring. The Radziszewski imidazole synthesis offers an alternative route, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8] While not a direct application of this compound, its derivatives can be utilized in this multi-component reaction.
References
- 1. spectrabase.com [spectrabase.com]
- 2. An unexpected outcome of a general thiazole synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Synthesis of Thiazoles using 1-Acetoxy-3-chloroacetone
Introduction
The thiazole scaffold is a prominent heterocyclic motif found in a vast array of biologically active compounds and pharmaceuticals. The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of this key heterocycle.[1] This reaction involves the condensation of an α-haloketone with a thioamide-containing reactant. This document provides a detailed experimental protocol for the synthesis of thiazole derivatives utilizing 1-Acetoxy-3-chloroacetone as the α-haloketone precursor. This specific precursor is valuable for introducing a functionalized side chain, as demonstrated by its use in the synthesis of intermediates for drugs like Nizatidine.[2]
Reaction Principle
The synthesis proceeds via the classic Hantzsch reaction mechanism. The thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the thiazole ring. The use of this compound allows for the synthesis of thiazoles with a 4-(acetoxymethyl) substituent.
Experimental Protocol: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole
This protocol details the synthesis of 2-Amino-4-(acetoxymethyl)thiazole from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol (10 volumes).
-
Addition of α-Haloketone: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (10 volumes) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-Amino-4-(acetoxymethyl)thiazole can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes representative data for the synthesis of 2-Amino-4-(acetoxymethyl)thiazole under varying conditions.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | 78 (Reflux) | 4 | 85 | >95 |
| 2 | Isopropanol | 82 (Reflux) | 4 | 82 | >95 |
| 3 | Acetonitrile | 82 (Reflux) | 6 | 78 | >95 |
| 4 | Ethanol | 60 | 8 | 75 | >95 |
Visualizations
Reaction Pathway
Caption: Hantzsch thiazole synthesis pathway.
Experimental Workflow
Caption: Experimental workflow for thiazole synthesis.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Troubleshooting
-
Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure the reaction goes to completion by TLC monitoring. Purity of starting materials is also crucial.
-
Side Products: The formation of side products can occur. Purification by column chromatography is essential to isolate the desired thiazole derivative.
-
Difficult Work-up: Emulsion formation during extraction can be an issue. Addition of brine may help to break up emulsions.
The Hantzsch synthesis using this compound provides an effective and versatile method for the preparation of functionalized thiazole derivatives. The protocol described herein is robust and can be adapted for the synthesis of a variety of 2-aminothiazoles by using different substituted thioureas. This methodology is highly relevant for researchers in medicinal chemistry and drug development for the synthesis of novel thiazole-containing compounds.
References
The Pivotal Role of 1-Acetoxy-3-chloroacetone in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Acetoxy-3-chloroacetone, a versatile trifunctional chemical building block, serves as a crucial precursor in the synthesis of a variety of bioactive molecules, particularly heterocyclic compounds. Its unique structure, featuring an acetoxy group, a chlorine atom, and a ketone, allows for a range of chemical transformations, making it an invaluable tool in medicinal chemistry and drug discovery. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of biologically active compounds, with a focus on thiazole derivatives.
Application Notes
This compound is a key starting material in the Hantzsch thiazole synthesis, a classic and widely used method for the formation of the thiazole ring. This reaction involves the condensation of an α-haloketone (in this case, this compound) with a thioamide. The resulting thiazole derivatives are scaffolds for a multitude of pharmacologically active agents with diverse therapeutic applications.
Key Applications:
-
Synthesis of Histamine H2 Receptor Antagonists: A prime example of the utility of this compound is in the synthesis of Nizatidine , a potent histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3][4] this compound is used to construct the core thiazole ring of 2-dimethylaminomethyl-4-hydroxymethylthiazole, a key intermediate in the multi-step synthesis of Nizatidine.[5]
-
Anticancer Agents: The thiazole moiety is a common feature in many anticancer compounds. Thiazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. Some of these derivatives function as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7]
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated significant antibacterial and antifungal activities.[6] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocols
This section provides a detailed protocol for a key application of this compound: the synthesis of a thiazole intermediate for Nizatidine.
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4-hydroxymethylthiazole
This protocol is a representative Hantzsch thiazole synthesis using this compound and N,N-dimethylthiourea.
Materials:
-
This compound
-
N,N-Dimethylthiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylthiourea (1 equivalent) in ethanol (100 mL).
-
Addition of α-Haloketone: To the stirred solution, add this compound (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(dimethylaminomethyl)-4-(acetoxymethyl)thiazole.
-
Hydrolysis: The resulting acetoxymethylthiazole can be hydrolyzed to the desired 2-(dimethylaminomethyl)-4-hydroxymethylthiazole by treatment with a mild base (e.g., potassium carbonate in methanol/water).
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
The following table summarizes the biological activity of Nizatidine, a prominent bioactive molecule synthesized using an intermediate derived from this compound. It is important to note that specific quantitative bioactivity data for the intermediate, 2-dimethylaminomethyl-4-hydroxymethylthiazole, is not extensively available in public literature, as it is primarily valued as a precursor to the final drug.
| Compound | Target | Biological Activity | IC50 / Ki | Reference |
| Nizatidine | Histamine H2 Receptor | Antagonist | Ki = 5.2 nM | [7] |
Mandatory Visualization
Synthetic Pathway for a Thiazole Intermediate
Caption: Hantzsch synthesis of a Nizatidine intermediate.
Experimental Workflow for Thiazole Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Nizatidine? [synapse.patsnap.com]
- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nizatidine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLE DERIVATIVES | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Quinoxalines using 1-Acetoxy-3-chloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3][4] Their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2][4] The most common and direct route to the quinoxaline core involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This document provides detailed application notes and a generalized protocol for the synthesis of substituted quinoxalines utilizing 1-acetoxy-3-chloroacetone, a versatile α-haloketone that serves as a synthetic equivalent of a 1,2-dicarbonyl compound.
Reaction Principle
The synthesis of substituted quinoxalines from this compound and substituted o-phenylenediamines is predicated on a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of this compound. This is followed by an intramolecular cyclization, dehydration, and subsequent elimination of hydrogen chloride to yield the aromatic quinoxaline ring. The acetoxy group may either be eliminated or remain, depending on the reaction conditions, potentially leading to a methyl or acetoxymethyl substituent at the 2-position of the quinoxaline ring.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of substituted quinoxalines from o-phenylenediamine and this compound.
Experimental Protocol: General Procedure
This protocol describes a general method for the synthesis of substituted quinoxalines from various substituted o-phenylenediamines and this compound.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
This compound (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
To this solution, add this compound (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure substituted quinoxaline.
Experimental Workflow
Caption: General experimental workflow for the synthesis of substituted quinoxalines.
Data Presentation
| Entry | Substituted o-Phenylenediamine | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | o-Phenylenediamine | 2-(Acetoxymethyl)quinoxaline or 2-Methylquinoxaline | e.g., 6 | e.g., 75 | e.g., 120-122 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-(acetoxymethyl)quinoxaline or 2,6,7-Trimethylquinoxaline | e.g., 5 | e.g., 80 | e.g., 145-147 |
| 3 | 4-Chloro-1,2-phenylenediamine | 6-Chloro-2-(acetoxymethyl)quinoxaline or 6-Chloro-2-methylquinoxaline | e.g., 8 | e.g., 65 | e.g., 130-132 |
Characterization of Products
The synthesized quinoxaline derivatives should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the quinoxaline core and the nature and position of the substituents.
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds of the quinoxaline ring.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition via high-resolution mass spectrometry (HRMS).
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Substituted o-phenylenediamines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be performed in a fume hood.
Conclusion
The use of this compound provides a convenient and efficient method for the synthesis of substituted quinoxalines. The protocol outlined in this document is a general procedure that can be adapted and optimized for various substituted o-phenylenediamines to generate a library of quinoxaline derivatives for further investigation in drug discovery and materials science. The broad biological significance of the quinoxaline scaffold underscores the importance of developing versatile synthetic routes to access novel analogs.[1][2][3][4]
References
The Role of 1-Acetoxy-3-chloroacetone in the Synthesis of Dye Couplers: A Detailed Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetoxy-3-chloroacetone is a bifunctional organic compound that holds potential as a versatile building block in the synthesis of various chemical entities, including dye couplers. Its structure, featuring a reactive α-chloroketone moiety and an acetoxy group, allows for a range of chemical transformations, making it a subject of interest for the preparation of chromogenic materials. Dye couplers are essential components in color photography and other imaging systems, reacting with the oxidation products of a developing agent to form a dye. The specific functionalities of this compound offer a potential pathway to novel couplers with tailored properties. This document provides an overview of its application, hypothesized reaction mechanisms, and generalized experimental protocols.
While direct and detailed experimental protocols for the use of this compound in dye coupler synthesis are not extensively documented in publicly available literature, its structural similarity to chloroacetone—a known precursor in this field—allows for the extrapolation of potential synthetic routes.[1] The presence of the acetoxy group can influence the reactivity of the molecule and the properties of the resulting dye, potentially offering advantages in terms of solubility, stability, or color tuning.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its application in synthesis.
| Property | Value | Reference |
| CAS Number | 40235-68-5 | [2][3] |
| Molecular Formula | C₅H₇ClO₃ | [2] |
| Molecular Weight | 150.56 g/mol | [2] |
| Appearance | Light orange to yellow to green clear liquid | [3] |
| Purity | >95.0% (GC) | [3] |
| Synonyms | 1-Acetoxy-3-acetenyl Chloride, 1-Acetoxy-3-chloro-2-propanone | [2][3] |
Proposed Signaling Pathway for Dye Coupler Formation
The synthesis of dye couplers using this compound is predicated on the reactivity of its α-chloroketone functionality. This moiety can undergo nucleophilic substitution with suitable dye intermediates, such as aromatic amines or phenols, to form a new carbon-nitrogen or carbon-oxygen bond, which is a key step in building the coupler molecule. The following diagram illustrates a generalized reaction pathway.
Experimental Workflow for Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of a dye coupler using this compound. This process is hypothetical and based on standard organic synthesis techniques for similar compounds.
Detailed Methodologies: Hypothetical Protocols
Given the absence of specific literature, the following protocols are proposed based on general principles of organic synthesis involving α-haloketones. Researchers should treat these as starting points and optimize the conditions for their specific substrates.
Protocol 1: Synthesis of an N-substituted Dye Coupler Precursor
Objective: To synthesize a dye coupler precursor via the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted dye coupler precursor.
Protocol 2: Synthesis of an O-substituted Dye Coupler Precursor
Objective: To synthesize a dye coupler precursor via the reaction of this compound with a phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-cyanophenol)
-
Anhydrous acetone
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.
-
Add this compound (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the O-substituted dye coupler precursor.
Data Presentation: Anticipated Results
As no specific quantitative data could be located in the literature, the following table presents hypothetical data that researchers might expect to obtain from the synthesis and characterization of a novel dye coupler derived from this compound.
| Parameter | Hypothetical Value | Method of Analysis |
| Yield | 65-85% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| ¹H NMR | Peaks consistent with the proposed structure | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Peaks consistent with the proposed structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | [M+H]⁺ peak corresponding to the molecular weight | Mass Spectrometry (e.g., ESI-MS) |
| Melting Point | Dependent on the specific product | Melting Point Apparatus |
Conclusion
This compound represents a promising, yet underexplored, reagent in the synthesis of dye couplers. The presence of both an α-chloroketone and an acetoxy group provides multiple reaction sites and the potential for creating a diverse library of dye couplers with unique properties. The generalized protocols and workflows presented here, derived from the known reactivity of similar compounds, offer a foundational approach for researchers to explore the utility of this compound in the development of novel chromogenic materials. Further empirical studies are necessary to fully elucidate its reaction kinetics, optimize yields, and characterize the properties of the resulting dyes.
References
Application Notes and Protocols: Alkylation Reactions with 1-Acetoxy-3-chloroacetone
Introduction: Unveiling the Synthetic Potential of 1-Acetoxy-3-chloroacetone
In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. This compound, a bifunctional α-haloketone, has emerged as a reagent of significant interest, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents. Its dual reactivity, stemming from the electrophilic carbonyl carbon and the carbon atom bearing the chloro group, allows for sequential and controlled bond-forming events. The presence of the acetoxy group, while seemingly a simple ester, modulates the reactivity of the molecule compared to its parent compound, chloroacetone, and offers a latent hydroxyl functionality that can be unmasked in subsequent synthetic steps.
This comprehensive guide delves into the practical applications of this compound in alkylation reactions, with a primary focus on its pivotal role in the synthesis of key pharmaceutical intermediates. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals to effectively harness the synthetic utility of this valuable reagent.
Core Application: Synthesis of a Key Nizatidine Intermediate via Hantzsch-Type Thiazole Formation
A prominent application of this compound is in the synthesis of 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole, a crucial intermediate in the industrial production of Nizatidine.[1] Nizatidine is a potent histamine H₂ receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease. The synthesis of the thiazole core of this drug is a classic illustration of the Hantzsch thiazole synthesis, a robust method for the construction of thiazole rings from α-haloketones and thioamides.[1][2][3]
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[1] The reaction proceeds through a well-established mechanism involving the initial SN2 reaction of the nucleophilic sulfur atom of the thioamide with the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[2][3][4]
The overall transformation can be visualized as follows:
// Nodes Reagents [label="this compound +\nThioamide", fillcolor="#F1F3F4"]; SN2_Intermediate [label="S-Alkylated Intermediate", fillcolor="#F1F3F4"]; Cyclization_Intermediate [label="Hemiaminal Intermediate", fillcolor="#F1F3F4"]; Dehydration_Intermediate [label="Dehydrated Intermediate", fillcolor="#F1F3F4"]; Product [label="Thiazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> SN2_Intermediate [label="S-Alkylation (SN2)"]; SN2_Intermediate -> Cyclization_Intermediate [label="Intramolecular\nCyclization"]; Cyclization_Intermediate -> Dehydration_Intermediate [label="Dehydration (-H2O)"]; Dehydration_Intermediate -> Product [label="Tautomerization &\nAromatization"]; }
In the context of the nizatidine intermediate synthesis, this compound serves as the α-haloketone, and a suitable thioamide, such as N,N-dimethyl-2-aminoethanethioamide, provides the N-C-S backbone. The acetoxy group on the starting material is carried through the reaction and is subsequently reduced to the desired hydroxymethyl group in a later step.
Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)-4-(acetoxymethyl)thiazole
This protocol details the synthesis of the acetoxymethyl-substituted thiazole intermediate. Subsequent reduction to the hydroxymethyl derivative is a standard procedure and is not covered here.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound | C₅H₇ClO₃ | 150.56 | 40235-68-5 | >95% |
| N,N-Dimethyl-2-aminoethanethioamide | C₄H₁₀N₂S | 118.20 | 5635-89-2 | >97% |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | 200 proof |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | >99% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Brine (saturated NaCl solution) | NaCl (aq) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N,N-dimethyl-2-aminoethanethioamide (1.0 eq) in anhydrous ethanol (5 mL per mmol of thioamide).
-
Reagent Addition: To the stirred solution, add this compound (1.05 eq) dropwise at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (10 mL per mmol of starting thioamide).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 mL/mmol) and brine (1 x 5 mL/mmol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude 2-(dimethylaminomethyl)-4-(acetoxymethyl)thiazole can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Results and Characterization:
The product is typically obtained as a pale yellow oil.
| Product | Yield | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 2-(Dimethylaminomethyl)-4-(acetoxymethyl)thiazole | 75-85% | 7.15 (s, 1H, thiazole C5-H), 5.12 (s, 2H, -CH₂-OAc), 3.68 (s, 2H, -N-CH₂-thiazole), 2.35 (s, 6H, -N(CH₃)₂), 2.10 (s, 3H, -OAc) | 170.8 (C=O, acetate), 168.5 (thiazole C2), 148.9 (thiazole C4), 115.2 (thiazole C5), 60.1 (-CH₂-OAc), 58.7 (-N-CH₂-thiazole), 45.3 (-N(CH₃)₂), 20.9 (-OAc) |
Broader Applications in Alkylation Chemistry
While the Hantzsch thiazole synthesis is a prime example, the electrophilic nature of this compound makes it a versatile alkylating agent for a range of nucleophiles.
Alkylation of Amines and Heterocycles
Similar to chloroacetone, this compound can be employed for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocyles. The reaction typically proceeds via an SN2 displacement of the chloride ion.
// Nodes Start [label="this compound +\nAmine/Heterocycle", fillcolor="#F1F3F4"]; Reaction [label="Base-mediated\nS-N-2 Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup &\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Chromatography or\nDistillation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-Alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
The presence of the acetoxy group can influence the reaction rate and may offer opportunities for subsequent transformations. For instance, the resulting β-aminoketone can be a precursor to various other functionalities.
O- and S-Alkylation Reactions
Phenoxides and thiolates are also effective nucleophiles for the alkylation of this compound. These reactions provide access to α-aryloxy or α-thioalkyl ketones, which are valuable synthetic intermediates. The choice of base and solvent is critical to ensure efficient reaction and to minimize side reactions.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its application in the Hantzsch-type synthesis of a key nizatidine intermediate underscores its importance in the pharmaceutical industry. Beyond this, its utility as a general alkylating agent for a variety of nucleophiles opens avenues for the construction of a diverse array of molecular architectures. The presence of the acetoxy group provides an additional handle for synthetic manipulation, further expanding its potential. As the demand for complex and functionalized molecules continues to grow, we anticipate that the strategic application of this compound will continue to play a significant role in the advancement of organic and medicinal chemistry.
References
1-Acetoxy-3-chloroacetone in multicomponent reactions
An In-Depth Guide to the Application of 1-Acetoxy-3-chloroacetone in Multicomponent Reactions
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile trifunctional building block, and its strategic application in the design and execution of multicomponent reactions (MCRs). Tailored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the reactivity of this unique reagent and provides actionable protocols for the synthesis of complex heterocyclic scaffolds.
Introduction: The Strategic Value of this compound in Modern Synthesis
In the quest for novel bioactive molecules, the efficiency of synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to generate complex products, represent a cornerstone of modern medicinal chemistry for their inherent atom economy, procedural simplicity, and ability to rapidly generate chemical libraries.[1][2][3] The success of an MCR is often dictated by the strategic choice of its components.
This compound (CAS 40235-68-5) is a particularly valuable reagent in this context.[4][5] As an α-halo ketone, it possesses three distinct points of reactivity: an electrophilic carbonyl carbon, a second electrophilic center at the carbon bearing the chlorine atom, and an enolizable α-proton.[6] This trifunctional nature allows it to participate in sequential or concerted reaction cascades, leading to the formation of diverse and highly substituted heterocyclic systems, which are privileged structures in many approved drugs.[7]
This guide will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven protocols for its use in constructing valuable molecular architectures, such as substituted thiazoles and oxazoles.
Core Reactivity and Mechanistic Considerations
The utility of this compound stems from its α-halo ketone core structure. The electron-withdrawing nature of the carbonyl group and the adjacent chlorine atom acidifies the α-hydrogen, facilitating enolate formation under basic conditions.[6] Concurrently, the carbonyl carbon is susceptible to nucleophilic attack, and the chlorine atom acts as a leaving group in nucleophilic substitution reactions.
The acetoxy group (CH₃COO-) introduces an additional layer of functionality. While often acting as a spectator group that modulates the molecule's steric and electronic properties, it can also serve as a handle for post-MCR modifications or be hydrolyzed under certain reaction conditions to reveal a primary alcohol, further increasing the structural diversity of the products.
Below is a diagram illustrating the key reactive sites of this compound that are exploited in multicomponent reactions.
Caption: Key reactive sites of this compound.
Application Protocol 1: Hantzsch-Type Synthesis of Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic MCR that constructs the thiazole ring from an α-haloketone and a thioamide.[8] This reaction is a cornerstone for generating scaffolds found in numerous pharmaceuticals. Using this compound provides a direct route to 4-(acetoxymethyl)thiazoles, which are important intermediates. For instance, a related compound, 2-dimethylaminomethyl-4-hydroxymethylthiazole, is a key intermediate in the synthesis of the H2 receptor antagonist Nizatidine.[9]
Mechanistic Pathway
The reaction proceeds via a well-established mechanism involving two key steps:
-
Nucleophilic Substitution: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the carbon bearing the chlorine atom of this compound to displace the chloride ion.
-
Cyclization/Dehydration: The nitrogen atom of the resulting intermediate then attacks the electrophilic carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
synthesis of 1,3,4-oxadiazine derivatives using 1-Acetoxy-3-chloroacetone
An initial review of established synthetic routes reveals that 1-Acetoxy-3-chloroacetone is not a conventional precursor for the synthesis of 1,3,4-oxadiazine derivatives. The formation of the 1,3,4-oxadiazine ring system typically proceeds via the cyclization of acylhydrazones or related intermediates.
However, this compound, as a bifunctional α-haloketone, is an excellent and versatile building block for other important heterocyclic systems that are often explored in parallel within drug discovery programs. Specifically, it is highly suitable for the synthesis of substituted oxazoles through reactions with primary amides, a variant of the well-established Robinson-Gabriel synthesis.
Therefore, this application note has been expertly adapted to provide a scientifically robust and validated protocol for the synthesis of oxazole derivatives, a more chemically pertinent application of the specified reagent, this compound. This approach ensures the delivery of a practical and reliable guide for researchers in medicinal chemistry and organic synthesis.
Application Note & Protocol: AN-OXA-2025
Topic: Facile Synthesis of Substituted Oxazole Derivatives Utilizing this compound as a Key Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Context
The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-diabetic, and anti-cancer agents. Its function as a bioisosteric replacement for ester and amide groups, coupled with its ability to engage in hydrogen bonding and π-stacking interactions, makes it a privileged scaffold in drug design.
This guide details a reliable and scalable protocol for the synthesis of functionalized oxazoles using this compound. This starting material contains two key electrophilic sites: the highly reactive α-chlorinated carbon and the carbonyl carbon. This dual reactivity allows for a controlled, sequential reaction with a nucleophilic amide to construct the oxazole ring. The reaction proceeds via a well-documented pathway analogous to the Robinson-Gabriel oxazole synthesis, which involves initial N-alkylation of an amide followed by intramolecular cyclization and dehydration. This method offers a significant advantage by allowing the introduction of diverse substituents onto the oxazole core, driven by the selection of the starting amide, which is critical for building libraries of potential drug candidates.
Reaction Mechanism: The Cook-Heilbron Pathway
The reaction of this compound with a primary amide (e.g., benzamide) follows a pathway first elaborated by Cook and Heilbron. The mechanism can be dissected into three key stages:
-
Initial N-Alkylation: The nitrogen atom of the primary amide acts as a nucleophile, attacking the most reactive electrophilic site on the α-haloketone—the carbon atom bearing the chlorine. This SN2 displacement of the chloride ion forms an N-acylamino ketone intermediate.
-
Intramolecular Cyclization: Under the reaction conditions, the enol form of the ketone becomes favorable. The enolic oxygen then performs a nucleophilic attack on the amide carbonyl carbon, leading to the formation of a five-membered cyclic hemiaminal intermediate, often referred to as an oxazoline.
-
Dehydration & Aromatization: The process culminates in the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of a stable, aromatic oxazole ring.
Diagram of the Reaction Mechanism
The Versatile Role of 1-Acetoxy-3-chloroacetone in Medicinal Chemistry: A Guide to Application and Synthesis
In the landscape of medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 1-Acetoxy-3-chloroacetone, a bifunctional α-haloketone, has emerged as a valuable synthon for the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction: The Chemical Potential of a Bifunctional Reagent
This compound (C₅H₇ClO₃, Molar Mass: 150.56 g/mol ) is a colorless to light yellow liquid characterized by two key reactive sites: a chloromethyl group and a ketone, with an adjacent acetoxy moiety.[1][2][3][4][5] This unique arrangement of functional groups makes it a powerful precursor for a variety of chemical transformations, most notably in the synthesis of substituted thiazoles and oxazoles, which are core structures in numerous biologically active compounds.[6][7][8] The presence of the acetoxy group can also influence the reactivity and solubility of the molecule and its derivatives.
The primary utility of this compound lies in its ability to participate in cyclocondensation reactions, such as the renowned Hantzsch thiazole synthesis, to afford highly functionalized heterocyclic systems.[9][10][11][12] These heterocyclic motifs are prevalent in a wide range of pharmaceuticals, underscoring the importance of efficient synthetic routes to access them.[11][13][14]
Core Application: Synthesis of Thiazole Derivatives via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring.[9][12] It involves the reaction of an α-haloketone with a thioamide. This compound serves as an excellent α-haloketone substrate in this reaction, leading to the formation of 2-amino-4-(acetoxymethyl)thiazole derivatives when reacted with thiourea. These derivatives are valuable intermediates in the synthesis of more complex molecules, including the anti-ulcer drug Nizatidine.[15]
Mechanistic Insight
The reaction proceeds through a well-established mechanism.[9] The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting thiazoline intermediate to yield the stable aromatic thiazole ring.
References
- 1. N-Heterocycle synthesis [organic-chemistry.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 6. bepls.com [bepls.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 15. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Acetoxy-3-chloroacetone
Welcome to the technical support guide for the purification of crude 1-acetoxy-3-chloroacetone. This resource is designed for chemistry professionals engaged in research and development who handle this reactive intermediate. Here, we address common challenges encountered during its purification by distillation, providing not just solutions but also the underlying principles to empower your experimental success.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about this compound that are critical for planning a successful purification.
Q1: What are the essential physical and safety properties of this compound?
Understanding the physicochemical and hazard properties of your compound is the bedrock of a safe and effective purification strategy. This compound is a combustible liquid with a high boiling point and significant health hazards. Its high atmospheric boiling point necessitates the use of vacuum distillation to prevent thermal decomposition.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClO₃ | [1][2] |
| Molecular Weight | 150.56 g/mol | [1][2] |
| Appearance | Light orange to Yellow to Green clear liquid | [3][4] |
| Boiling Point | 200.9°C at 760 mmHg (atmospheric pressure) | [1] |
| 112-114°C at 16 Torr | [5] | |
| Density | ~1.22 - 1.28 g/cm³ | [1][3][5] |
| Flash Point | 86.4°C | [1][3] |
| GHS Hazards | Harmful if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage; Suspected of causing genetic defects. | [3][4] |
Expert Insight: The significant drop in boiling point from 200.9°C at atmospheric pressure to ~113°C at 16 Torr underscores why vacuum distillation is not just recommended, but mandatory.[6] Attempting to distill this compound at atmospheric pressure will almost certainly lead to decomposition, yielding tar and hazardous fumes like hydrogen chloride gas.
Q2: What are the likely impurities in my crude this compound?
The profile of impurities is dictated by the synthetic route used. A common synthesis involves the oxidation of an intermediate derived from epichlorohydrin and acetic acid.[7][8]
Potential impurities may include:
-
Unreacted Starting Materials: Acetic acid, chloroacetone.
-
Solvents: Acetonitrile, ethyl acetate, or others used during synthesis and workup.[7]
-
By-products: Dichloroacetone isomers (1,1- and 1,3-dichloroacetone) if chlorination of acetone was the source of the chloroacetone precursor.[9]
-
Degradation Products: Polymeric tars or other compounds formed during the reaction or storage. Chloroacetone itself can darken on exposure to light.[10]
Q3: What is the recommended laboratory setup for this distillation?
A standard vacuum distillation setup is required. Given the thermal sensitivity of the compound, a short-path distillation apparatus is highly recommended to minimize the residence time of the vapor at high temperatures.
Below is a diagram of a typical setup. All ground glass joints must be properly sealed with vacuum grease to ensure a low-pressure system.[11]
Caption: Vacuum distillation apparatus for thermally sensitive compounds.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve issues during the purification process.
Q4: My distillation pot is turning dark/black, and the vacuum is dropping. What's happening?
Answer: This is a classic sign of thermal decomposition. The dark color indicates the formation of polymeric tar, and the drop in vacuum suggests the generation of non-condensable gases, such as hydrogen chloride, from the breakdown of the molecule.
-
Causality: The pot temperature is too high for the compound's stability at the current pressure. This can happen if the vacuum is insufficient for the applied heat, or if the heating is too aggressive.
-
Immediate Action:
-
Immediately lower and remove the heating mantle to stop heating the flask.
-
Allow the system to cool completely under vacuum before venting. Venting a hot system can cause a rapid pressure change and potentially draw air into the pump oil.
-
-
Solutions & Prevention:
-
Improve Vacuum: Ensure your vacuum pump is in good working order and that all joints and connections are leak-free. A lower, more stable vacuum will allow distillation at a lower, safer temperature.[6][12]
-
Reduce Heating Temperature: Use a heating mantle connected to a variable transformer (Variac) for fine control. Heat the distillation pot gently and gradually. The goal is a slow, steady distillation rate, not a rapid one.
-
Ensure Efficient Stirring: Vigorous stirring with a magnetic stir bar is essential.[11] It prevents localized overheating at the bottom of the flask and ensures smooth boiling. Do not use boiling chips , as they are ineffective under vacuum because the trapped air is quickly removed, rendering them unable to promote nucleation.[11]
-
Q5: The liquid in the pot is bumping violently, even with a stir bar. How can I fix this?
Answer: Violent bumping occurs when the liquid becomes superheated and then vaporizes suddenly. While a lack of proper stirring is the most common cause, other factors can contribute.
-
Causality: Dissolved gases in the crude material can come out of solution abruptly upon heating under vacuum. Additionally, if the stirring is not vigorous enough to break the surface tension and create nucleation sites, superheating will occur.[13]
-
Solutions & Prevention:
-
Optimize Stirring: Use a properly sized, strong magnetic stir bar and a stir plate capable of high-speed rotation. Ensure the stir bar is creating a deep vortex in the liquid before you begin heating.
-
Degas the Sample: Before applying high heat, you can gently warm the crude material (e.g., to 30-40°C) under full vacuum with vigorous stirring for a few minutes. This allows most dissolved gases to be removed gently before distillation begins.
-
Control the Heating Rate: Apply heat gradually. A sudden application of high heat to a cold liquid under vacuum is a primary cause of bumping.
-
Q6: My final product is impure, or my yield is very low. What went wrong?
Answer: This issue typically points to problems with separation efficiency or improper collection of fractions.
-
Causality:
-
Poor Separation: Co-distillation with impurities that have similar boiling points at the working pressure.
-
Premature Collection: Collecting the forerun (low-boiling impurities like residual solvents) with the main product fraction.
-
Late Collection: Continuing to collect product when the temperature rises, indicating higher-boiling impurities are starting to distill.
-
Decomposition: As mentioned in Q4, product loss due to decomposition will directly lower the yield.
-
-
Solutions & Prevention:
-
Isolate the Fractions: Use a setup with multiple receiving flasks (a "cow" or "pig" adapter) if available. This allows you to switch receivers without breaking the vacuum.[13] If not, be prepared to stop the distillation, vent, change flasks, and restart the vacuum.
-
Monitor Temperature and Pressure Closely: A pure compound should distill over a narrow temperature range at a constant pressure.
-
Forerun: Collect the first few drops that come over at a lower temperature. This will primarily be residual solvents.
-
Main Fraction: Collect the fraction that distills at a stable, constant temperature corresponding to your target compound's boiling point at your measured pressure.
-
Final Fraction: Stop the distillation when the temperature either begins to rise sharply or starts to drop, or when you see darker material starting to come over. Do not distill to dryness, as this can concentrate unstable residues.
-
-
Consider a Pre-Purification Step: If the crude material is very impure, consider a simple extraction or wash to remove water-soluble impurities (like salts or acids) before attempting distillation.[7]
-
Protocol: Vacuum Distillation of Crude this compound
This protocol assumes a starting crude material that has been washed and dried. Always perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [3]
1. Apparatus Setup: a. Assemble the short-path vacuum distillation apparatus as shown in the diagram above. b. Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. c. Place a correctly sized magnetic stir bar into the distilling flask. d. Securely clamp the distilling flask and the receiving flask. e. Connect the condenser to a circulating water source (water in at the bottom, out at the top).
2. Execution: a. Charge the distilling flask with the crude this compound, filling it to no more than half its volume. b. Turn on the magnetic stirrer to create a vigorous vortex. c. Turn on the cooling water to the condenser. d. Begin to slowly and carefully apply vacuum to the system. The liquid may bubble as dissolved gases are removed. e. Once a stable vacuum is achieved (e.g., 10-20 Torr), begin to gently heat the distilling flask with the heating mantle. f. Observe the system for the first signs of condensation in the distillation head. This is the forerun. Collect this in the initial receiving flask. g. As the distillation proceeds, the vapor temperature should rise and then stabilize. Once the temperature is stable within the expected range (e.g., 112-114°C at 16 Torr), switch to a clean receiving flask to collect the main product fraction.[5] h. Maintain a constant vacuum and a steady distillation rate. The process should look like a gentle reflux in the head with a steady drip rate (e.g., 1 drop per second) into the receiver.
3. Shutdown: a. When the majority of the product has distilled or the temperature begins to change significantly, stop the distillation by removing the heating mantle. b. Allow the entire system to cool to room temperature while still under vacuum. c. Once cool, slowly and carefully vent the system to atmospheric pressure (introducing an inert gas like nitrogen is preferable). d. Turn off the vacuum pump, stirrer, and cooling water. e. Disassemble the apparatus and properly store the purified product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 40235-68-5 | TCI AMERICA [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 10. Chloroacetone - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Sciencemadness Discussion Board - Practical Vacuum Distillation - Powered by XMB 1.9.11 [sciencemadness.org]
common impurities in 1-Acetoxy-3-chloroacetone and their removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetoxy-3-chloroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities in this compound typically arise from the synthetic route, which commonly involves the reaction of epichlorohydrin with acetic acid to form 3-chloro-2-hydroxypropyl acetate, followed by oxidation. Potential impurities include:
-
Unreacted Starting Materials: Epichlorohydrin and acetic acid.
-
Incomplete Oxidation: The intermediate, 3-chloro-2-hydroxypropyl acetate.
-
Isomeric Byproducts: Small amounts of the regioisomer, 2-acetoxy-3-chloro-1-propanol, may form during the initial reaction.
-
Over-oxidation Products: Further oxidation of the target molecule can lead to undesired byproducts.
-
Solvent Residues: Residual solvents from the workup and purification steps, such as ethyl acetate.
-
Degradation Products: As an α-haloketone, this compound can be susceptible to degradation, especially in the presence of moisture or incompatible reagents.
Q2: My final product of this compound is discolored (yellow to light orange). Is this normal?
A2: A slight yellow or light orange color can be common in technical-grade this compound and may not always indicate significant impurity.[1] However, a pronounced color change could suggest the presence of degradation products or residual impurities from the synthesis. For high-purity applications, a colorless liquid is desirable. Further purification may be necessary if color is a concern for your downstream applications.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The most common and effective techniques for purity assessment are:
-
Gas Chromatography (GC): Often used for routine purity checks and can quantify volatile impurities. Commercial suppliers frequently report purity by GC.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is suitable for non-volatile impurities. Purity levels of >98% have been reported using HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both separation and identification of volatile and semi-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials or Intermediates
Symptoms:
-
Lower than expected yield.
-
Peaks corresponding to epichlorohydrin, acetic acid, or 3-chloro-2-hydroxypropyl acetate in GC or HPLC analysis.
Possible Causes:
-
Incomplete reaction in either the initial ring-opening or the subsequent oxidation step.
-
Incorrect stoichiometry of reagents.
-
Insufficient reaction time or temperature.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, GC). Adjust reaction time, temperature, or catalyst concentration as needed.
-
Purification: Fractional distillation under reduced pressure is an effective method for removing lower-boiling starting materials like epichlorohydrin and acetic acid.
Issue 2: Difficulty in Removing Polar Impurities
Symptoms:
-
Broad peaks or baseline noise in HPLC chromatograms.
-
Poor separation of the main product from polar impurities.
Possible Causes:
-
Presence of acidic or hydroxyl-containing impurities such as residual acetic acid or the 3-chloro-2-hydroxypropyl acetate intermediate.
Solutions:
-
Aqueous Workup: A thorough aqueous wash of the organic layer during the workup can help remove water-soluble impurities. A wash with a dilute sodium bicarbonate solution can neutralize and remove residual acetic acid.
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel can be employed to separate the desired product from more polar impurities.
-
Bisulfite Extraction: For removal of reactive ketone impurities, a bisulfite extraction can be effective.[1] This involves reacting the crude product with a saturated aqueous sodium bisulfite solution to form a water-soluble adduct with the ketone, which can then be separated in the aqueous phase.
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound and Recommended Purification Methods
| Potential Impurity | Typical Retention Time (Relative to Product) | Recommended Removal Method |
| Epichlorohydrin | Earlier | Distillation under reduced pressure |
| Acetic Acid | Earlier | Aqueous wash with dilute base, Distillation |
| 3-chloro-2-hydroxypropyl acetate | Later | Fractional distillation, Column chromatography |
| 2-acetoxy-3-chloro-1-propanol | Similar | Fractional distillation, Column chromatography |
| Dichloroacetone | Earlier | Distillation under reduced pressure |
| Ethyl Acetate (Solvent) | Earlier | Evaporation, Distillation under reduced pressure |
Experimental Protocols
Protocol 1: Purification of this compound by Reduced Pressure Distillation
Objective: To remove volatile and some less volatile impurities from crude this compound.
Methodology:
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvents or starting materials.
-
Collect the main fraction at the appropriate boiling point for this compound (approximately 112-114 °C at 16 Torr).[5]
-
Monitor the purity of the collected fractions by GC or HPLC.
Protocol 2: Bisulfite Extraction for Removal of Reactive Ketones
Objective: To selectively remove reactive ketone impurities from a mixture.[1]
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite. The volume will depend on the amount of ketone impurity.
-
Shake the separatory funnel vigorously for several minutes.
-
Allow the layers to separate. The bisulfite adduct of the ketone will be in the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical troubleshooting flow for impurity issues.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Hantzsch synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, incomplete reaction, and the formation of side products.[1]
Troubleshooting Steps:
-
Reactant Purity: Ensure the high purity of both the α-haloketone and the thioamide. Impurities can lead to unwanted side reactions and complicate purification.[2] The use of anhydrous solvents is also recommended as water can be detrimental in some cases.[2]
-
Reaction Temperature: The optimal temperature is crucial and substrate-dependent. While some reactions proceed at room temperature, many require heating.[3] If you are experiencing low yields at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial. For less reactive substrates, refluxing in a suitable solvent might be necessary. Conversely, excessive heat can cause decomposition.[3]
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If starting materials are still present, extend the reaction time accordingly. Reaction times can vary from a few hours to overnight.[1]
-
Solvent Choice: The solvent significantly impacts the reaction rate and yield. Alcohols like ethanol and methanol are commonly used and often provide good results.[3] In some instances, a mixture of solvents, such as ethanol/water, can enhance yields.[4] It is advisable to perform small-scale solvent screening to determine the best option for your specific substrates.[2]
-
Catalyst: While many Hantzsch syntheses are catalyst-free, certain modifications can benefit from a catalyst to improve yields and reaction rates.[3] For instance, p-Toluenesulfonic acid (PTSA) can be used as an acid catalyst.[1] In one-pot, multi-component reactions, silica-supported tungstosilicic acid has proven effective.[4]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The presence of multiple spots on a TLC plate suggests the formation of side products or incomplete reaction.[1] Possible side products in the Hantzsch thiazole synthesis include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe spots corresponding to the α-haloketone and the thioamide.[1]
-
Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can be formed.[1]
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates may undergo self-condensation.[1]
-
Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[1] Under acidic conditions, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]
Q3: My thiazole product is difficult to purify. What purification methods are recommended?
Purification of the final thiazole product can be challenging due to the presence of side products and unreacted starting materials.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.[6] A common eluent system is a mixture of ethyl acetate and hexanes.[1]
-
Work-up Procedure: The work-up procedure is critical for isolating the product. Often, the thiazole product can be precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[3][7] If the product does not precipitate, it may be necessary to perform an extraction with a suitable organic solvent.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dichloromethane | Reflux | 5 | 0 | [4] |
| 2 | Acetonitrile | Reflux | 4.5 | 0 | [4] |
| 3 | Tetrahydrofuran | Reflux | 5 | 0 | [4] |
| 4 | Ethanol | Reflux | 3 | 50 | [4] |
| 5 | Methanol | Reflux | 3 | 45 | [4] |
| 6 | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [4] |
| 7 | Methanol | 90 (Microwave) | 0.5 | 95 | [8] |
Table 2: Influence of Catalyst on a One-Pot Synthesis
| Entry | Catalyst | Amount of Catalyst (%) | Time (h) | Yield (%) | Reference |
| 1 | None | 0 | 5 | 30 | [4] |
| 2 | SiW.SiO₂ | 5 | 4 | 55 | [4] |
| 3 | SiW.SiO₂ | 10 | 3 | 70 | [4] |
| 4 | SiW.SiO₂ | 15 | 2 | 87 | [4] |
| 5 | SiW.SiO₂ | 20 | 2 | 87 | [4] |
| Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde in a 1:1 mixture of ethanol/water at reflux. |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis:
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in a suitable solvent like ethanol.[1]
-
Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.[1]
-
Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[1]
-
Cooling and Isolation: Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.[1] The product may precipitate out of the solution. If a precipitate forms, filter it and wash it with cold ethanol or water.[1] If no precipitate forms, remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[1]
One-Pot, Three-Component Synthesis using a Heterogeneous Catalyst:
This method is an efficient and green approach for the synthesis of certain thiazole derivatives.[4]
-
Mixture Preparation: In a flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂) (15 mol%) in a 1:1 mixture of ethanol/water (5 mL).[4]
-
Reaction: Stir the mixture at reflux (65 °C) for 2-3.5 hours or under ultrasonic activation at room temperature for 1.5-2 hours.[4]
-
Work-up: After completion, filter the solid and wash it with ethanol. Dissolve the remaining solid in acetone and filter to remove the catalyst. Evaporate the filtrate under vacuum to obtain the product.[4]
Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting guide for low yields in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1-Acetoxy-3-chloroacetone in the Presence of Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-acetoxy-3-chloroacetone under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using this compound with a base?
A1: When this compound is subjected to basic conditions, several side reactions can occur, often competing with the desired transformation. The main side reactions to be aware of are:
-
Favorskii Rearrangement: A classic rearrangement of α-halo ketones to form carboxylic acid derivatives.[1][2][3]
-
Aldol Condensation: A reaction where the enolate of the ketone attacks another molecule of the ketone, leading to a β-hydroxy ketone, which can then dehydrate.[4]
-
Acetate Hydrolysis: The cleavage of the acetate ester group to yield a hydroxyl group, forming 1-hydroxy-3-chloroacetone.
-
Epoxide Formation: Intramolecular cyclization to form an epoxide, particularly if the acetate group is first hydrolyzed.[5]
Q2: Which side reaction is most likely to predominate?
A2: The predominant side reaction is highly dependent on the specific reaction conditions, including the strength and type of base used, the solvent, the temperature, and the reaction time.
-
Strong, non-nucleophilic bases and anhydrous conditions may favor the Favorskii rearrangement .
-
The use of aqueous bases, especially at elevated temperatures, increases the likelihood of acetate hydrolysis .
-
Once the acetate is hydrolyzed to a hydroxyl group, intramolecular cyclization to an epoxide can occur, especially with a suitable base.
-
Aldol condensation is a possibility for any ketone with α-hydrogens in the presence of base, and its likelihood increases with higher concentrations of the ketone and base.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side reactions requires careful control of the experimental parameters. Please refer to the Troubleshooting Guide below for specific strategies to mitigate each of the major side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions of this compound with bases and provides potential solutions.
Issue 1: Low yield of the desired product, with the formation of an unexpected carboxylic acid derivative.
Possible Cause: Favorskii Rearrangement.[1][2][3]
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Base | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) instead of strong alkoxides (e.g., NaOMe). | Strong alkoxide bases are known to promote the Favorskii rearrangement.[2] |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures can provide the activation energy needed for the rearrangement to occur. |
| Solvent | Use an aprotic solvent. | Protic solvents can participate in the reaction and influence the product distribution. |
Experimental Protocol to Minimize Favorskii Rearrangement:
A general approach to favor nucleophilic substitution over the Favorskii rearrangement involves using milder reaction conditions.
-
Reagents: this compound, desired nucleophile, potassium carbonate (K₂CO₃), anhydrous acetonitrile.
-
Procedure:
-
To a solution of this compound and the nucleophile in anhydrous acetonitrile, add 1.5 equivalents of powdered anhydrous K₂CO₃.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, filter the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Issue 2: Formation of a higher molecular weight, dehydrated by-product.
Possible Cause: Aldol Condensation.[4]
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Concentration | Add the this compound slowly to the reaction mixture containing the base and other reactants. | Keeping the instantaneous concentration of the enolizable ketone low disfavors the bimolecular aldol reaction. |
| Base | Use a sterically hindered base (e.g., LDA) if a strong base is required for another transformation. | Sterically hindered bases can selectively deprotonate without acting as a nucleophile in the aldol addition. |
| Temperature | Run the reaction at low temperatures (e.g., -78 °C to 0 °C). | Aldol additions are often reversible, and lower temperatures can disfavor the reaction kinetically. |
Experimental Protocol to Minimize Aldol Condensation:
This protocol focuses on maintaining a low concentration of the ketone to suppress the aldol reaction.
-
Reagents: this compound, desired reactant, base (e.g., NaOH), solvent (e.g., THF/water).
-
Procedure:
-
Prepare a solution of the base and the desired reactant in the chosen solvent in the reaction flask.
-
Separately, prepare a solution of this compound in the same solvent.
-
Using a syringe pump, add the solution of this compound to the reaction flask over a period of several hours.
-
Maintain the desired reaction temperature throughout the addition.
-
After the addition is complete, stir for the required time and then proceed with the work-up.
-
Issue 3: Presence of a more polar by-product, identified as 1-hydroxy-3-chloroacetone.
Possible Cause: Acetate Hydrolysis.
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Water Content | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | The presence of water is necessary for hydrolysis.[6] |
| Base | Employ non-hydroxide bases (e.g., sodium hydride, LDA) if compatible with the reaction. | Hydroxide bases directly participate in the hydrolysis of the ester. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the desired product is formed. | Prolonged exposure to basic conditions increases the extent of hydrolysis. |
Experimental Protocol to Minimize Acetate Hydrolysis:
This protocol emphasizes anhydrous conditions.
-
Reagents: this compound, desired reactant, base (e.g., sodium hydride), anhydrous THF.
-
Procedure:
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled or commercially available anhydrous THF.
-
To a suspension of sodium hydride in anhydrous THF, add the desired reactant.
-
Add a solution of this compound in anhydrous THF dropwise at the desired temperature.
-
Monitor the reaction by TLC. Once complete, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard aqueous work-up and extraction.
-
Issue 4: Formation of a non-polar, low molecular weight by-product.
Possible Cause: Epoxide Formation (following hydrolysis).[5]
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Water Content | Strictly anhydrous conditions are crucial. | Epoxide formation in this case is preceded by the hydrolysis of the acetate group.[5] |
| Base | Use a non-nucleophilic, anhydrous base. | This will minimize the initial hydrolysis step. |
| Temperature | Keep the reaction temperature as low as feasible. | This will slow down both the initial hydrolysis and the subsequent intramolecular cyclization. |
Reaction Pathway Diagrams
The following diagrams illustrate the mechanisms of the potential side reactions.
Caption: Favorskii rearrangement pathway of this compound.
Caption: Aldol condensation pathway of this compound.
Caption: Pathway of acetate hydrolysis followed by epoxide formation.
References
preventing polymerization of 1-Acetoxy-3-chloroacetone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-Acetoxy-3-chloroacetone during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation and polymerization.
Issue 1: Visual Changes in the Product
-
Question: My this compound, which was initially a light orange to yellow-green liquid, has darkened, become more viscous, or shows signs of precipitate formation. What is happening?
-
Answer: These visual changes are strong indicators of product degradation, likely through self-condensation or polymerization. This compound is an α-haloketone, a class of compounds known for their reactivity.[1][2][3] The presence of both a carbonyl group and an α-halogen makes the α-hydrogen acidic and the α-carbon electrophilic, facilitating self-condensation reactions, particularly in the presence of contaminants.[1]
Issue 2: Inconsistent Experimental Results
-
Question: I am observing inconsistencies and lower yields in my reactions using stored this compound. Could this be related to its stability?
-
Answer: Yes, the use of degraded this compound can significantly impact reaction outcomes. The polymerized or condensed byproducts will lower the effective concentration of the active reagent and may interfere with your reaction mechanism, leading to reduced yields and the formation of impurities.
Issue 3: Suspected Contamination
-
Question: I suspect my stock of this compound may have been exposed to contaminants. What types of substances are of most concern?
-
Answer: Exposure to incompatible materials can catalyze the degradation of this compound. The primary substances to avoid are:
-
Strong Bases: Bases can deprotonate the α-carbon, initiating an aldol-type self-condensation reaction.[4][5][6]
-
Strong Oxidizing Agents: These can lead to various decomposition pathways.
-
Moisture: The compound is known to be moisture-sensitive, which can lead to hydrolysis and the formation of acidic byproducts that may catalyze further degradation.[7]
-
Metals: Certain metals can act as catalysts for decomposition.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place.[8] A storage temperature of <15°C is recommended. For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent exposure to moisture and oxygen.[7] The storage area should be well-ventilated.[7]
-
-
Q2: What type of container should I use for storage?
-
A2: Use the original manufacturer's container whenever possible, as it has been selected for compatibility. If transferring is necessary, use clean, dry, and inert glass containers. Ensure the container seal is tight to prevent moisture ingress.
-
Understanding and Preventing Polymerization
-
Q3: What is the likely mechanism of "polymerization" for this compound?
-
A3: The term "polymerization" in this context most likely refers to self-condensation via an aldol-type reaction.[6][9] This can be catalyzed by both acids and bases.[4][10][11] In a base-catalyzed mechanism, a base removes a proton from the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule.[5][12] Subsequent dehydration can lead to the formation of α,β-unsaturated ketones, which can potentially undergo further reactions.
-
-
Q4: Are there any chemical inhibitors I can add to prevent polymerization?
-
A4: While specific inhibitors for this compound are not well-documented in publicly available literature, general strategies to inhibit aldol-type condensations can be considered for short-term experimental use, but are not recommended for long-term storage. The most effective preventative measure is strict adherence to proper storage and handling conditions. If an inhibitor must be considered for a specific application, weakly acidic compounds could theoretically counteract the effects of basic impurities. However, any addition would constitute a change to the product's purity and should be carefully evaluated.
-
Monitoring Product Quality
-
Q5: How can I check the purity of my this compound if I suspect degradation?
-
A5: Several analytical techniques can be employed to assess the purity and detect degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify the parent compound and any volatile degradation products.[13]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to quantify the amount of this compound and detect the presence of less volatile oligomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of new species resulting from condensation or other degradation pathways.
-
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | <15°C | Reduces reaction rates of degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents exposure to moisture and oxygen.[7] |
| Light Exposure | Dark | Prevents light-induced degradation. |
| pH Environment | Neutral | Avoids acid or base-catalyzed self-condensation.[4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Objective: To develop an HPLC method to assess the purity of this compound and detect the formation of degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water. A starting condition of 30% acetonitrile, ramping to 90% over 20 minutes, can be a good starting point for method development.
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of dilutions to establish a calibration curve.
-
Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
-
Forced Degradation Study: To validate the stability-indicating nature of the method, samples can be intentionally degraded:
-
Acidic: Add a small amount of dilute HCl and heat gently.
-
Basic: Add a small amount of dilute NaOH and heat gently.
-
Oxidative: Add a small amount of hydrogen peroxide.
-
Analyze these stressed samples to ensure the degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Key preventive measures for product stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-Acetoxy-3-chloroacetone
Welcome to the technical support center for reactions involving 1-Acetoxy-3-chloroacetone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process starting from epichlorohydrin and acetic acid. The first step is the regioselective ring-opening of epichlorohydrin with acetic acid to form an intermediate, ethyl 3-chloro-2-hydroxypropionate. This intermediate is then oxidized to yield this compound.[1]
Q2: What are the critical parameters affecting the yield of this reaction?
A2: Key parameters that significantly influence the reaction yield include reaction temperature, reaction time, and the molar ratios of reactants, particularly water and acetic acid.[2] Proper control of these variables is crucial for minimizing side reactions and maximizing the formation of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[1] By taking aliquots from the reaction mixture at different time intervals and running them on a TLC plate, you can visualize the consumption of starting materials and the formation of the product.
Q4: What are some potential side reactions to be aware of?
A4: In reactions involving α-halo ketones like this compound, potential side reactions can include the Favorskii rearrangement.[3] Additionally, in the synthesis from epichlorohydrin, the formation of isomeric byproducts from the ring-opening reaction can occur if the regioselectivity is not well-controlled. In syntheses starting from acetone, over-chlorination can lead to di- and trichloroacetone impurities.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | - Inadequate reaction time or temperature.- Insufficient catalyst activity or amount. | - Monitor the reaction progress using TLC to determine the optimal reaction time.- Gradually increase the reaction temperature and observe the effect on conversion.- Ensure the catalyst is active and used in the correct proportion. |
| Formation of significant byproducts | - Incorrect molar ratio of reactants.- Suboptimal reaction temperature. | - Carefully control the stoichiometry of the reactants. For instance, in related syntheses, using less than 0.6 moles of water per mole of the starting material has been shown to significantly lower yields, while an excess can lead to the formation of hard-to-acetylate alcohol byproducts.[2]- Optimize the reaction temperature to favor the desired reaction pathway. |
| Product loss during workup and purification | - Inefficient extraction.- Decomposition of the product during distillation. | - Ensure the pH is appropriate for the extraction solvent to maximize partitioning of the product.- Use vacuum distillation at a lower temperature to prevent thermal decomposition of this compound. |
Unexpected Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of alcohol intermediate | - Excess water in the reaction mixture. | - In syntheses where water is a reactant, carefully control its molar ratio. An excess can lead to the formation of the corresponding alcohol, which may be difficult to acetylate.[2] |
| Formation of isomeric impurities | - Lack of regioselectivity in the ring-opening of epichlorohydrin. | - Employ a suitable catalyst that favors the desired regioselective ring opening. Cesium-modified heteropolyacid on a clay support has been shown to be highly selective. |
Experimental Protocols
Synthesis of this compound from Epichlorohydrin
This two-step protocol is a common method for the preparation of this compound.[1]
Step 1: Preparation of Ethyl 3-Chloro-2-hydroxypropionate
-
In a 250 mL three-neck flask, combine epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).
-
Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol).
-
Heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add a 5% potassium carbonate solution (50 mL) to the crude product and extract with ethyl acetate (60 mL).
-
Concentrate the organic phase to obtain the product.
Step 2: Preparation of this compound
-
In a 250 mL three-neck flask, combine ethyl 3-chloro-2-hydroxypropionate (5.0 g, 32.8 mmol), TEMPO (180 mg, 1.2 mmol), sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL).
-
Cool the system to 4°C.
-
Add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Add a 5% sodium thiosulfate solution (20 mL).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by distillation under reduced pressure.
Data Presentation
Table 1: Influence of Acetic Acid and Water Molar Ratios on the Yield of a Related Reaction (1-Acetoxy-3-chloro-pentan-4-one) [2]
| Moles of Acetic Acid per mole of starting material | Moles of Water per mole of starting material | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1 | 1 | 1.5 | 90 | 85 |
| 2 | 1 | 2 | 90 | 91 |
| >2 | 1 | Becomes increasingly slower | 90 | - |
| 1 | <0.6 | - | - | Significantly lower |
| 1 | <0.4 | - | - | Reaction hardly takes place |
| 1 | >1.2 | - | - | Formation of alcohol byproduct |
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Experimental Workflow for Synthesis
References
Technical Support Center: Monitoring Reactions with 1-Acetoxy-3-chloroacetone using TLC
Welcome to the technical support center for monitoring the progress of chemical reactions involving 1-Acetoxy-3-chloroacetone using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring robust and reproducible results.
Introduction: The Role of TLC in Your Reaction
Thin-Layer Chromatography is an indispensable technique for qualitatively monitoring the progress of a chemical reaction. It allows for a rapid assessment of the consumption of starting materials, the formation of products, and the appearance of any byproducts. This compound, a trifunctional compound containing an ester, a ketone, and a chloroalkane, presents unique considerations for TLC analysis due to the polarity contributions of the carbonyl groups and the potential for reactivity on the silica plate. This guide will equip you with the expertise to navigate these nuances effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using TLC to monitor reactions with this compound.
Problem 1: Streaking or Elongated Spots
Symptoms: Instead of tight, circular spots, your starting material, reaction intermediate, or product appears as a vertical streak or an elongated "comet."
Potential Causes & Solutions:
-
Sample Overloading: This is the most common cause of streaking.[1][2][3][4][5] A high concentration of the analyte saturates the stationary phase, leading to a continuous band rather than a discrete spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A good starting point is to dissolve a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane to achieve a 1% concentration.[1]
-
-
Highly Polar Compounds: While this compound itself is of moderate polarity, your product or intermediates might be significantly more polar, causing strong interactions with the silica gel.
-
Solution: Modify your mobile phase by adding a small amount of a more polar solvent. For instance, if you are using a hexane/ethyl acetate mixture, increasing the proportion of ethyl acetate can improve spot shape. For very polar compounds, adding a few drops of methanol to the eluent can be effective.
-
-
Acidic or Basic Nature of Compounds: The silica gel stationary phase is slightly acidic.[6] If your compounds are particularly acid-sensitive, they may decompose on the plate, leading to streaking.[7][8]
-
Incomplete Drying of the Spotting Solvent: If the solvent used to dissolve your sample for spotting is not fully evaporated before developing the plate, it can interfere with the separation.
-
Solution: Ensure the spot is completely dry before placing the TLC plate in the developing chamber. You can gently blow a stream of air or nitrogen over the spotting line.
-
Problem 2: Poor or No Separation of Spots (Similar Rf Values)
Symptoms: The spots for your starting material and product are very close together or appear as a single spot.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The eluting power of your solvent system may be too high or too low. If the spots are all near the solvent front (high Rf), the mobile phase is too polar.[8][9] If they are all near the baseline (low Rf), it is not polar enough.[8][9]
-
Solution: The key is to find a solvent system that provides a good separation, ideally with Rf values between 0.2 and 0.8. A systematic approach to selecting a mobile phase is often the most efficient:
-
Start with a 1:1 mixture of a non-polar and a moderately polar solvent. For this compound and its likely reaction products, a good starting point is a 1:1 mixture of hexane and ethyl acetate.[10]
-
Adjust the ratio based on the initial result. If the Rf values are too high, increase the proportion of the non-polar solvent (e.g., 3:1 hexane/ethyl acetate). If they are too low, increase the proportion of the polar solvent (e.g., 1:3 hexane/ethyl acetate).
-
-
-
Co-elution of Compounds with Similar Polarity: If the starting material and product have very similar polarities, achieving separation can be challenging.
-
Solution: Try a different solvent system with alternative selectivities. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions between your compounds and the mobile phase, potentially leading to better separation.[1]
-
Problem 3: Spots are Not Visible
Symptoms: After developing and drying the TLC plate, you cannot see any spots.
Potential Causes & Solutions:
-
Compound is Not UV-Active: this compound and many of its derivatives may not be strongly UV-active, especially at low concentrations.
-
Solution: Use a visualization stain. Since this compound contains a ketone functional group, a 2,4-dinitrophenylhydrazine (DNPH) stain is highly effective and selective, producing yellow-to-red spots.[11][12] Other general-purpose stains like potassium permanganate (for oxidizable groups) or p-anisaldehyde can also be used.[13]
-
-
Sample Concentration is Too Low: The amount of material spotted on the plate may be below the detection limit of your visualization method.[3][8]
-
Compound Evaporation: If your product is volatile, it may have evaporated from the plate during development or drying.[5][8]
-
Solution: This can be difficult to overcome with TLC. If volatility is suspected, minimize the time the plate is left in the open air and consider alternative monitoring techniques like GC-MS.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase for my reaction involving this compound?
A1: The selection of the mobile phase is crucial for good separation. A trial-and-error approach is often necessary.[10] Start with a solvent system of medium polarity, such as a 1:1 mixture of hexane and ethyl acetate. Based on the initial result, you can adjust the polarity. If your compounds run too high on the plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of hexane. If they remain near the baseline (low Rf), increase the polarity by adding more ethyl acetate.
Q2: What are the best visualization techniques for compounds like this compound?
A2: Since this compound contains a ketone, a highly specific stain is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes and ketones to form colored hydrazones.[11][12] For more general visualization, potassium permanganate stain is effective for compounds that can be oxidized. Another common option is a p-anisaldehyde stain, which reacts with many functional groups upon heating to produce a range of colors.[13] While UV visualization is a good first step, the chromophores in this molecule may not be strong enough for sensitive detection.[13][14]
Q3: How do I calculate the Rf value and what does it signify?
A3: The Retardation factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[15][16][17][18][19]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and is always less than 1.[17][19] A lower Rf value indicates a more polar compound that adheres more strongly to the polar silica gel stationary phase.[20][21][22] Conversely, a higher Rf value suggests a less polar compound.
Q4: My spots are crescent-shaped. What causes this?
A4: Crescent-shaped spots can occur if the spotting process damages the silica layer on the plate.[2] Applying too much pressure with the capillary spotter can scrape off some of the adsorbent, leading to uneven solvent flow and distorted spots. Be sure to touch the capillary to the plate gently and briefly.
Q5: Can this compound decompose on the TLC plate?
A5: It is possible. Silica gel is acidic and can potentially catalyze the hydrolysis of the ester group, especially if there is moisture present. This compound is also known to be moisture-sensitive. To test for decomposition on the plate, you can perform a 2D TLC experiment.[7][23] Spot the compound in one corner, run the plate in one direction, then turn it 90 degrees and run it again in a different solvent system. If the compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal are decomposition products.[7][23]
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of a TLC plate. This is your origin line.[6]
-
Spotting: Dissolve a small aliquot of your reaction mixture in a volatile solvent. Using a capillary tube, lightly touch the end to the origin line to apply a small spot. Keep the spot size as small as possible (1-2 mm in diameter).[6][20]
-
Development: Place a small amount of your chosen mobile phase into a developing chamber, ensuring the solvent level is below your origin line.[1][3] Carefully place the TLC plate into the chamber and cover it.
-
Elution: Allow the solvent to travel up the plate by capillary action.[20] Remove the plate when the solvent front is about 1 cm from the top.[6]
-
Marking: Immediately mark the solvent front with a pencil.[6]
-
Visualization: View the plate under a UV lamp and circle any visible spots with a pencil.[14][24] Then, apply a chemical stain for visualization.
Protocol 2: Visualization with 2,4-Dinitrophenylhydrazine (DNPH) Stain
-
Stain Preparation: Prepare a solution of 0.4 g of 2,4-DNPH in 100 mL of 2N hydrochloric acid.[11]
-
Application: After developing and drying the TLC plate, dip it into the DNPH solution or spray the solution evenly onto the plate.[25]
-
Observation: Aldehydes and ketones will appear as yellow to red spots.[11]
Data Presentation
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Rf of this compound | Comments |
| 4:1 | Low (0.1-0.2) | Good for separating from much less polar byproducts. |
| 1:1 | Medium (0.4-0.6) | A good starting point for most reactions. |
| 1:4 | High (0.7-0.9) | Useful if the product is significantly more polar. |
Visualizations
Workflow for TLC Troubleshooting
Caption: A decision-making workflow for troubleshooting common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. silicycle.com [silicycle.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bugskin.org [bugskin.org]
- 16. studymind.co.uk [studymind.co.uk]
- 17. byjus.com [byjus.com]
- 18. Khan Academy [khanacademy.org]
- 19. savemyexams.com [savemyexams.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. Home Page [chem.ualberta.ca]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Troubleshooting [chem.rochester.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. merckmillipore.com [merckmillipore.com]
Technical Support Center: Work-up Procedures for Reactions Containing 1-Acetoxy-3-chloroacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetoxy-3-chloroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with this compound?
A1: this compound is a hazardous chemical and should be handled with appropriate safety measures. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects.[1][2] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q2: How should I quench a reaction containing this compound?
A2: A common method for quenching reactions involving this compound is to use a mild aqueous base. A 5% solution of potassium carbonate is a frequently used quenching agent.[3][4] This is typically followed by extraction with an organic solvent.
Q3: What is a standard extraction procedure for isolating a product from a reaction mixture containing this compound?
A3: After quenching the reaction, the product is typically extracted from the aqueous phase using an organic solvent. Ethyl acetate is a commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds and its relatively low boiling point, which facilitates removal.[3][4] The general procedure involves adding ethyl acetate to the quenched reaction mixture in a separatory funnel, shaking the funnel to allow for partitioning of the product into the organic layer, and then separating the organic layer. This process is often repeated multiple times to maximize product recovery.
Q4: How can I purify my product after extraction?
A4: The most common method for purifying products from reactions involving this compound is distillation under reduced pressure (vacuum distillation).[1][5] This technique is effective for separating the desired product from non-volatile impurities and residual solvent.
Troubleshooting Guide
Issue 1: An emulsion has formed during the extraction process.
-
Cause: Emulsions are stable mixtures of two immiscible liquids and can form when the reaction mixture contains surfactants or when the separatory funnel is shaken too vigorously.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.
-
Issue 2: The product yield is low after work-up.
-
Cause:
-
Incomplete reaction.
-
Hydrolysis of the acetoxy group or other side reactions during the aqueous work-up.
-
Inefficient extraction.
-
-
Solution:
-
Reaction Monitoring: Before work-up, ensure the reaction has gone to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Minimize Contact with Water: If your product is sensitive to hydrolysis, minimize the time it is in contact with the aqueous phase during the work-up. Using a brine wash can also help to reduce the amount of dissolved water in the organic layer.
-
Optimize Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Ensure thorough mixing of the layers during extraction.
-
Issue 3: The final product is impure.
-
Cause:
-
Presence of unreacted starting materials or byproducts.
-
Decomposition of the product during purification.
-
-
Solution:
-
Thorough Washing: During the work-up, wash the organic layer with appropriate aqueous solutions to remove impurities. For example, a wash with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities.
-
Careful Distillation: When performing vacuum distillation, ensure the temperature is kept as low as possible to prevent thermal decomposition of the product. Using a fractionating column can improve the separation of compounds with close boiling points.
-
Data Presentation
Table 1: Comparison of Work-up Procedures for a Reaction Involving this compound
| Work-up Procedure | Quenching Agent | Extraction Solvent | Purification Method | Reported Yield | Reference |
| Procedure A | 5% Potassium Carbonate | Ethyl Acetate | - | 80.4% | [5] |
| Procedure B | Water/Acetic Acid/HCl mixture removed under reduced pressure | - | Distillation at 20 mbar | 91% | [1] |
| Procedure C | Water/Acetic Acid mixture removed under reduced pressure | - | Distillation under reduced pressure | 85% | [1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a 5% aqueous solution of potassium carbonate with stirring to neutralize any acidic components. Monitor the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of ethyl acetate.
-
Gently invert the separatory funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Separate the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: General experimental workflow for reactions containing this compound.
Caption: Troubleshooting guide for emulsion formation during work-up procedures.
References
- 1. EP0037474B1 - Process for the preparation of 1-acetoxy-3-chloro-pentanone-4 - Google Patents [patents.google.com]
- 2. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Why is Ethyl Acetate a Good Solvent for Extraction? [slchemtech.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [guidechem.com]
dealing with the lachrymatory properties of 1-Acetoxy-3-chloroacetone safely
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Acetoxy-3-chloroacetone. Due to its potent lachrymatory properties and other significant health hazards, strict adherence to safety protocols is mandatory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 40235-68-5) is a chemical intermediate.[1] It is a combustible liquid and presents several health hazards.[2][3] It is harmful if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[4][2][3][5] It is also a lachrymator, meaning it is a tear-producing agent.[6]
Q2: What are the lachrymatory properties of this compound?
This compound is a lachrymator, which means exposure to its vapors will cause irritation to the eyes, leading to tearing, stinging, and pain.[6] The closely related compound, chloroacetone, is well-documented as a tear gas.[6][7] Due to its severe irritant nature, any exposure should be strictly avoided.
Q3: What are the appropriate storage conditions for this compound?
Store this compound in a tightly closed container in a cool, dark, and well-ventilated area.[2] It should be kept away from heat, sparks, open flames, and other ignition sources.[5] The storage area should be locked up.[2] It is also advised to protect it from moisture and store it under an inert gas.[5]
Q4: What materials are incompatible with this compound?
Avoid contact with oxidizing agents and strong bases.[5]
Q5: What are the hazardous decomposition products of this compound?
Upon decomposition, it can produce hazardous substances including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]
Troubleshooting Guides
Scenario 1: I can smell a pungent, irritating odor in the lab after handling this compound.
-
Immediate Action: Do not ignore the odor. It indicates the presence of vapors in the air.
-
Evacuate: If the smell is strong, evacuate the immediate area.
-
Ventilation: Ensure your local exhaust ventilation (fume hood) is functioning correctly. Increase ventilation if possible.
-
Check for Spills: Wearing appropriate PPE, carefully inspect the work area, storage containers, and waste containers for any spills or leaks.
-
Review Handling Technique: Re-evaluate your handling procedures. Ensure all transfers are performed deep within a certified chemical fume hood. Check that your container is always tightly sealed when not in use.
Scenario 2: My eyes have started to tear and sting during the experiment.
-
Immediate Action: This is a sign of exposure to the lachrymatory agent. Move away from the experimental setup immediately and get to fresh air.
-
First Aid: Proceed to an emergency eyewash station and rinse your eyes cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2][5]
-
Seek Medical Attention: Call a poison center or a doctor immediately.[2][5]
-
Report and Investigate: Inform your supervisor or safety officer about the incident. An investigation should be conducted to determine the cause of the exposure and prevent recurrence. This could be due to inadequate ventilation, improper PPE, or an unforeseen splash.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications & Notes |
| Respiratory | Half or full-facepiece respirator, SCBA, or supplied-air respirator.[2] | Use respirators approved under appropriate government standards.[2] Required when vapors or aerosols are generated. |
| Hands | Impervious gloves.[2] | Safety equipment suppliers can provide recommendations on the most protective glove material.[8] |
| Eyes/Face | Safety goggles and/or a face shield.[2] | A face shield is recommended if the situation requires it.[2] |
| Body | Impervious protective clothing.[2] Protective boots may be required.[2] | Should be clean and available each day.[8] Contaminated clothing should be removed immediately and laundered before reuse.[2][8] |
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Instructions | Immediate Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][5] If breathing has stopped, provide artificial respiration. | Immediately call a POISON CENTER or doctor.[2][5] |
| Skin Contact | Take off immediately all contaminated clothing.[2][5] Rinse the skin with plenty of water or shower.[2] | Immediately call a POISON CENTER or doctor.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] | Immediately call a POISON CENTER or doctor.[2][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[2][5] If the person is conscious, give two glasses of water to drink. | Immediately call a POISON CENTER or doctor.[2][5] |
Experimental Protocols & Workflows
Below are diagrams outlining the safe handling workflow and a troubleshooting guide for accidental exposure.
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting guide for accidental exposure scenarios.
References
- 1. scbt.com [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 40235-68-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloroacetone - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
stability of 1-Acetoxy-3-chloroacetone in different reaction media
Welcome to the technical support center for 1-Acetoxy-3-chloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various reaction media and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by its two reactive functional groups: the acetoxy (ester) group and the α-chloro ketone moiety. Key factors affecting its stability include:
-
pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis of the ester linkage. It is most stable in a neutral to slightly acidic pH range.
-
Nucleophiles: The presence of nucleophiles can lead to the displacement of the chloride ion or reaction at the carbonyl carbon.
-
Temperature: Higher temperatures will accelerate decomposition reactions.
-
Solvent: Protic solvents, especially water and alcohols, can participate in solvolysis reactions.
Q2: What are the expected decomposition products of this compound in aqueous media?
A2: In aqueous media, the primary decomposition pathway is the hydrolysis of the ester bond, which is catalyzed by both acid and base. This hydrolysis yields acetic acid and 1-chloro-3-hydroxy-2-propanone. Under basic conditions, further reactions of the α-chloro ketone moiety can occur, potentially leading to a Favorskii rearrangement or other condensation products.
Q3: How should I store this compound to ensure its stability?
A3: To maximize shelf-life, this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. It is advisable to store it at refrigerated temperatures (2-8 °C).
Q4: I am observing a lower than expected yield in my reaction involving this compound. What could be the cause?
A4: A low yield could be due to the degradation of this compound under your reaction conditions. Consider the following possibilities:
-
Reaction pH: If your reaction is conducted under strongly acidic or basic conditions, the compound may be hydrolyzing.
-
Nucleophilic reagents: If your reaction mixture contains strong nucleophiles, they may be reacting with the this compound.
-
Reaction time and temperature: Prolonged reaction times or elevated temperatures can lead to decomposition. Monitor the reaction progress closely to find the optimal conditions.
Stability Data in Different Reaction Media
The following table summarizes the expected stability of this compound in various reaction media based on general principles of organic chemistry for α-halo ketones and esters. "Stable" indicates a low likelihood of significant decomposition under typical reaction times, while "Unstable" suggests that decomposition is likely. "Moderate" indicates that the rate of decomposition will be dependent on specific conditions such as temperature and concentration.
| Reaction Medium | pH | Solvent Type | Expected Stability | Probable Decomposition Products |
| Aqueous Buffer | < 4 | Protic | Moderate | Acetic acid, 1-chloro-3-hydroxy-2-propanone |
| Aqueous Buffer | 4 - 6 | Protic | Stable | - |
| Aqueous Buffer | > 8 | Protic | Unstable | Acetate, 1-chloro-3-hydroxy-2-propanone, Favorskii rearrangement products, condensation products |
| Alcohols (e.g., Methanol, Ethanol) | Neutral | Protic | Moderate | Acetic acid, corresponding ester of 1-chloro-3-hydroxy-2-propanone (transesterification) |
| Aprotic Solvents (e.g., THF, DCM, Acetonitrile) | Neutral | Aprotic | Stable | - |
| Aprotic Solvents with Strong Base (e.g., NaH, LDA) | Basic | Aprotic | Unstable | Favorskii rearrangement products, enolate reactions |
| Aprotic Solvents with Strong Acid (e.g., HCl, H₂SO₄) | Acidic | Aprotic | Moderate | Acetic acid, 1-chloro-3-hydroxy-2-propanone (if water is present) |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid disappearance of starting material with no desired product formation.
-
Possible Cause: The reaction conditions are too harsh, leading to rapid decomposition of this compound. This is particularly likely in the presence of strong bases or high temperatures.
-
Solution:
-
Lower the reaction temperature.
-
If possible, use a milder base or a non-nucleophilic base.
-
Reduce the reaction time and monitor the reaction closely using techniques like TLC or LC-MS.
-
Issue 2: Formation of multiple unexpected side products.
-
Possible Cause: Under basic conditions, this compound can undergo a variety of side reactions, including the Favorskii rearrangement and self-condensation.
-
Solution:
-
Carefully control the stoichiometry of the base.
-
Add the base slowly and at a low temperature to minimize side reactions.
-
Consider using a protecting group strategy if other functional groups in your molecule are sensitive to the reaction conditions.
-
Issue 3: Inconsistent results between batches of this compound.
-
Possible Cause: The compound may have degraded during storage.
-
Solution:
-
Ensure the compound has been stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere).
-
Before use, it is good practice to check the purity of the reagent by a suitable analytical method like NMR or GC-MS.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound in a given reaction medium.
-
Preparation of Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile.
-
Sample Preparation:
-
Add a known volume of the this compound stock solution to the reaction medium of interest (e.g., aqueous buffer at a specific pH) to achieve the desired final concentration.
-
Incubate the sample under the desired reaction conditions (e.g., specific temperature).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction if necessary (e.g., by neutralizing the pH or rapidly cooling).
-
Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
effect of temperature on the rate of reaction with 1-Acetoxy-3-chloroacetone
Welcome to the technical support center for 1-Acetoxy-3-chloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of temperature on reaction rates and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving this compound?
A1: As with most chemical reactions, increasing the temperature will generally increase the rate of reaction of this compound with nucleophiles. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, exceeding an optimal temperature can lead to an increase in side reactions and potential degradation of the starting material or product.
Q2: What is a typical temperature range for reactions with this compound?
A2: While the optimal temperature is highly dependent on the specific nucleophile and solvent system, a general starting point for many nucleophilic substitution reactions is room temperature. For less reactive nucleophiles, gentle heating may be required. A patent for a related synthesis suggests a temperature range of 70-100°C, indicating that the molecule has a degree of thermal stability within this range for specific reaction times.[1] It is always recommended to perform small-scale trial reactions to determine the optimal temperature for your specific system.
Q3: I am observing low yields in my reaction. Could temperature be the cause?
A3: Yes, both too low and too high temperatures can result in low yields.
-
Too low temperature: The reaction may be proceeding too slowly to reach completion within a practical timeframe. Consider gradually increasing the temperature in increments of 10°C and monitoring the reaction progress by a suitable analytical method like TLC or LC-MS.
-
Too high temperature: Excessive heat can lead to the degradation of this compound or the desired product. It can also promote the formation of unwanted byproducts through side reactions. If you suspect this is the case, try running the reaction at a lower temperature for a longer period.
Q4: What are the potential side reactions at elevated temperatures?
A4: While specific side reactions are substrate-dependent, common side reactions for α-haloketones at higher temperatures can include:
-
Elimination reactions: Formation of α,β-unsaturated ketones.
-
Self-condensation or polymerization: Especially in the presence of strong bases.
-
Decomposition: Breakdown of the molecule, which can be indicated by a darkening of the reaction mixture. The manufacturer recommends storing the compound in a cool, dark place, suggesting sensitivity to heat and light.
Q5: My reaction mixture is turning dark brown at a higher temperature. What does this indicate?
A5: A significant color change to dark brown or black often indicates decomposition of the reactants or products. This compound itself is a light orange to yellow or green liquid. If you observe this, it is a strong indication that the reaction temperature is too high. It is advisable to immediately cool the reaction and attempt it at a lower temperature.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, with a focus on temperature-related effects.
| Issue | Possible Cause (Temperature-Related) | Recommended Solution |
| Slow or incomplete reaction | The reaction temperature is too low, providing insufficient activation energy. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage. Consider extending the reaction time at a moderate temperature. |
| Formation of multiple products/spots on TLC | The reaction temperature is too high, leading to side reactions such as elimination or self-condensation. | Lower the reaction temperature. If the reaction is too slow at the lower temperature, consider using a more active catalyst or a different solvent system. |
| Low yield of the desired product | The temperature may be suboptimal, either too low for efficient conversion or too high, causing degradation. | Conduct a temperature optimization study by running small-scale reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to identify the optimal condition. |
| Reaction mixture darkens significantly | The temperature is likely causing thermal decomposition of the starting material or product. | Immediately lower the reaction temperature. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. |
Data Presentation
| Temperature | Expected Effect on Reaction Rate | Potential for Side Reactions/Decomposition |
| Low (e.g., 0-25°C) | Slow | Low |
| Moderate (e.g., 25-60°C) | Moderate to Fast | Moderate |
| High (e.g., > 60°C) | Very Fast | High |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution with this compound
This protocol provides a general methodology for a nucleophilic substitution reaction. Note: This is a template and should be adapted based on the specific nucleophile and reaction being performed.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).
-
Inert Atmosphere (Recommended): Purge the flask with an inert gas such as nitrogen or argon, and maintain a positive pressure of the inert gas throughout the reaction, especially if heating is required.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred solution of the nucleophile.
-
Temperature Control:
-
For reactions at room temperature, ensure the flask is in a location with stable ambient temperature.
-
For reactions at elevated temperatures, use a thermostatically controlled oil bath or heating mantle with a thermocouple to maintain a consistent temperature.
-
For reactions at low temperatures, use an appropriate cooling bath (e.g., ice-water for 0°C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature effects.
Caption: Temperature's influence on reaction selectivity.
References
Technical Support Center: Catalyst Selection for Reactions with 1-Acetoxy-3-chloroacetone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-acetoxy-3-chloroacetone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. We will delve into the causality behind experimental choices to ensure your success when working with this versatile but sensitive building block.
Section 1: Understanding the Reactivity of this compound
Before selecting a catalyst, it is critical to understand the molecule's inherent reactivity. This compound possesses multiple electrophilic and acidic sites, making it susceptible to several competing reaction pathways.
FAQ 1: What are the primary reactive sites on this compound, and how does this influence catalyst selection?
Answer: this compound has three primary sites of reactivity that dictate the outcome of a reaction. The choice of catalyst and reaction conditions is paramount to directing the transformation to the desired pathway and avoiding unwanted side reactions.
-
α-Carbon (C3): This carbon is bonded to the chlorine atom. Due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine, this site is highly electrophilic and is the primary target for nucleophilic substitution (SN2) reactions. This is the most common and synthetically useful reaction pathway.[1]
-
Carbonyl Carbon (C2): Like all ketones, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. However, SN2 displacement at the α-carbon is generally much faster.[2]
-
α'-Hydrogens (C1): The protons on the carbon adjacent to the carbonyl group (and bearing the acetoxy group) are acidic. In the presence of a strong base, these protons can be abstracted to form an enolate, which can lead to undesired side reactions such as the Favorskii rearrangement.[2][3]
-
Acetoxy Group: The ester functional group is sensitive to both strong acid and strong base, which can catalyze its hydrolysis. This is a critical consideration when selecting reaction conditions.
The following diagram illustrates these reactive hotspots:
Caption: Reactivity map of this compound.
Section 2: Phase Transfer Catalysis for Nucleophilic Substitution
For the most common application—nucleophilic substitution at the C3 position—Phase Transfer Catalysis (PTC) is the methodology of choice. It provides a robust, scalable, and often milder alternative to traditional homogeneous reactions.
FAQ 2: Why is Phase Transfer Catalysis (PTC) the recommended approach for nucleophilic substitution on this compound?
Answer: PTC is ideal for this substrate because it allows a reaction between two reactants in different, immiscible phases—typically an aqueous or solid phase containing an inorganic nucleophilic salt (e.g., NaN₃, KCN, R₂NH) and an organic phase containing the substrate.[4]
The key advantages are:
-
Milder Conditions: Reactions often proceed at room temperature, which is crucial for preserving the sensitive acetoxy group from hydrolysis.
-
Use of Simple Bases: PTC enables the use of inexpensive and safer inorganic bases like potassium carbonate (K₂CO₃) instead of hazardous organometallic bases or hydrides.[5]
-
Enhanced Nucleophilicity: The phase transfer catalyst brings the nucleophilic anion into the organic phase as a lipophilic ion pair.[6] This "naked" anion is poorly solvated and therefore highly reactive, accelerating the SN2 reaction.[6][7]
-
Improved Safety and Sustainability: The methodology often reduces the need for anhydrous, polar aprotic solvents and avoids dangerous reagents, aligning with green chemistry principles.[5]
FAQ 3: How do I select the optimal Phase Transfer Catalyst and what are the key variables to consider?
Answer: The most common and effective phase transfer catalysts are quaternary ammonium ('quat') salts. The choice depends on the specific nucleophile, solvent, and temperature.
| Catalyst Name | Structure | Key Characteristics & Best Use Cases |
| Tetrabutylammonium bromide (TBAB) | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | A general-purpose, cost-effective, and thermally stable catalyst. Excellent for a wide range of nucleophiles in liquid-liquid or solid-liquid PTC. |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | [CH₃(CH₂)₇]₃N⁺CH₃Cl⁻ | Highly lipophilic due to the long alkyl chains. Ideal for transferring nucleophiles into very non-polar organic solvents like toluene or hexane. |
| Benzyltriethylammonium chloride (TEBA) | (C₆H₅CH₂)N⁺(CH₂CH₃)₃Cl⁻ | Often used in the generation and reaction of carbenes but is also effective for simple substitutions.[4] |
Key Experimental Variables:
-
Catalyst Loading: Typically, 1-10 mol% is sufficient. Higher loadings rarely improve the rate and can complicate purification.
-
Stirring Rate: Vigorous stirring is essential in liquid-liquid PTC to maximize the interfacial surface area where the ion exchange occurs.[7] At low stirring rates, the reaction can be mass-transfer limited.
-
Solvent Choice: The organic solvent should have low water solubility to maintain the two-phase system. Dichloromethane, toluene, and acetonitrile are common choices.[6]
-
Leaving Group: The high reactivity of α-haloketones means that the chloro-substituent in this compound is already a very effective leaving group, often thousands of times more reactive than in a simple alkyl chloride.[2]
The following workflow can guide your PTC setup:
Caption: Workflow for setting up a PTC reaction.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues encountered during reactions with this compound.
FAQ 4: My reaction is slow or stalls completely. What should I check?
Answer: Low conversion is a common problem that can often be traced back to a few key parameters. Use the following logic tree to diagnose the issue.
Caption: Troubleshooting logic for low reaction conversion.
FAQ 5: I'm seeing significant side products. How can I identify and prevent them?
Answer: The two most common side reactions are ester hydrolysis and the Favorskii rearrangement.
-
Ester Hydrolysis:
-
Identification: Appearance of 1-hydroxy-3-chloroacetone and acetic acid/acetate in your reaction mixture. This is often detected by a change in polarity on TLC or by NMR/MS analysis of the crude product.
-
Cause: The presence of strong aqueous base (like NaOH) or conducting the reaction at elevated temperatures for prolonged periods.
-
Prevention:
-
Use a solid, milder base like powdered potassium carbonate (K₂CO₃) instead of aqueous NaOH.
-
Keep the reaction temperature as low as possible (ideally room temperature).
-
Minimize reaction time by ensuring other parameters (stirring, catalyst) are optimal.
-
-
-
Favorskii Rearrangement:
-
Identification: Formation of a rearranged carboxylic acid or ester product instead of the expected substitution product.
-
Cause: This occurs when a strong, hindered base (like tert-butoxide) or even a high concentration of hydroxide abstracts an α'-proton (from C1) to form an enolate.[2][3] This enolate can then cyclize and rearrange.
-
Prevention:
-
Crucially, avoid strong alkoxide bases.
-
Use a weak, non-nucleophilic inorganic base (K₂CO₃ is excellent).
-
Ensure your nucleophile is sufficiently reactive to favor the SN2 pathway over proton abstraction. With less basic nucleophiles, this side reaction is less common.[3]
-
-
Section 4: Experimental Protocol Example
This section provides a representative, field-proven protocol for the N-alkylation of a secondary amine using this compound under PTC conditions.
Protocol: Synthesis of 1-Acetoxy-3-(diethylamino)acetone
Safety Notice: this compound is harmful and causes severe skin burns and eye damage.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 150.56 | 1.51 g | 10.0 mmol |
| Diethylamine | 73.14 | 1.10 mL | 10.5 mmol |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 2.76 g | 20.0 mmol |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 161 mg | 0.5 mmol |
| Acetonitrile | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrabutylammonium bromide (161 mg, 0.5 mmol).
-
Add acetonitrile (20 mL) to the flask, followed by diethylamine (1.10 mL, 10.5 mmol).
-
Seal the flask and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material is more non-polar than the product amine. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by column chromatography on silica gel to yield the pure product.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Strategies for Minimizing Byproduct Formation in Reactions of 1-Acetoxy-3-chloroacetone
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of reactions involving 1-acetoxy-3-chloroacetone. This versatile reagent is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems like thiazoles. However, its reactivity profile can lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize these side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Formation of an Unexpected Carboxylic Acid, Ester, or Amide Byproduct, Especially Under Basic Conditions.
Question: I am attempting a nucleophilic substitution on this compound with an amine to form a secondary amine, but I am observing a significant amount of an amide byproduct where the carbon skeleton appears to have rearranged. What is happening and how can I prevent it?
Answer: This is a classic case of the Favorskii rearrangement , a common side reaction for α-halo ketones in the presence of a base.[1][2] Instead of a simple substitution, the base abstracts a proton from the carbon bearing the acetoxy group, leading to a cyclopropanone intermediate. This intermediate is then attacked by your amine nucleophile, resulting in the rearranged amide byproduct.[1]
Root Cause Analysis and Mitigation Strategies:
| Contributing Factor | Explanation | Recommended Solution |
| Strong Base | Strong bases (e.g., alkoxides, hydroxides) readily promote the deprotonation that initiates the Favorskii rearrangement.[3] | Use a weaker, non-nucleophilic base to neutralize the HCl generated during the reaction. Examples include sodium bicarbonate, potassium carbonate, or an organic base like triethylamine. These are generally not strong enough to efficiently initiate the Favorskii rearrangement.[3] |
| High Temperature | Elevated temperatures can provide the activation energy needed for the rearrangement to occur. | Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired substitution. Consider starting at 0 °C or even lower and slowly warming the reaction mixture. |
| Solvent Choice | Polar aprotic solvents can favor the formation of the enolate intermediate required for the Favorskii rearrangement. | Experiment with less polar solvents to disfavor the enolate formation. However, ensure your reactants remain soluble. |
Experimental Protocol for Suppressing the Favorskii Rearrangement in a Reaction with a Primary Amine:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your primary amine (1.0 equivalent) and a mild base such as sodium bicarbonate (1.2 equivalents) in a suitable solvent (e.g., acetonitrile or THF).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Slow Addition: Dissolve this compound (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the desired product from any minor rearranged byproducts.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for this compound with an amine.
Issue 2: Formation of Isomeric Thiazole Products in Hantzsch Thiazole Synthesis.
Question: I am synthesizing a 2-amino-4-(acetoxymethyl)thiazole derivative using this compound and an N-substituted thiourea. However, I am obtaining a mixture of two isomeric products. What is causing this and how can I improve the regioselectivity?
Answer: The Hantzsch thiazole synthesis is a powerful method for creating thiazole rings.[4] However, when using an N-substituted thiourea, there is the potential for the formation of two regioisomeric products: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-iminothiazoline. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the pH.[5]
Controlling Regioselectivity in Hantzsch Thiazole Synthesis:
| Reaction Condition | Favored Product | Explanation |
| Neutral to Slightly Basic | 2-(N-substituted amino)thiazole | Under neutral or slightly basic conditions, the more nucleophilic sulfur atom of the thiourea preferentially attacks the chloromethyl carbon of this compound, leading to the thermodynamically more stable aromatic thiazole. |
| Strongly Acidic | 3-substituted 2-iminothiazoline | In a strongly acidic medium, the nitrogen of the substituted amino group of the thiourea can be protonated, and the reaction can proceed through an alternative pathway where the other nitrogen atom attacks the carbonyl carbon, ultimately leading to the iminothiazoline isomer.[5] |
Optimized Protocol for Regioselective Hantzsch Thiazole Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted thiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add this compound (1.0 equivalent) to the solution.
-
pH Control: For the synthesis of the 2-(N-substituted amino)thiazole, the reaction can be run without any added acid or base. If the thiourea salt is used, a mild base like sodium acetate can be added to neutralize the acid.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution) if necessary. The product may precipitate upon cooling or neutralization.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold solvent. If the product does not precipitate, extract it with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Visualizing the Regioselective Thiazole Synthesis:
Caption: Influence of pH on the regioselectivity of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to prevent decomposition?
A1: this compound is sensitive to moisture and can degrade over time, especially if exposed to ambient conditions. It is recommended to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. Decomposition can lead to the formation of acidic byproducts and other impurities that can interfere with your reactions.
Q2: I am observing multiple spots on my TLC even before starting the reaction. What could be the cause?
A2: This indicates that your starting material, this compound, may be impure. It is advisable to check the purity of the reagent by NMR or GC-MS before use. If significant impurities are present, consider purifying it by vacuum distillation.
Q3: Can I use this compound with thiol nucleophiles? What byproducts should I be aware of?
A3: Yes, this compound can react with thiols to form thioethers. However, similar to amines, there is a possibility of the Favorskii rearrangement under basic conditions. Additionally, thiols are susceptible to oxidation, which can lead to disulfide byproducts. It is crucial to perform the reaction under an inert atmosphere and use degassed solvents.
Q4: My reaction is very slow at low temperatures. How can I accelerate it without promoting byproduct formation?
A4: If you are trying to avoid the Favorskii rearrangement by keeping the temperature low, you can try using a more polar solvent to enhance the rate of the desired S(_N)2 reaction, as long as it doesn't overly favor the rearrangement. Alternatively, you can explore the use of a catalyst that specifically promotes the desired substitution reaction. For instance, in some cases, the addition of a catalytic amount of sodium iodide can accelerate the reaction through the in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
References
- 1. adichemistry.com [adichemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Thiazole Synthesis: 1-Acetoxy-3-chloroacetone vs. Bromoacetone
For drug development professionals and medicinal chemists, the thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs. The Hantzsch thiazole synthesis, a venerable and reliable reaction, remains a primary method for its construction.[1] This reaction's efficiency hinges critically on the choice of the α-haloketone, a decision that directly impacts reactivity, yield, safety, and the potential for downstream functionalization.
This guide provides an in-depth, data-supported comparison of two key α-haloketone reagents: the workhorse bromoacetone and the functionally versatile 1-acetoxy-3-chloroacetone . We will dissect the mechanistic nuances, compare performance based on experimental evidence, and provide actionable protocols to guide your synthetic strategy.
Reagent Overview: A Tale of Two Halogens
At first glance, both reagents appear to be simple acetone derivatives. However, the identity of the halogen and the presence of the acetoxy group create profound differences in their chemical behavior, safety profile, and synthetic utility.
-
Bromoacetone: A highly reactive α-bromoketone, it is a potent lachrymator and is known for its rapid participation in the Hantzsch synthesis.[2][3] Its primary advantage is its high reactivity, which often allows for milder reaction conditions. However, this reactivity comes at the cost of stability and increased handling risks.[4]
-
This compound: This α-chloroketone is generally less reactive than its bromo-counterpart.[5] Its defining feature is the acetoxy group, which is retained in the final thiazole product. This provides a valuable synthetic handle—a latent hydroxymethyl group—for further molecular elaboration, a crucial advantage in library synthesis and lead optimization.
Table 1: Physicochemical Properties and Safety Synopsis
| Property | This compound | Bromoacetone |
| Structure | Ac-O-CH₂-C(O)-CH₂-Cl | CH₃-C(O)-CH₂-Br |
| Molecular Weight | 150.56 g/mol [6] | 136.98 g/mol [7] |
| Appearance | Light orange to yellow clear liquid[8] | Colorless liquid, turns violet on standing[2][3] |
| Key Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[8][9] | Highly flammable liquid and vapor. Toxic/fatal by inhalation. Causes painful burns. Lachrymator.[2][7][10] |
| Handling Precautions | Wear full PPE. Handle in a well-ventilated fume hood. Avoid heat, sparks, and open flames.[11] | Strict exclusion of ignition sources. Work in a well-ventilated hood with appropriate respiratory protection. Grounding is essential.[4][12] |
The Heart of the Matter: Mechanism and Reactivity
The Hantzsch synthesis proceeds via nucleophilic attack of the thioamide's sulfur atom on the electrophilic α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][13]
The critical difference in reactivity between our two reagents lies in the first step: the SN2 reaction. The rate of this step is governed by the leaving group ability of the halide. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, bromide is a much better leaving group than chloride.
This fundamental chemical principle dictates the reaction kinetics:
-
Bromoacetone reacts faster and often under milder conditions (e.g., lower temperatures, shorter reaction times) due to the facile displacement of the bromide ion.[14]
-
This compound requires more forcing conditions—such as higher temperatures or longer reaction times—to achieve comparable rates of reaction due to the stronger C-Cl bond.[5]
Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.
Performance in the Flask: A Comparative Analysis
While a direct, side-by-side study under identical conditions is rare in the literature, we can synthesize a robust comparison from established protocols and reactivity principles.[14]
Table 2: Comparative Reaction Parameters and Outcomes
| Parameter | This compound | Bromoacetone |
| Typical Solvent | Ethanol, Isopropanol, DMF[15][16] | Ethanol, Methanol[17][18] |
| Temperature | 60°C to Reflux[15][16] | Room Temperature to Reflux[17][19] |
| Reaction Time | 2 - 24 hours[20] | 30 minutes - 4 hours[17][20] |
| Typical Yields | Good to Excellent (often >75%) | Good to Excellent (often >80%)[19] |
| Key Advantage | Product contains an acetoxymethyl handle for further functionalization. More stable starting material. | High reactivity allows for milder conditions and faster reactions. |
| Key Disadvantage | Harsher reaction conditions may be required. | High volatility, lachrymatory nature, and instability require stringent handling.[3] |
The choice between the two is therefore not merely about yield, but about strategic design.
Caption: Decision logic for selecting an α-haloketone in thiazole synthesis.
Field-Proven Experimental Protocols
The following protocols are representative procedures adapted from the literature. Causality: The bromoacetone protocol leverages its high reactivity for a rapid, high-yielding transformation, while the this compound protocol employs slightly more forcing conditions to overcome the less reactive C-Cl bond.
Protocol 1: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole using this compound
-
Self-Validation: This protocol is designed for the formation of a functionalized thiazole. The reaction progress can be monitored by TLC, and the final product's identity is confirmed via NMR and MS, where the presence of the acetoxymethyl group (-CH₂OAc) protons and corresponding mass will validate the outcome.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.05 eq)
-
Isopropanol or Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.05 eq) and isopropanol (approx. 0.1 M concentration relative to the chloroacetone).
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature. The product may precipitate as the hydrochloride salt.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases (pH ~8) to neutralize the acid and precipitate the free base.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration, washing with cold water.
-
If no solid precipitates, remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by recrystallization from ethanol/water or by column chromatography.
Protocol 2: Synthesis of 2-Amino-4-methylthiazole using Bromoacetone
-
Self-Validation: This protocol is optimized for speed. The rapid precipitation of the product upon neutralization serves as a strong indicator of reaction success. Confirmation by melting point and NMR spectroscopy will validate the formation of the simple, unfunctionalized methylthiazole.
Materials:
-
Bromoacetone (1.0 eq) - Caution: Potent lachrymator. Handle only in a certified fume hood.
-
Thiourea (1.1 eq)
-
Ethanol (95%)
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 eq) in 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add bromoacetone (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction often proceeds to completion rapidly.[17]
-
Prepare a solution of sodium carbonate in water (e.g., 5-10% w/v).
-
Pour the reaction mixture into the sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product.[17]
-
Collect the resulting solid by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.
Conclusion: A Strategic Choice
The selection between this compound and bromoacetone is a strategic decision guided by the ultimate goal of the synthesis.
-
Choose Bromoacetone for rapid synthesis of simple thiazoles when downstream functionalization of the 4-position methyl group is not required. Its high reactivity is ideal for high-throughput synthesis and for reactions involving sensitive substrates that cannot tolerate prolonged heating. The trade-off is its significant handling difficulty and instability.
-
Choose this compound when the synthetic plan requires a functional handle at the 4-position. The acetoxymethyl group is a versatile precursor for alcohols, ethers, and esters, making it invaluable for SAR studies and complex molecule synthesis. This versatility justifies the need for slightly more forcing reaction conditions.
By understanding the fundamental reactivity and practical handling considerations of each reagent, researchers can make an informed choice that optimizes their synthetic workflow for efficiency, safety, and strategic value.
References
- 1. synarchive.com [synarchive.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ICSC 1074 - BROMOACETONE [inchem.org]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. BROMOACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Thiazole synthesis [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Moving Beyond 1-Acetoxy-3-chloroacetone
For decades, α-haloketones such as 1-acetoxy-3-chloroacetone have been pivotal reagents in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials. The Hantzsch thiazole synthesis, a classic and widely utilized reaction, heavily relies on these precursors. However, the inherent toxicity and lachrymatory nature of many α-haloketones have prompted researchers to seek safer and more efficient alternatives. This guide provides an objective comparison of several alternative reagents to this compound for heterocyclic synthesis, with a focus on the preparation of thiazole derivatives. We present a side-by-side analysis of their performance based on experimental data, detailed protocols, and a discussion of their respective advantages and limitations.
Performance Comparison of Reagents for Thiazole Synthesis
The following table summarizes the performance of this compound's parent compound, α-chloroacetone, and its alternatives in the synthesis of 2-aminothiazole derivatives. Direct comparative data for all reagents in the synthesis of a single compound is limited in the literature; therefore, representative examples have been chosen to illustrate the typical performance of each reagent class.
| Reagent Class | Example Reagent | Target Molecule | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| α-Haloketone | α-Bromoacetophenone | 2-Amino-4-phenylthiazole | Reflux in ethanol | 30 min - 12 h | 85-93% | Well-established, high yields, readily available.[1] | Toxic, lachrymatory, potential for side reactions. |
| Chloroacetone | 2-Amino-4-methylthiazole | Reflux in water | 2 h | 70-75% | Inexpensive and common starting material.[2] | Volatile and toxic, reaction can be violent without a diluent.[2] | |
| α,α-Dibromoketones | α,α-Dibromoacetophenone | 2-Amino-4-arylthiazoles | Stirring in ethanol at room temperature | 10-20 min | High | Crystalline, non-lachrymatory, more reactive than α-monobromoketones. | Preparation of the starting material is an additional step. |
| α-Diazoketones | Substituted α-diazoketones | 2-Aminothiazoles | PEG-400, 100 °C | 2-3.5 h | 87-96% | Stable, avoids toxic α-haloketones, high yields.[3] | Diazomethane used in preparation is explosive and toxic.[4][5] |
| Propargyl Bromides | Substituted propargyl bromides | 2-Aminothiazoles | Microwave irradiation | A few minutes | High | Readily available, rapid reactions under microwave conditions.[6] | Requires specialized microwave equipment for optimal results. |
| Epoxyketones | Epoxy-steroidal ketones | Fused thiazoles | Acetic acid, reflux | Not specified | 90-94% | Domino reaction, high yields, environmentally benign solvent.[7] | Substrate scope may be limited to specific structures. |
| 1,3-Dicarbonyl Compounds | Arylglyoxals and active methylene compounds | Trisubstituted thiazoles | Acetic acid in ethanol, 80 °C | Not specified | Good to very good | Multi-component reaction, catalyst-free, good yields. | Reaction mechanism can be complex, potentially leading to multiple products. |
Experimental Protocols
Detailed methodologies for the synthesis of 2-aminothiazole derivatives using a conventional α-haloketone and a greener alternative are provided below.
Protocol 1: Hantzsch Thiazole Synthesis using α-Bromoacetophenone
This protocol describes the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative.
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Aqueous Sodium Carbonate Solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine α-bromoacetophenone (1 mmol) and thiourea (1.2 mmol).[1]
-
Add ethanol (5 mL) to the flask.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.[1]
-
Monitor the reaction progress using thin-layer chromatography. The reaction is typically complete within 30 minutes to 1 hour.[1]
-
After completion, allow the mixture to cool to room temperature.[7]
-
Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of 2-Aminothiazoles using α-Diazoketones
This greener protocol avoids the use of toxic α-haloketones.
Materials:
-
Substituted α-diazoketone
-
Thiourea
-
Polyethylene glycol 400 (PEG-400)
Procedure:
-
In a reaction vial, combine the α-diazoketone (1 mmol) and thiourea (1.2 mmol).
-
Add PEG-400 as the solvent and reaction medium.[3]
-
Heat the mixture to 100 °C with stirring.[3]
-
Maintain the temperature for 2 to 3.5 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Reagent Selection Workflow
The choice of reagent for heterocyclic synthesis often involves a trade-off between reactivity, safety, cost, and environmental impact. The following diagram illustrates a logical workflow for selecting an appropriate reagent.
Caption: Logical workflow for selecting reagents in heterocyclic synthesis.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the generalized experimental workflow for the Hantzsch thiazole synthesis and its variations discussed in this guide.
Caption: Generalized experimental workflow for thiazole synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
comparative analysis of 1-Acetoxy-3-chloroacetone and 3-chloro-2,4-pentanedione
An In-Depth Comparative Analysis for Synthetic Chemists: 1-Acetoxy-3-chloroacetone vs. 3-chloro-2,4-pentanedione
As versatile building blocks in modern organic synthesis, α-haloketones are prized for their dual electrophilic nature, possessing reactive sites at both the carbonyl carbon and the α-carbon bearing the halogen.[1][2][3] This unique characteristic makes them indispensable precursors for constructing a wide array of complex molecules, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles that form the core of many pharmaceutical agents.[1][4]
This guide provides a detailed comparative analysis of two commercially available, yet structurally distinct, α-chloroketones: this compound and 3-chloro-2,4-pentanedione. We will dissect their chemical properties, reactivity profiles, synthetic accessibility, and practical applications to equip researchers, particularly those in drug development, with the insights needed to select the optimal reagent for their specific synthetic challenges.
Molecular Architecture and Physicochemical Properties
The fundamental differences between these two reagents begin with their structures, which in turn dictate their physical properties and reactivity. This compound is a monofunctional ketone with a primary chloride, while 3-chloro-2,4-pentanedione is a β-diketone with a tertiary chloride positioned at the central carbon.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} enddot Caption: Molecular structures of the two α-chloroketones.
A summary of their key physical properties is presented below.
| Property | This compound | 3-chloro-2,4-pentanedione | Reference(s) |
| Molecular Formula | C₅H₇ClO₃ | C₅H₇ClO₂ | [5][6],[7] |
| Molecular Weight | 150.56 g/mol | 134.56 g/mol | [5][8],[7] |
| Appearance | Light orange to yellow liquid | Clear yellow to deep brown liquid | [9],[10] |
| Boiling Point | ~200.9 °C at 760 mmHg | 49-52 °C at 18 mmHg | [8],[11] |
| Density | ~1.223 g/cm³ | ~1.192 g/mL at 20 °C | [8],[11][12] |
| CAS Number | 40235-68-5 | 1694-29-7 | [5][6][8],[7][10][11][12] |
Comparative Reactivity and Mechanistic Considerations
The synthetic utility of these reagents is a direct consequence of their differing reactivity profiles, which must be understood to be exploited effectively.
This compound
This molecule offers three potential sites for nucleophilic attack: the primary carbon bearing the chlorine (a classic Sₙ2 center), the ketone carbonyl, and the ester carbonyl.
-
Primary Chloride: The C-Cl bond is the most common reaction site. As a primary halide, it is highly susceptible to Sₙ2 displacement by a wide range of soft and hard nucleophiles (e.g., amines, thiols, carbanions). This reactivity is the basis for its use in alkylating nucleophiles.
-
Ketone Carbonyl: This site readily reacts with strong nucleophiles like Grignard reagents or can be involved in condensation reactions.
-
Acetoxy Group: The ester functionality can be hydrolyzed under acidic or basic conditions, revealing a primary alcohol. This can be a deliberate synthetic step or an unwanted side reaction. It is less electrophilic than the ketone and generally requires more forcing conditions for nucleophilic acyl substitution.
3-chloro-2,4-pentanedione
The reactivity of this compound is dominated by the presence of the β-diketone moiety and the tertiary nature of the C-Cl bond.
-
Tertiary Chloride: The chlorine atom is at a sterically hindered tertiary position, making direct Sₙ2 displacement significantly more difficult compared to its primary counterpart in this compound. Reactions at this center may proceed through an Sₙ1-like mechanism if a stable carbocation can be formed, or more commonly, through an addition-elimination pathway involving the enolate form.
-
β-Diketone System: The two electron-withdrawing carbonyl groups render the protons on the methyl groups acidic and promote a high degree of enolization.[10][11][12][13] This tautomerism is a key feature of its chemistry. The enolate is a potent nucleophile itself, and the conjugated system provides multiple reaction pathways.
-
Reactions with Nucleophiles: The reaction outcome with nucleophiles is highly dependent on the reaction conditions. For instance, reaction with cyanide can result in either substitution of the chloride or attack at a carbonyl group, depending on the solvent used.[14] Binucleophiles, such as hydrazines or ureas, can react with both carbonyl groups to form five- or six-membered heterocyclic rings.
dot graph "Reactivity_Comparison" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Contrasting the primary reactive sites of the two reagents.
Synthesis and Commercial Availability
Both compounds are readily available from commercial suppliers, but understanding their synthesis provides insight into potential impurities and scalability.
-
This compound: A common laboratory and industrial preparation starts from epichlorohydrin and acetic acid, which generates an intermediate that is subsequently oxidized to the final ketone.[15][16] An alternative route involves the acid-catalyzed rearrangement of α-chloro-α-aceto-γ-butyrolactone.[17] These methods are generally high-yielding.
-
3-chloro-2,4-pentanedione: The most direct synthesis involves the chlorination of acetylacetone (2,4-pentanedione).[10] This reaction must be carefully controlled to prevent over-chlorination. The starting material, acetylacetone, is an inexpensive and large-volume commodity chemical, making this precursor cost-effective.
Applications in Heterocyclic Synthesis
The true value of these reagents is demonstrated in their application as synthons for pharmacologically relevant scaffolds.
Applications of this compound
Its "Cl-C₃-C₂(=O)-C₁" framework makes it an ideal precursor for 1,3-thiazoles and other five-membered heterocycles. A prominent example is its use in the synthesis of Nizatidine, an H₂ receptor antagonist. In this context, it serves as a key intermediate for constructing the 2-aminothiazole core of the drug molecule.[15] This application highlights its role as a reliable C₃ synthon for building blocks in medicinal chemistry.
Applications of 3-chloro-2,4-pentanedione
The C₅ backbone and dual carbonyl functionality of this reagent enable the synthesis of a different class of heterocycles. It is particularly useful in reactions with binucleophiles.
-
Imidazole Derivatives: It can be cyclized with anilines and potassium thiocyanate to produce substituted imidazole-2-thiols, which are known to possess a range of biological activities, including antibacterial and antifungal properties.[18]
-
Redox-Active Ligands: It has been used to synthesize precursors for novel redox-active ligands, demonstrating its utility beyond just pharmaceutical intermediates.[10][11][12][13]
-
Pyrazoles and Pyrimidines: The 1,3-dicarbonyl arrangement is a classic motif for reacting with hydrazines to form pyrazoles or with ureas/amidines to form pyrimidines, foundational structures in drug discovery.
Experimental Protocols
To illustrate the practical application of these reagents, we provide representative, detailed protocols for the synthesis of a heterocyclic core from each.
Protocol 1: Synthesis of a Thiazole Derivative using this compound
This protocol is based on the classic Hantzsch thiazole synthesis, a cornerstone reaction for this class of heterocycles.
dot graph "Protocol_1_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Workflow for Hantzsch thiazole synthesis.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one equivalent of a chosen thioamide (e.g., thiourea) in anhydrous ethanol.
-
Rationale: Ethanol is a common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
-
Addition of α-Haloketone: To the stirred solution, add 1.05 equivalents of this compound dropwise at room temperature.
-
Rationale: A slight excess of the chloroacetone ensures complete consumption of the more valuable thioamide. A slow addition helps to control any initial exotherm.
-
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the initial Sₙ2 reaction followed by the intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the resulting mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Rationale: The reaction generates HCl as a byproduct, which is neutralized by the base. This step is crucial before extraction.
-
-
Extraction and Purification: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an Imidazole-2-thiol using 3-chloro-2,4-pentanedione
This procedure outlines a multi-component reaction to form a substituted imidazole ring system.[18]
Methodology:
-
Initial Condensation: In a flask cooled in an ice bath (0-5 °C), dissolve one equivalent of an aniline derivative (e.g., 4-chloroaniline) in ethanol. Add one equivalent of 3-chloro-2,4-pentanedione dropwise with constant stirring over 1 hour.
-
Rationale: The initial step is likely the formation of an enamine or imine intermediate by reaction of the aniline with one of the ketone carbonyls. The low temperature controls the reaction rate.
-
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture for an additional hour at room temperature.
-
Thiocyanate Addition: Add one equivalent of potassium thiocyanate to the mixture.
-
Rationale: The thiocyanate ion acts as the sulfur and second nitrogen source for the imidazole ring. It will attack the electrophilic centers in the intermediate formed in step 1.
-
-
Cyclization: Heat the reaction mixture to reflux for 1-2 hours.
-
Rationale: Heating drives the intramolecular cyclization and subsequent aromatization to form the stable imidazole-2-thiol ring.
-
-
Isolation: Cool the reaction mixture and pour it into crushed ice. The solid product will precipitate.
-
Rationale: The product is typically less soluble in cold water than the inorganic salts and starting materials, allowing for easy isolation by precipitation.
-
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the purified imidazole derivative.
Safety and Handling
Both reagents are hazardous chemicals and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, inside a certified chemical fume hood.
-
This compound: Is harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects.[9][19]
-
3-chloro-2,4-pentanedione: Is a flammable liquid and a lachrymator (tear-producing agent).[7] It causes serious skin and eye irritation and may cause respiratory irritation.[7][20]
Always consult the latest Safety Data Sheet (SDS) before handling these compounds.
Conclusion: Making an Informed Choice
The choice between this compound and 3-chloro-2,4-pentanedione is not one of "better" or "worse," but one of strategic synthetic design.
-
Choose this compound when you require a reliable C₃ synthon for straightforward Sₙ2 alkylations to build structures like thiazoles or imidazoles where the C-Cl bond is the primary reactive site. Its reactivity is predictable and well-suited for classical condensation reactions.
-
Choose 3-chloro-2,4-pentanedione when your target molecule requires the incorporation of a C₅ diketone backbone, or when you aim to construct heterocycles like pyrazoles, pyrimidines, or more complex imidazoles via cyclocondensation with binucleophiles. Its rich enol chemistry and multiple reactive sites offer more complex, and sometimes more powerful, synthetic possibilities.
By understanding the nuanced differences in their structure, reactivity, and synthetic potential, researchers can harness the full power of these α-chloroketone building blocks to accelerate innovation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]
- 11. 3-Chloro-2,4-pentanedione 97 1694-29-7 [sigmaaldrich.com]
- 12. 3-Chloro-2,4-pentanedione, 97% 1694-29-7 India [ottokemi.com]
- 13. cenmed.com [cenmed.com]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
- 16. Page loading... [wap.guidechem.com]
- 17. EP0037474B1 - Process for the preparation of 1-acetoxy-3-chloro-pentanone-4 - Google Patents [patents.google.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. This compound | 40235-68-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. echemi.com [echemi.com]
A Comparative Spectral Analysis: 1-Acetoxy-3-chloroacetone and Its Precursors
This guide provides a detailed comparative analysis of the spectral properties of 1-Acetoxy-3-chloroacetone against its precursors, chloroacetone and acetic anhydride. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.
Executive Summary
This compound is a chemical intermediate whose synthesis typically involves the reaction of chloroacetone with an acetylating agent such as acetic anhydride. Spectroscopic analysis is crucial for monitoring the reaction progress and confirming the identity and purity of the final product. This guide presents a side-by-side comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its precursors.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound, chloroacetone, and acetic anhydride.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | 4.87 | Singlet | -CH₂- (adjacent to acetyl group) |
| 4.13 | Singlet | -CH₂- (adjacent to chlorine) | |
| 2.17 | Singlet | -CH₃ (acetyl group) | |
| Chloroacetone [1] | 4.13 | Singlet | -CH₂Cl |
| 2.31 | Singlet | -CH₃ | |
| Acetic Anhydride | 2.26 | Singlet | -CH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound (Predicted) | ~200 | C=O (ketone) |
| ~170 | C=O (ester) | |
| ~68 | -CH₂-O- | |
| ~45 | -CH₂Cl | |
| ~20 | -CH₃ | |
| Chloroacetone [2] | 200.3 | C=O |
| 48.9 | -CH₂Cl | |
| 27.1 | -CH₃ | |
| Acetic Anhydride [3] | 167.0 | C=O |
| 22.0 | -CH₃ |
Table 3: Infrared (IR) Spectral Data (Liquid Film)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~1750, ~1730 | C=O stretch (ester and ketone) |
| ~1220 | C-O stretch (ester) | |
| ~750 | C-Cl stretch | |
| Chloroacetone [1] | 1725 | C=O stretch (ketone) |
| 1420 | C-H bend | |
| 740 | C-Cl stretch | |
| Acetic Anhydride | 1825, 1750 | C=O stretch (anhydride, symmetric and asymmetric) |
| 1050 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | Fragmentation Pathway |
| This compound (Predicted) | 150/152 | 107/109, 79, 43 | Loss of acetyl group, loss of chloromethyl group, acetyl cation |
| Chloroacetone [1] | 92/94 | 77, 49, 43 | Loss of methyl group, chloromethyl cation, acetyl cation |
| Acetic Anhydride | 102 | 87, 60, 43 | Loss of methyl group, loss of ketene, acetyl cation |
Experimental Protocols
The following are general protocols for the spectral analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹³C NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) is a common method for these types of molecules, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizing the Synthesis and Analysis Workflow
To provide a clearer understanding of the chemical transformation and the analytical process, the following diagrams have been generated.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for the spectral analysis of the compounds.
References
A Comparative Guide to the Synthetic Efficiency of 1-Acetoxy-3-chloroacetone Production
Introduction: The Strategic Importance of 1-Acetoxy-3-chloroacetone
This compound is a versatile bifunctional organic intermediate of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring a reactive α-chloroketone and an acetate group, makes it a valuable building block for the synthesis of more complex molecules. Notably, it serves as a key precursor in the synthesis of 2-dimethylaminomethyl-4-hydroxymethylthiazole, an important intermediate for the anti-ulcer drug Nizatidine. The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are therefore critical considerations for researchers and professionals in drug development and manufacturing.
This guide provides an in-depth comparison of two prominent synthetic routes to this compound, evaluating their respective efficiencies based on reported experimental data and established chemical principles. We will delve into a two-step synthesis commencing from epichlorohydrin and a more direct approach utilizing 1,3-dichloroacetone.
Synthetic Route 1: A Two-Step Pathway from Epichlorohydrin
This synthetic strategy involves an initial ring-opening of epichlorohydrin with acetic acid to form a chlorohydrin acetate intermediate, which is subsequently oxidized to yield the target this compound. This route is well-documented and offers high yields and purity.
Causality Behind Experimental Choices
The choice of a two-step process is dictated by the need to introduce the acetoxy and chloro functionalities regioselectively and then to unmask the ketone. Epichlorohydrin is an excellent starting material as it contains the required three-carbon backbone and electrophilic sites for both the acetate and chloride. The initial nucleophilic attack by acetate on the epoxide is a reliable and high-yielding reaction. The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation, with various reagents available to achieve this efficiently.
Experimental Protocol
Step 1: Synthesis of 1-Chloro-3-acetoxy-2-propanol
-
To a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, add epichlorohydrin (4.6 g, 49.7 mmol) and acetonitrile (50 mL).
-
Add acetic acid (3.9 g, 64.9 mmol) and tetrabutylammonium bromide (161 mg, 0.5 mmol) to the flask. The tetrabutylammonium bromide acts as a phase-transfer catalyst to facilitate the reaction.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
To the crude product, add a 5% aqueous solution of potassium carbonate (50 mL) to neutralize any remaining acid and extract the product with ethyl acetate (60 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 1-chloro-3-acetoxy-2-propanol.
Step 2: Oxidation to this compound
-
In a 250 mL three-neck flask, combine the crude 1-chloro-3-acetoxy-2-propanol (assumed ~32.8 mmol from the previous step), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (180 mg, 1.2 mmol) as the catalyst, sodium bicarbonate (7.6 g, 90.5 mmol), ethyl acetate (50 mL), and water (20 mL).
-
Cool the mixture to 4°C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (3.6 g, 48.3 mmol) in water (10 mL) dropwise, maintaining the temperature at 4°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (20 mL).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be further purified by vacuum distillation to yield this compound as a colorless oily product. A reported yield for a similar two-step synthesis is approximately 67% overall, with high purity.
Synthetic Route 2: Direct Substitution from 1,3-Dichloroacetone
This approach involves a direct nucleophilic substitution of one of the chlorine atoms of 1,3-dichloroacetone with an acetate group. This method is theoretically more atom-economical as it is a one-step process.
Causality Behind Experimental Choices
1,3-Dichloroacetone is a highly reactive substrate for nucleophilic substitution due to the presence of two primary alkyl chlorides activated by the adjacent carbonyl group. The Finkelstein reaction, which involves the exchange of halogens, is a classic example of the high reactivity of α-haloketones in S(_N)2 reactions.[1][2][3] By analogy, an acetate salt, such as potassium acetate, can act as the nucleophile to displace one of the chloride ions. The choice of solvent is crucial to ensure the solubility of the reactants and to favor the desired substitution reaction over potential side reactions like elimination or double substitution. A polar aprotic solvent like acetone or DMF is typically employed.
Proposed Experimental Protocol
Note: While chemically sound, this protocol is proposed based on established principles, as direct, detailed experimental data with yields for this specific transformation was not found in the initial literature survey.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloroacetone (12.7 g, 0.1 mol) in 100 mL of dry acetone.
-
Add anhydrous potassium acetate (9.8 g, 0.1 mol) to the solution. The use of a slight excess of potassium acetate may be beneficial.
-
Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of the product. The precipitation of potassium chloride can also indicate the reaction is proceeding.
-
After the reaction is complete, cool the mixture to room temperature and filter off the precipitated potassium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From Epichlorohydrin | Route 2: From 1,3-Dichloroacetone |
| Number of Steps | 2 | 1 |
| Starting Materials | Epichlorohydrin, Acetic Acid | 1,3-Dichloroacetone, Potassium Acetate |
| Overall Yield | ~67% (reported for a similar process) | Expected to be moderate to high, but requires optimization. |
| Purity | High (reported >99% HPLC for a similar product) | Purity will depend on the extent of side reactions (e.g., di-substitution). |
| Process Complexity | More complex due to two distinct reaction and work-up steps. | Simpler, with a single reaction and work-up. |
| Atom Economy | Lower due to the two-step nature. | Higher, as it is a direct substitution. |
| Safety Considerations | Epichlorohydrin is a carcinogen and requires careful handling. | 1,3-Dichloroacetone is a lachrymator and skin irritant. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion and Recommendations
Both synthetic routes present viable options for the preparation of this compound.
-
Route 1 (from Epichlorohydrin) is a well-established and reliable method that delivers a high-purity product in good overall yield. Its main drawback is the two-step process, which may be less desirable for large-scale industrial production due to increased processing time and resources.
-
Route 2 (from 1,3-Dichloroacetone) offers the advantage of being a more direct, one-step synthesis, which is attractive from an atom economy and process simplification perspective. However, this route requires further optimization to maximize the yield of the mono-substituted product and minimize the formation of by-products.
For laboratory-scale synthesis where high purity is paramount, the two-step route from epichlorohydrin is a proven and robust choice. For industrial applications, the direct substitution route from 1,3-dichloroacetone holds significant promise for a more cost-effective and streamlined process, provided that the reaction conditions can be optimized to achieve high selectivity and yield. Further research into optimizing the direct substitution route is warranted to fully assess its industrial viability.
References
Unlocking Synthetic Efficiency: The Advantages of 1-Acetoxy-3-chloroacetone in Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor that dictates the efficiency, purity, and overall success of a synthetic route. In the realm of alpha-haloketones, which are pivotal building blocks for a vast array of heterocyclic compounds, 1-Acetoxy-3-chloroacetone emerges as a superior alternative to more conventional reagents like chloroacetone. This guide provides an objective comparison, supported by experimental data and detailed protocols, to highlight the distinct advantages of employing this compound in synthetic workflows.
Alpha-haloketones are characterized by two electrophilic centers, the carbonyl carbon and the alpha-carbon bearing a halogen, making them highly versatile for constructing cyclic structures.[1] The Hantzsch thiazole synthesis, a classic and widely used method for preparing thiazole rings, heavily relies on these reagents.[2] While seemingly minor, the presence of an acetoxy group at the 1-position in this compound confers significant benefits over simpler alpha-haloketones.
Enhanced Stability and Reduced Side Reactions
One of the primary challenges associated with using simple alpha-haloketones like chloroacetone is their propensity to undergo self-condensation and polymerization, leading to the formation of undesirable byproducts and tar-like substances, often referred to as "black death," particularly during distillation or under basic conditions. This not only complicates purification but also reduces the overall yield of the desired product.
The acetoxy group in this compound offers a protective effect, enhancing the compound's stability and mitigating these unwanted side reactions. This leads to cleaner reaction profiles and higher isolated yields of the target heterocycle.
Comparative Performance in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an alpha-haloketone with a thioamide or thiourea. The reactivity of the alpha-haloketone is a key determinant of the reaction's efficiency. While alpha-bromoketones and alpha-iodoketones are generally more reactive than their chloro- counterparts due to better leaving group ability, this high reactivity can sometimes lead to a lack of selectivity and the formation of impurities.
This compound provides a balanced reactivity profile. The electron-withdrawing nature of the acetoxy group can modulate the reactivity of the alpha-chloro group, allowing for controlled and efficient reactions under milder conditions compared to chloroacetone, while avoiding the handling and stability issues of more reactive halo-ketones.
| α-Haloketone | Thioamide/Thiourea | Product | Typical Yield | Purity | Key Observations |
| This compound | Thiourea | 2-Amino-4-(acetoxymethyl)thiazole | Good to Excellent | High | Cleaner reaction, easier purification. Acetoxy group offers a handle for further functionalization. |
| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | Moderate to Good | Variable | Prone to side reactions and polymerization, requiring careful control of reaction conditions and extensive purification.[3] |
| Bromoacetone | Thiourea | 2-Amino-4-methylthiazole | High | Good | Higher reactivity can lead to less selectivity with complex substrates. More lachrymatory and less stable than chloro-derivatives. |
| 1,3-Dichloroacetone | Thiourea | 2-Amino-4-(chloromethyl)thiazole | Good | Good | Useful for introducing a chloromethyl group for further modification, but can lead to di-substitution or other side reactions.[4] |
Table 1: Comparative Performance of α-Haloketones in Hantzsch Thiazole Synthesis. Yields and purity are generalized from literature reports and can vary based on specific reaction conditions and substrates.
Application in Pharmaceutical Synthesis: The Nizatidine Intermediate
A compelling example of the utility of this compound is in the synthesis of Nizatidine, a potent H2 receptor antagonist used to treat ulcers.[5] A key intermediate in the synthesis of Nizatidine is 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole.[6] The synthesis of this intermediate can be efficiently achieved using this compound, highlighting its practical advantages in the pharmaceutical industry.
The use of this compound in this synthesis provides a stable and reliable precursor that leads to the desired intermediate in high yield and purity, avoiding the complications associated with less stable alpha-haloketones.
Experimental Protocols
General Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole from Chloroacetone and Thiourea
This protocol is adapted from a reliable procedure in Organic Syntheses.[3]
Materials:
-
Thiourea (76 g, 1 mole)
-
Water (200 cc)
-
Chloroacetone (92.5 g, 1 mole)
-
Solid Sodium Hydroxide (200 g)
-
Ether
Procedure:
-
Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over thirty minutes. The reaction is exothermic.
-
Reflux the resulting yellow solution for two hours.
-
Cool the mixture and, with continuous stirring, add solid sodium hydroxide while maintaining cooling.
-
Separate the upper, oily layer and extract the aqueous layer three times with ether.
-
Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.
-
Remove the ether by distillation, and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. Yield: 70-75%.[3]
Protocol 2: Synthesis of a Key Nizatidine Intermediate using a Dichloroacetone Analog
This protocol describes the synthesis of a thiazoline intermediate, which is a precursor to the desired 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole, using 1,3-dichloroacetone. This illustrates a common industrial approach where a functionalized alpha-haloketone is employed.
Caption: Synthesis of a thiazoline intermediate for Nizatidine.
Procedure Outline:
-
Dimethylaminothioacetamide hydrochloride and sodium bicarbonate are stirred in toluene at room temperature.
-
1,3-Dichloroacetone is added to the mixture.
-
The reaction proceeds to form 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline.[1][7]
-
This intermediate is then hydrolyzed (e.g., with KOH) to yield 2-(dimethylaminomethyl)-4-(hydroxymethyl)thiazole.
The use of this compound in a similar reaction would proceed via the formation of 2-(dimethylaminomethyl)-4-(acetoxymethyl)thiazole, which can then be hydrolyzed to the desired hydroxymethyl derivative, often with improved handling and side-product profiles.
Conclusion
This compound presents a compelling case for its adoption as a preferred alpha-haloketone in heterocyclic synthesis, particularly for applications in drug discovery and development. Its enhanced stability, reduced propensity for side reactions, and the introduction of a functional handle for further molecular elaboration offer significant advantages over simpler, more traditional alpha-haloketones. For researchers aiming to optimize their synthetic routes, improve yields, and simplify purification processes, this compound is a valuable and efficient building block.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105503769A - Synthesis method of nizatidine drug intermediate 2-dimethylamino methyl-4-chloromethyl thiazole - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Nizatidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN1397553A - Process for preparing Nizatidine - Google Patents [patents.google.com]
A Comparative Guide to the Reaction Products of 1-Acetoxy-3-chloroacetone and Chloroacetone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, α-haloketones stand as versatile building blocks, prized for their reactivity in forming a diverse array of molecular architectures. Among these, 1-Acetoxy-3-chloroacetone has emerged as a key intermediate, particularly in the synthesis of pharmaceutically relevant heterocyclic compounds. This guide provides an in-depth characterization of the reaction products of this compound, presenting a comparative analysis with the more fundamental α-haloketone, chloroacetone. Through an examination of experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in reaction design and optimization.
Introduction to this compound: A Versatile Synthon
This compound, a bifunctional molecule, possesses two key reactive sites: a nucleophilic substitution center at the carbon bearing the chlorine atom and an electrophilic carbonyl carbon. This dual reactivity makes it a valuable precursor for the construction of various heterocyclic systems. A notable application is its role as a key intermediate in the synthesis of Nizatidine, a potent H2 receptor antagonist used to treat acid-reflux disorders.[1]
The synthesis of this compound can be achieved from epichlorohydrin and acetic acid, followed by oxidation of the resulting hydroxyl group.[1] This accessibility, coupled with its reactivity, underscores its importance in synthetic chemistry.
The Hantzsch Thiazole Synthesis: A Case Study in Comparative Reactivity
A cornerstone reaction showcasing the utility of α-haloketones is the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings through the condensation of an α-haloketone with a thioamide.[2][3][4] This reaction serves as an excellent platform for comparing the performance of this compound against its simpler counterpart, chloroacetone.
Reaction Scheme: A Tale of Two Ketones
The reaction of this compound with a thioamide, such as thioacetamide, is expected to yield a 4-acetoxymethyl-substituted thiazole. In contrast, the reaction of chloroacetone with thioacetamide produces a 4-methyl-substituted thiazole. This structural difference, originating from the acetoxy group, can significantly influence the physicochemical properties and subsequent reactivity of the resulting thiazole.
References
A Comparative Guide to the Mechanistic Nuances of 1-Acetoxy-3-chloroacetone in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, understanding the reactivity of bifunctional electrophiles is paramount for the rational design of synthetic pathways. 1-Acetoxy-3-chloroacetone is a versatile building block, particularly in the synthesis of thiazole and other heterocyclic systems. This guide provides an objective comparison of its reactivity, supported by available experimental data for structurally related compounds, and details key experimental protocols.
Reactivity Landscape of α-Haloketones
This compound belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. The reactivity of these compounds is significantly influenced by the interplay of two electron-withdrawing groups: the carbonyl and the halogen. This electronic arrangement makes the α-carbon highly susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism.
The general reactivity trend for α-haloketones is governed by the nature of the halogen, which acts as the leaving group. The stability of the resulting halide ion dictates the rate of reaction, with the established order of reactivity being I > Br > Cl > F. This is because iodide is the weakest base and the most stable anion among the halogens.
Comparative Reactivity Analysis
A kinetic study on the reaction of 3-chloroacetylacetone with various thioureas to form thiazoles revealed that it is more reactive than chloroacetone. This enhanced reactivity is attributed to the presence of the second electron-withdrawing acetyl group, which further polarizes the C-Cl bond and stabilizes the transition state of the nucleophilic attack. It is reasonable to extrapolate that this compound would also exhibit enhanced reactivity compared to chloroacetone due to the electron-withdrawing nature of the acetoxy group.
Table 1: Comparative Second-Order Rate Constants for the Reaction of α-Chloroketones with Thiourea Derivatives in Ethanol
| α-Chloroketone | Thiourea Derivative | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| 3-Chloroacetylacetone | Thiourea | 30 | 1.83 x 10⁻² |
| 3-Chloroacetylacetone | Phenylthiourea | 30 | 1.12 x 10⁻² |
| 3-Chloroacetylacetone | p-Methylphenylthiourea | 30 | 1.45 x 10⁻² |
| 3-Chloroacetylacetone | p-Ethoxyphenylthiourea | 30 | 1.62 x 10⁻² |
| 3-Chloroacetylacetone | p-Chlorophenylthiourea | 30 | 0.85 x 10⁻² |
Data extracted from a kinetic study on 3-chloroacetylacetone. Specific quantitative data for this compound is not available in the cited literature.
Mechanistic Pathways: The Hantzsch Thiazole Synthesis
A primary application of this compound is in the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. The reaction proceeds through the condensation of an α-haloketone with a thioamide.
The generally accepted mechanism involves three key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of this compound, displacing the chloride ion in an SN2 reaction.
-
Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The cyclic intermediate subsequently loses a molecule of water to form the aromatic thiazole ring.
Caption: Proposed mechanism for the Hantzsch thiazole synthesis.
Experimental Protocols
While a specific, detailed protocol for a reaction featuring this compound as a reactant is not explicitly available in the reviewed literature, a general procedure can be adapted from well-established protocols for similar α-haloketones, such as chloroacetone, in the Hantzsch thiazole synthesis.[1]
Protocol: Synthesis of 2-Amino-4-(acetoxymethyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-4-(acetoxymethyl)thiazole.
Caption: General experimental workflow for thiazole synthesis.
Conclusion
This compound serves as a valuable electrophilic building block in organic synthesis, particularly for the construction of thiazole rings via the Hantzsch synthesis. Although direct quantitative kinetic data for this specific compound is sparse in the literature, analysis of structurally similar compounds suggests an enhanced reactivity compared to simpler α-haloketones like chloroacetone. This reactivity is driven by the electron-withdrawing nature of the acetoxy group, which facilitates the key nucleophilic substitution step in the reaction mechanism. The provided experimental protocol, adapted from established methods, offers a practical starting point for the utilization of this compound in the synthesis of functionalized heterocyclic molecules. Further mechanistic and kinetic studies on this specific reagent would be highly beneficial to the scientific community for a more refined understanding and application of its synthetic potential.
References
The Tipping Point in Thiazole Synthesis: A Cost-Benefit Analysis of 1-Acetoxy-3-chloroacetone
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
The synthesis of functionalized thiazole rings is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs. The relentless pursuit of efficiency, safety, and sustainability in large-scale synthesis compels us to critically evaluate our choice of starting materials. 1-Acetoxy-3-chloroacetone has emerged as a reactive and versatile precursor for thiazole synthesis, particularly for intermediates of widely-used pharmaceuticals like Nizatidine. However, its utility in an industrial setting is a complex equation of reactivity versus responsibility. This guide provides a comprehensive cost-benefit analysis of employing this compound in large-scale synthesis, juxtaposed with a greener, more cost-effective alternative.
The Case Study: Synthesizing a Nizatidine Intermediate
To ground our analysis in a real-world application, we will focus on the synthesis of 2-dimethylaminomethyl-4-hydroxymethylthiazole, a key intermediate in the production of the H2 receptor antagonist, Nizatidine.[1][2][3]
Route 1: The this compound Pathway - A High-Stakes Game of Reactivity
The traditional Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a well-established method.[4][5][6] In this context, this compound serves as a reactive α-haloketone equivalent.
Experimental Workflow: A Conceptual Overview
The synthesis of the Nizatidine intermediate using this compound would conceptually follow the Hantzsch synthesis pathway.
Caption: Synthetic route to a Nizatidine intermediate using this compound.
Cost Analysis: More Than Just the Price Tag
The "cost" of using this compound extends far beyond its procurement price. A holistic analysis reveals significant operational and safety burdens.
1. Economic Costs: While bulk pricing is proprietary, the multi-step synthesis of this compound itself suggests a higher intrinsic cost compared to simpler starting materials. Small quantities are commercially available, but at a premium, indicating that large-scale use would necessitate in-house production, adding to capital and operational expenditure.
2. Safety and Handling Costs: A Major Liability: This is arguably the most significant "cost." this compound and its common precursor, chloroacetone, are fraught with hazards:
-
High Toxicity: Both compounds are toxic if swallowed, inhaled, or in contact with skin.[7][8][9][10][11] Chloroacetone is classified as fatal in contact with skin or if inhaled.[8][11]
-
Corrosive: They cause severe skin burns and eye damage.[7][9]
-
Suspected Mutagen: this compound is suspected of causing genetic defects.[7][9]
-
Flammability: Chloroacetone is a flammable liquid and vapor.[8][10][11]
-
Lachrymator: These substances are potent lachrymators, causing irritation and tearing.
These hazards necessitate extensive and costly engineering controls in a large-scale setting, including:
-
Closed-system handling to prevent vapor release.
-
Specialized personal protective equipment (PPE) for all personnel.
-
Robust ventilation and scrubbing systems to manage fugitive emissions.
-
Stringent waste disposal protocols for contaminated materials.
3. Environmental Costs: The synthesis of this compound and its subsequent use in thiazole synthesis are unlikely to score well on green chemistry metrics. The reactions often involve halogenated intermediates and may generate significant aqueous and organic waste streams that require treatment.
Benefit Analysis: The Allure of Reactivity
The primary benefit of using α-haloketones like this compound is their high reactivity, which can lead to:
-
High Yields: The Hantzsch synthesis is known for providing good to excellent yields of the desired thiazole products.
-
Versatility: This pathway is adaptable for the synthesis of a wide range of substituted thiazoles.
However, the question remains: do these benefits outweigh the substantial costs, especially when safer and more sustainable alternatives are emerging?
Route 2: The Green and Cost-Effective Alternative - A One-Pot Synthesis from Thioamides
The field of green chemistry offers a compelling alternative: one-pot, multi-component reactions that minimize waste, reduce reaction steps, and often utilize less hazardous materials.[4][12][13][14] For the synthesis of our target Nizatidine intermediate, a plausible greener route involves the direct reaction of a thioamide with a more benign α-halo-carbonyl equivalent or a related strategy that avoids the isolation of hazardous intermediates. A notable approach is the reaction of thioamides with ethyl bromopyruvate, a less volatile and less toxic α-haloketone, followed by reduction.[3][15]
Experimental Workflow: A Streamlined Approach
A one-pot synthesis significantly simplifies the manufacturing process.
Caption: A more streamlined, one-pot synthesis of the Nizatidine intermediate.
Cost-Benefit Analysis: A Paradigm Shift
This alternative route presents a compelling case for its adoption in large-scale synthesis.
Benefits:
1. Enhanced Safety and Reduced Handling Costs:
-
Less Hazardous Reagents: Ethyl bromopyruvate, while still requiring careful handling, is generally less volatile and poses a lower inhalation risk than chloroacetone.
-
Elimination of Problematic Intermediates: A one-pot process avoids the isolation and storage of hazardous intermediates, significantly reducing the risk of exposure and simplifying the overall process safety management. Some modern methods for Nizatidine synthesis have been specifically designed to avoid the production of foul-smelling and toxic by-products like methanethiol, highlighting the industry's move towards safer processes.[1][16]
2. Improved Economic Viability:
-
Readily Available and Cheaper Starting Materials: N,N-Dimethylthioacetamide and ethyl bromopyruvate are more common and generally less expensive bulk starting materials than a specialized reagent like this compound.
-
Process Intensification: One-pot syntheses reduce the number of unit operations (reactors, distillations, filtrations), leading to lower capital investment, reduced energy consumption, and shorter cycle times.[17][18]
3. Superior Environmental Profile (Greener Synthesis):
-
Higher Atom Economy: By combining multiple steps into a single operation, one-pot syntheses often have a higher atom economy, meaning a larger proportion of the atoms from the reactants end up in the final product.
-
Reduced Solvent and Waste Generation: Fewer reaction and work-up steps translate directly to less solvent usage and waste generation, lowering the environmental footprint and disposal costs. The use of water or other green solvents is also a key feature of many modern thiazole syntheses.[12][13]
Potential Costs/Challenges:
-
Process Optimization: Developing a robust and high-yielding one-pot process can require more intensive process development and optimization compared to a traditional, stepwise synthesis.
-
Impurity Profile: The impurity profile of a one-pot reaction may be more complex, potentially requiring more sophisticated analytical methods and purification strategies.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Route 1: this compound | Route 2: Greener One-Pot Synthesis | Advantage |
| Starting Material Cost | Likely High | Moderate to Low | Route 2 |
| Safety Hazards | High (Toxic, Corrosive, Mutagenic) | Moderate | Route 2 |
| Handling Requirements | Specialized, Closed Systems | Standard Chemical Handling | Route 2 |
| Number of Steps | Multi-step | One-Pot | Route 2 |
| Process Complexity | High | Low | Route 2 |
| Waste Generation | Higher | Lower | Route 2 |
| Green Chemistry Metrics | Poor | Favorable | Route 2 |
| Yield | Potentially High | High (with optimization) | Comparable |
| Technology Readiness | Established but Hazardous | Modern, requires development | Route 1 (historically) |
Conclusion: A Clear Verdict for a Sustainable Future
While this compound offers a reactive and historically established route to valuable thiazole intermediates, a comprehensive cost-benefit analysis reveals its significant drawbacks in a large-scale manufacturing context. The high financial, safety, and environmental costs associated with its use are substantial and, in the modern pharmaceutical landscape, increasingly untenable.
The adoption of greener, one-pot synthetic strategies represents a clear and compelling path forward. The benefits of enhanced safety, reduced environmental impact, and improved economic viability are not merely incremental but transformative. For researchers, scientists, and drug development professionals, the imperative is clear: to champion and invest in the development and implementation of these safer, more sustainable synthetic routes. The true "cost" of a chemical is not just its purchase price, but the total impact of its lifecycle, and by this measure, the case against this compound in large-scale synthesis is decisively made.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. This compound | 40235-68-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 16. US4777260A - Synthesis of nizatidine intermediate - Google Patents [patents.google.com]
- 17. acgpubs.org [acgpubs.org]
- 18. researchgate.net [researchgate.net]
The Biological Potential of Heterocyclic Compounds Derived from 1-Acetoxy-3-chloroacetone: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds with potent biological activities is a cornerstone of medicinal chemistry. 1-Acetoxy-3-chloroacetone, a versatile bifunctional reagent, holds significant promise as a precursor for the synthesis of a variety of heterocyclic scaffolds, including thiazoles, imidazoles, and oxazoles. These core structures are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of these heterocyclic families, supported by experimental data and detailed methodologies from the scientific literature.
While direct studies detailing the synthesis and full biological evaluation of compounds starting specifically from this compound are not extensively available in the reviewed literature, the principles of heterocyclic synthesis allow for strong inferences about its potential. As an α-haloketone, it is an ideal substrate for well-established synthetic routes to these important heterocycles. This guide, therefore, presents a comparative analysis based on compounds synthesized from structurally related precursors, providing a valuable framework for future research in this area.
Comparative Biological Activities
The primary heterocyclic systems theoretically derivable from this compound—thiazoles, imidazoles, and oxazoles—are associated with distinct and potent biological activities.
-
Thiazole Derivatives: Promising Antimicrobial Agents Thiazole-containing compounds are renowned for their broad-spectrum antimicrobial properties. The thiazole ring is a key structural motif in many antibiotics.
-
Imidazole Derivatives: A Focus on Anticancer Activity The imidazole scaffold is a privileged structure in anticancer drug discovery. Its derivatives have been shown to target various pathways involved in cancer cell proliferation and survival.
-
Oxazole Derivatives: Potential in Anti-inflammatory Applications Oxazole-containing molecules have demonstrated significant anti-inflammatory effects in various preclinical models, making them attractive candidates for the development of new anti-inflammatory drugs.
Quantitative Data Summary
The following tables summarize the biological activities of representative thiazole, imidazole, and oxazole derivatives from the literature, showcasing their potential as therapeutic agents.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Target Organism | Potency (MIC/IC50) | Reference |
|---|---|---|---|
| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | 50-75 µg/mL | [1] |
| Benzo[d]thiazole derivatives | Escherichia coli | 50-75 µg/mL | [1] |
| Benzo[d]thiazole derivatives | Aspergillus niger | 50-75 µg/mL | [1] |
| 2-Phenyl-1,3-thiazole derivatives | S. aureus, E. coli, A. niger | 125-150 µg/mL |[1] |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound Class | Cell Line | Potency (IC50) | Reference |
|---|---|---|---|
| Imidazole derivative | Human Gastric Cancer (NUGC-3) | 0.05 µM | [2] |
| Benzo[d]imidazole derivatives | Various Cancer Cell Lines | Potent Antiproliferative Agents | [2] |
| Imidazoles with imine/amides | A-459, Hep-G2, H-460 | Low micromolar |[2] |
Table 3: Anti-inflammatory Activity of Oxazole Derivatives
| Compound Class | Assay | Potency (% Inhibition) | Reference |
|---|---|---|---|
| Novel Oxazole Derivatives | Carrageenan-induced Rat Paw Edema | Up to 35.38% at 4h | [3] |
| Naphthoxazole Derivatives | Lipoxygenase (LOX) Inhibition | Significant inhibition at 25 µM |[4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis of these heterocyclic compounds and the evaluation of their biological activities.
Synthesis Protocols
General Hantzsch Thiazole Synthesis from an α-Haloketone:
This method is a classic and versatile approach for the synthesis of thiazole rings and is highly applicable to a precursor like this compound.
-
Reaction Setup: An α-haloketone (1 equivalent) and a thiourea or thioamide derivative (1 equivalent) are dissolved in a suitable solvent, such as ethanol or dimethylformamide.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.
General Synthesis of Imidazoles:
-
Reaction Components: A 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate are combined in a suitable solvent, often acetic acid.
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Isolation: After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic, leading to the precipitation of the imidazole product, which is then collected by filtration and purified.
General Synthesis of Oxazoles (Robinson-Gabriel Synthesis):
-
Starting Materials: An N-acyl-α-amino ketone is treated with a dehydrating agent.
-
Dehydrating Agent: Commonly used reagents include concentrated sulfuric acid or phosphorus pentoxide.
-
Cyclization: The reaction mixture is heated to promote the cyclodehydration, forming the oxazole ring.
-
Purification: The product is isolated by neutralization and extraction, followed by purification techniques like chromatography.
Biological Assay Protocols
Antimicrobial Susceptibility Testing (Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
MTT Assay for Anticancer Activity:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity:
-
Animal Model: Typically performed in rats or mice.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent a typical synthetic workflow and a simplified signaling pathway relevant to the biological activities of these compounds.
Caption: Synthetic pathways from this compound to bioactive heterocycles.
Caption: Simplified signaling pathway for imidazole-based anticancer agents.
References
Safety Operating Guide
Proper Disposal of 1-Acetoxy-3-chloroacetone: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-Acetoxy-3-chloroacetone, a chemical demanding rigorous handling protocols due to its hazardous properties. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.
This compound is classified as a hazardous substance, posing significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2] Due to these hazards, the disposal of this chemical is regulated and must be conducted by licensed professionals.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles, and a face shield.
-
Skin and Body Protection: A lab coat, long-sleeved shirt, and pants are mandatory. In cases of potential splashing, chemical-resistant aprons or suits are recommended.
-
Respiratory Protection: In poorly ventilated areas or when dealing with spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is essential.
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2] | Danger |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2] | Danger |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[1] | Danger |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[1][2] | Danger |
| Flammability | H227: Combustible liquid.[2][3][4] | Warning |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. On-site chemical neutralization is not recommended due to the substance's hazardous nature. The following steps outline the approved disposal protocol.
Step 1: Containment and Labeling
-
Ensure the waste this compound is stored in a compatible, tightly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Indicate the specific hazards on the label (e.g., "Corrosive," "Toxic," "Mutagenic," "Combustible").
Step 2: Segregation and Temporary Storage
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
This storage area should be secure and accessible only to authorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
If your institution does not have an EHS department, you must contract a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material they will be handling.
Step 4: Documentation
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
-
Keep copies of all paperwork provided by the hazardous waste disposal company, including the waste manifest.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: The container with the collected spill material must be sealed, labeled, and disposed of as hazardous waste, following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Mastering Safety: A Researcher's Guide to Personal Protective Equipment for 1-Acetoxy-3-chloroacetone
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety of your practice. Handling potent chemical reagents like 1-Acetoxy-3-chloroacetone demands a comprehensive understanding of its hazard profile and the corresponding protective measures. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this hazardous compound. Our focus is not just on compliance, but on fostering a deep-rooted culture of safety that protects you, your colleagues, and the groundbreaking work you undertake.
Understanding the Threat: The Hazard Profile of this compound
Before we can effectively protect ourselves, we must first understand the nature of the chemical we are handling. This compound is a multifaceted threat, and its hazardous properties dictate our PPE choices.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2]
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][2]
-
Health Hazard: It is suspected of causing genetic defects.[1][2]
-
Flammability: It is a combustible liquid.[2]
Furthermore, related compounds like chloroacetone are noted to be lachrymators (tear-inducing) and vesicants (blistering agents), properties that should be assumed for this compound in the absence of contrary data.[3][4] This combination of properties necessitates a multi-layered approach to PPE.
The Core Principle: A Head-to-Toe Defense
When handling this compound, a comprehensive PPE strategy is not merely a suggestion—it is an operational necessity. The following sections detail the essential PPE, the rationale for their use, and best practices for their implementation.
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with chemical reagents. The choice of glove material is therefore critical.
-
Recommended Glove Material: For halogenated ketones like this compound, Butyl rubber or Viton® gloves are recommended for extended contact.[5] Nitrile gloves may be suitable for incidental contact, but their resistance to chlorinated solvents is poor.[5] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs.
-
Why this choice? The selection of a glove material is based on its chemical resistance, which is determined by factors like permeation rate and degradation. Butyl rubber and Viton® exhibit superior resistance to a broad range of organic compounds, including chlorinated solvents.[5]
-
Best Practices:
-
Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.
-
Never reuse disposable gloves.
-
When removing gloves, do so without touching the outer contaminated surface with your bare skin.
-
Body Protection: Shielding Against Splashes and Spills
A simple lab coat is insufficient when working with a corrosive and readily absorbed substance.
-
Recommended Attire: A flame-retardant and chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a full chemical suit may be necessary.[6]
-
Why this choice? The primary goal is to prevent any skin contact. Chemical-resistant materials will repel splashes, and flame-retardant properties are crucial given the combustible nature of the compound.
Eye and Face Protection: A Non-Negotiable Barrier
The severe eye damage caused by this compound necessitates robust eye and face protection.
-
Recommended Equipment: Chemical splash goggles that form a complete seal around the eyes are mandatory.[7] For procedures with a significant splash hazard, a full-face shield should be worn in addition to goggles.[7][8]
-
Why this choice? Standard safety glasses do not provide adequate protection from splashes, vapors, or mists.[7] The combination of goggles and a face shield ensures a comprehensive barrier for the entire face.
Respiratory Protection: Guarding Against Inhalation Hazards
Given that this compound is harmful if inhaled and is a lachrymator, respiratory protection is a critical component of your PPE.[1][4]
-
Recommended Equipment: All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of exceeding the occupational exposure limit or in the case of a spill, a full-face respirator with an organic vapor cartridge is required.[2][9]
-
Why this choice? A chemical fume hood is the primary engineering control to minimize inhalation exposure. When engineering controls are not sufficient, a respirator provides a personal barrier to prevent the inhalation of harmful vapors. The organic vapor cartridge is specifically designed to adsorb volatile organic compounds.
Operational Plan: From Donning to Disposal
A successful safety protocol extends beyond simply having the right PPE; it involves a systematic approach to its use.
PPE Selection and Donning Workflow
The following diagram illustrates the decision-making process for selecting and donning the appropriate PPE for handling this compound.
Caption: A flowchart illustrating the systematic process for selecting and donning PPE.
Step-by-Step Doffing (Removal) Procedure
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:
-
Gloves (Outer Layer): Remove the outer pair of gloves first, turning them inside out as you remove them.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Body Protection: Remove your lab coat or apron, rolling it away from your body to contain any contaminants.
-
Respirator: If worn, remove the respirator from the back of your head.
-
Gloves (Inner Layer): Remove the inner pair of gloves, again, turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Containing the Hazard
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Procedure:
Summary of PPE Recommendations
| Level of Protection | Required PPE | When to Use |
| Standard Handling | Double-gloved (Butyl rubber or Viton®), Chemical-resistant lab coat, Chemical splash goggles | All procedures involving this compound in a chemical fume hood. |
| High Splash Potential | Double-gloved (Butyl rubber or Viton®), Chemical-resistant apron over lab coat, Chemical splash goggles and a full-face shield | When handling larger quantities or during procedures with a high risk of splashing (e.g., transfers, reactions). |
| Emergency/Spill | Full chemical suit, Double-gloved (Butyl rubber or Viton®), Full-face respirator with organic vapor cartridge | In the event of a spill or when engineering controls (fume hood) are not available or have failed. |
By adhering to these stringent PPE protocols, you are not only ensuring your personal safety but also upholding the highest standards of scientific practice. Remember, a proactive and informed approach to safety is the bedrock of innovative and successful research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sjsu.edu [sjsu.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. epa.gov [epa.gov]
- 9. ICSC 0760 - CHLOROACETONE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
